2-(Aminomethyl)-5-bromophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-5-bromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTJJRBVBKQOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: Properties, Reactivity, and Synthetic Potential
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-bromophenol (CAS No. 1097778-99-8), a bifunctional aromatic compound of increasing interest to researchers in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document integrates known data with expert analysis derived from structurally analogous compounds. By examining its close isomer, 2-Amino-5-bromophenol, and other related structures, we can construct a robust and scientifically grounded profile of its chemical properties and reactivity. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights necessary for leveraging this versatile building block in their work.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a substituted phenol containing a primary aminomethyl group and a bromine atom. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a halogenated aromatic ring—provides multiple sites for chemical modification, making it a valuable scaffold in the synthesis of complex molecular architectures.
The core properties of this compound are summarized below. It is important to note that while some data is reported from suppliers, other values are computationally predicted and should be treated as estimates pending experimental verification.
| Property | Value | Source |
| CAS Number | 1097778-99-8 | [1] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically ≥98% | [2] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 305.8 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 138.7 ± 23.7 °C | [1] |
| InChI Key | LDTJJRBVBKQOLQ-UHFFFAOYSA-N | [2] |
| LogP (Predicted) | 1.50 | [1] |
| Topological Polar Surface Area | 46.25 Ų | [1] |
Section 2: Spectroscopic Analysis (Comparative & Predictive)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Reference Data: Experimental ¹H NMR of 2-Amino-5-bromophenol The ¹H NMR spectrum of the isomer, 2-Amino-5-bromophenol, has been reported as follows (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).[3][4]
Predicted ¹H NMR Spectrum for this compound The key structural difference is the presence of a methylene (-CH₂) bridge between the amino group and the aromatic ring. This will fundamentally alter the spectrum:
-
Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals are expected in the aromatic region, similar to the isomer, with coupling patterns dictated by their positions relative to the hydroxyl and aminomethyl groups.
-
Methylene Protons (-CH₂-): A characteristic singlet or a pair of doublets (if prochiral) would appear, likely in the δ 3.5-4.5 ppm range. This signal is the primary diagnostic feature distinguishing it from 2-Amino-5-bromophenol.
-
Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.5 ppm, which may exchange with D₂O.
-
Phenolic Proton (-OH): A broad singlet, often in the δ 5.0-9.0 ppm range, which will also exchange with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Reference Data: Experimental IR of 2-Amino-5-bromophenol The IR spectrum (KBr) shows key peaks at 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877 cm⁻¹.[3][4] These correspond to O-H and N-H stretches (broad bands above 3200 cm⁻¹), C=C aromatic stretches (~1600-1500 cm⁻¹), and C-O/C-N stretches in the fingerprint region.[5]
Predicted IR Spectrum for this compound The spectrum is expected to be similar, but with additional characteristic peaks:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹.
-
N-H Stretch: Two distinct peaks for the primary amine around 3300-3500 cm⁻¹.[6]
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Key diagnostic peaks for the -CH₂- group will appear between 2850-3000 cm⁻¹.[5]
-
N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the aminomethyl group, the phenolic hydroxyl group, and the brominated aromatic ring.
Caption: Key reactivity sites of this compound.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a potent nucleophile and base. Its reactivity is characteristic of primary amines and is a common handle for molecular elaboration.[7]
-
N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form stable amides. This is a highly reliable transformation for introducing diverse substituents.[7]
-
N-Alkylation: Can be alkylated using alkyl halides. To avoid over-alkylation, reductive amination with an aldehyde or ketone is the preferred method for synthesizing secondary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
Protocol: General Procedure for N-Acylation
Causality: This protocol uses an acid scavenger (triethylamine) to neutralize the HCl byproduct generated from the acyl chloride, preventing protonation of the starting amine and driving the reaction to completion. The reaction is cooled initially to control the exothermic reaction.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography or recrystallization.
Reactivity of the Aromatic Ring
The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups and functionalized with a bromine atom, making it a substrate for two major classes of reactions.
-
Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effects of the -OH and -CH₂NH₂ groups will dominate.[8] The positions ortho and para to the hydroxyl group are highly activated. Synergistic activation from both groups strongly directs incoming electrophiles to the positions ortho to the hydroxyl group.
-
Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the direct formation of C-C, C-N, and C-O bonds, providing a powerful method for constructing complex molecules, particularly biaryl structures relevant in drug discovery.[9]
Section 4: Synthesis Pathways
Synthesis of 2-Amino-5-bromophenol (Validated Protocol)
A common and reliable method for synthesizing 2-Amino-5-bromophenol is through the reduction of the corresponding nitrophenol.[3][10]
Caption: Synthesis of 2-Amino-5-bromophenol via reduction.
Protocol: Reduction of 5-bromo-2-nitrophenol
Causality: This protocol utilizes sodium bisulfite as a mild reducing agent to selectively reduce the nitro group to an amine in an aqueous basic solution. The subsequent acidification, extraction, and recrystallization serve to isolate and purify the final product.
-
Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring.[3]
-
Add sodium bisulfite (9.76 mmol) to the solution and stir the reaction at room temperature for 15 minutes.[3]
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[4]
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to yield the crude product.[4]
-
Recrystallize the crude solid from a mixed solvent system of ether/hexane to yield pure 2-amino-5-bromophenol.[3][4]
Section 5: Applications in Drug Discovery
The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors, antibacterial agents, and CNS-active agents.[11][12] The specific substitution pattern of this compound offers distinct advantages:
-
Vectorial Diversity: The meta-disposition of the aminomethyl and hydroxyl groups provides a unique spatial arrangement for probing protein binding pockets compared to ortho or para isomers.[11]
-
Flexible Linker: The -CH₂- group provides rotational flexibility, allowing the amine to adopt optimal orientations for hydrogen bonding or salt bridge formation within a target active site.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[13]
-
Synthetic Handle: As previously discussed, the bromine atom is a key site for late-stage functionalization via cross-coupling, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for scaffold-based drug discovery.
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-Amino-5-bromophenol and other bromophenols allow for a reliable assessment of its potential hazards.[14][15]
| Hazard Information | Details | Source |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [14] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [14] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14][16]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[14][16]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]
Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Keep away from sources of ignition.[14][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures
-
If Inhaled: Move victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[14][16]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[14][16]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[14][16]
References
- 1. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. srinichem.com [srinichem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy 3-(Aminomethyl)-2-bromophenol [smolecule.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. targetmol.com [targetmol.com]
2-(Aminomethyl)-5-bromophenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromophenol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a valuable substituted phenol derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the strategic considerations behind different synthetic routes, offering detailed experimental insights and explaining the causality behind methodological choices. The guide emphasizes scientific integrity through validated protocols and authoritative references, ensuring a trustworthy and expert-driven narrative. Visual diagrams of reaction pathways and structured data tables are included to facilitate understanding and application.
Introduction and Strategic Overview
This compound is a bifunctional organic molecule featuring a phenol ring substituted with both an aminomethyl and a bromo group. This unique substitution pattern makes it a potentially valuable building block in medicinal chemistry and material science. The presence of a primary amine, a phenolic hydroxyl group, and a bromine atom offers multiple reaction sites for further functionalization, enabling the synthesis of more complex molecules.
The synthesis of this target molecule can be approached through several strategic disconnections. A retrosynthetic analysis reveals three primary pathways, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in subsequent synthetic steps.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key intermediates and viable starting materials.
An In-depth Technical Guide to 2-(Aminomethyl)-5-bromophenol: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-5-bromophenol, a bifunctional aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and potential applications, offering field-proven insights for professionals in drug development.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its synonym 2-hydroxy-5-bromobenzylamine, is a substituted phenol possessing both a nucleophilic aminomethyl group and a bromine atom, which imparts specific steric and electronic properties. These features make it a valuable building block for creating diverse molecular libraries.
The fundamental identity of this compound is established by its molecular formula, C₇H₈BrNO , and a molecular weight of approximately 202.05 g/mol .[1] Its unique structure is registered under CAS Number 1097778-99-8 .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| CAS Number | 1097778-99-8 | [1][2] |
| Appearance | Solid | - |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 305.8 ± 27.0 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 138.7 ± 23.7 °C | [3] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [4] |
Note: Some physical properties are based on computational predictions and should be confirmed experimentally.
The structural arrangement of the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, combined with the electron-withdrawing bromine (-Br) atom on the aromatic ring, creates a unique electronic environment that dictates the molecule's reactivity and potential for biological interactions.
Caption: Molecular structure of this compound.
Synthesis Strategies: A Scientist's Perspective
While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, its structure lends itself to well-established synthetic transformations. The choice of strategy depends on the availability of starting materials and desired scale. Below, we outline two robust and logical synthetic pathways.
Pathway A: Reductive Amination of 2-Hydroxy-5-bromobenzaldehyde
This is arguably the most direct and versatile approach, leveraging the widely used reductive amination reaction. This method involves the condensation of an aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[5][6]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is milder, less toxic than the cyanide-based reagent, and is particularly effective for the one-pot reduction of imines in the presence of aldehydes without significantly reducing the aldehyde itself.[6]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it does not interfere with the reducing agent or the imine formation.
-
Ammonia Source: Using ammonium acetate provides both the ammonia nucleophile and a mild acidic catalyst to promote the formation of the imine intermediate.
Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-bromobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane.
-
Amine Addition: Add ammonium acetate (approx. 1.5-2.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (approx. 1.5 eq) portion-wise, monitoring for gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.
References
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Aminomethyl)-5-bromophenol in Pharmaceutical Synthesis
This compound is a substituted phenol derivative that serves as a critical intermediate and building block in medicinal chemistry. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an aminomethyl moiety, and a bromine atom on an aromatic scaffold—offers versatile handles for synthetic modification. This makes it a valuable precursor in the development of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and infectious diseases.[1] The bromine atom, for instance, provides a reactive site for cross-coupling reactions, allowing for the construction of more complex molecular architectures, while the amino and hydroxyl groups are key pharmacophoric features for receptor binding and can influence pharmacokinetic properties.[2][3]
For drug development professionals, a thorough understanding of the fundamental physical properties of such an intermediate is not merely academic; it is a prerequisite for robust and scalable chemical processes.[4] Properties like boiling point and density are cornerstones of process chemistry, directly influencing decisions in purification, reaction scale-up, solvent selection, and formulation.[5][6] An accurately determined boiling point is crucial for developing purification strategies such as distillation, ensuring the removal of impurities without thermal degradation of the compound.[7] Similarly, precise density values are essential for calculating material quantities, reaction concentrations, and for the engineering of multi-step synthetic routes.[8]
This guide provides a detailed examination of the boiling point and density of this compound, outlines rigorous experimental protocols for their determination, and discusses the direct implications of these properties in a pharmaceutical research and development context.
Section 1: Core Physicochemical Properties
The foundational physical data for this compound are summarized below. These values are critical starting points for any laboratory or process development work involving this compound.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1097778-98-8 | [1][9] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 305.8 ± 27.0 °C (at 760 mmHg) | [1] |
| Density | Data not experimentally determined. Predicted values for related bromophenol structures suggest a density greater than water (e.g., 2-bromophenol: ~1.49 g/cm³ at 20°C).[10] | N/A |
The relatively high boiling point of this compound is indicative of strong intermolecular forces. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for extensive hydrogen bonding between molecules. These interactions, coupled with the dipole-dipole forces arising from the carbon-bromine and carbon-oxygen bonds, require significant thermal energy to overcome, leading to a high boiling point.[7]
Section 2: Experimental Determination of Boiling Point
Expertise & Causality: The accurate determination of a boiling point is fundamental for assessing purity and designing purification protocols.[6] For a research compound like this compound, which may be available in limited quantities, the capillary method (Siwoloboff's method) is highly advantageous. This micro-method minimizes sample consumption while providing reliable data. The principle hinges on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied external pressure.[11] By heating the sample alongside a sealed capillary, we can precisely observe the temperature at which a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure) and when that stream ceases upon cooling (vapor pressure = atmospheric pressure). The average of these two temperatures provides an accurate boiling point.
Protocol 2.1: Boiling Point Determination via the Capillary Method
This protocol describes a self-validating system for determining the boiling point of a small sample.
Materials:
-
Sample of this compound
-
Thiele tube or similar heating bath apparatus (e.g., oil bath with stirrer)
-
High-temperature heating oil (e.g., silicone oil)
-
Calibrated high-range thermometer (-10 to 400 °C)
-
Small-diameter test tube (e.g., 10 x 75 mm)
-
Melting point capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (approx. 0.5 mL) of the this compound sample into the small-diameter test tube.
-
Capillary Insertion: Insert the melting point capillary tube, with its sealed end pointing upwards, into the sample liquid in the test tube.
-
Apparatus Assembly: Securely attach the test tube to the calibrated thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the heating bath, making sure the heat-transfer liquid is well above the sample level but below the top of the test tube.
-
Observation (Heating Phase): Heat the bath slowly (approx. 2-3 °C per minute) while gently stirring. Observe the open end of the capillary tube submerged in the sample. As the temperature rises, trapped air will escape. A rapid and continuous stream of bubbles will emerge from the capillary once the boiling point is reached. Record this temperature (T1).
-
Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature (T2). This is the point where the external pressure equals the sample's vapor pressure.
-
Calculation: The experimental boiling point is the average of the two recorded temperatures: Boiling Point = (T1 + T2) / 2 .
-
Validation: Repeat the procedure to ensure the result is reproducible within an acceptable margin of error (e.g., ± 1 °C).
Caption: Workflow for capillary boiling point determination.
Section 3: Experimental Determination of Density
Expertise & Causality: Density is an intrinsic property defined as mass per unit volume. For a solid compound, its determination requires a method that can accurately measure the volume of an irregularly shaped sample. The pycnometer method is a highly precise technique for this purpose. It operates on the principle of liquid displacement. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally with the solid sample plus the reference liquid, one can accurately calculate the volume, and thus the density, of the solid.[8] This method is self-validating as it relies on a series of precise mass measurements, which can be performed with high accuracy on a standard analytical balance.[12]
Protocol 3.1: Density Determination of a Solid via Pycnometer
Materials:
-
Sample of this compound (solid)
-
Pycnometer (a glass flask with a precisely known volume)
-
Analytical balance (readable to ±0.0001 g)
-
Deionized water (or another inert liquid of known density in which the sample is insoluble)
-
Thermometer
-
Oven for drying
Procedure:
-
Preparation: Thoroughly clean and dry the pycnometer and its stopper. Allow it to cool to ambient temperature.
-
Mass of Empty Pycnometer (m₁): Carefully weigh the empty, dry pycnometer with its stopper. Record this mass as m₁.
-
Mass with Sample (m₂): Add a suitable amount of the solid sample to the pycnometer and weigh it again with the stopper. Record this mass as m₂. The mass of the sample is (m₂ - m₁).
-
Mass with Sample and Liquid (m₃): Fill the pycnometer containing the sample with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside dry and weigh the entire assembly. Record this mass as m₃. Record the temperature of the water.
-
Mass with Liquid Only (m₄): Empty and clean the pycnometer. Fill it completely with deionized water only, insert the stopper, dry the exterior, and weigh it. Record this mass as m₄.
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of the water displaced by the sample = (m₄ - m₁) - (m₃ - m₂)
-
Volume of the sample (V) = (Mass of displaced water) / (Density of water at the measured temperature)
-
Density of the sample (ρ) = (Mass of the sample) / (Volume of the sample)
The final formula is: ρ = [(m₂ - m₁) * ρ_water] / [(m₄ - m₁) - (m₃ - m₂)]
-
-
Validation: Ensure all weighings are stable and repeat the full measurement to confirm reproducibility.[13]
Section 4: Significance in Drug Development & Medicinal Chemistry
The physical properties of an intermediate like this compound are not just data points; they are critical parameters that guide the entire drug development pipeline.
-
Process Chemistry & Purification: The high boiling point (305.8 °C) suggests that purification by simple distillation would require high vacuum to prevent thermal decomposition.[1] This knowledge directs process chemists to explore alternative methods like recrystallization or column chromatography for purification on a large scale, saving time and resources.
-
Reaction Stoichiometry & Scale-Up: Accurate density data is indispensable for scaling up reactions from the milligram to the kilogram scale. When dealing with solids, volume-based additions are often impractical. Density allows for a seamless conversion between mass and volume, ensuring precise stoichiometric control, which is critical for reaction efficiency and impurity profiling.
-
Medicinal Chemistry & Scaffold Design: The bromophenol moiety is a well-established scaffold in drug discovery. Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for anti-diabetic applications.[14] The physical properties of the core scaffold influence the properties of the final drug candidates, including solubility and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME). The ability to functionalize the bromine atom allows chemists to systematically modify the structure to optimize both potency and pharmacokinetic profiles.[2]
Conclusion
This compound is a strategically important building block for pharmaceutical innovation. A comprehensive understanding of its core physical properties, namely its boiling point and density, is essential for its effective utilization. The high boiling point underscores the strength of its intermolecular forces and dictates the choice of purification techniques. While its density remains to be experimentally reported, the standardized pycnometer method provides a reliable pathway for its determination. By rigorously characterizing these fundamental properties, researchers and drug development professionals can build a foundation of scientific integrity, ensuring the development of robust, scalable, and efficient synthetic processes for the next generation of therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boiling point: Significance and symbolism [wisdomlib.org]
- 6. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 7. byjus.com [byjus.com]
- 8. home.uni-leipzig.de [home.uni-leipzig.de]
- 9. AB442182 | CAS 1097778-99-8 – abcr Gute Chemie [abcr.com]
- 10. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boiling point - Wikipedia [en.wikipedia.org]
- 12. ised-isde.canada.ca [ised-isde.canada.ca]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Aminomethyl)-5-bromophenol
CAS Number: 1097778-99-8 Molecular Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-5-bromophenol, a substituted aminophenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific compound, this document leverages established chemical principles and data from analogous structures to offer insights into its synthesis, reactivity, characterization, and potential applications. As such, it is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile chemical building block.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [2] |
| Boiling Point | 305.8±27.0°C (Predicted) | [2] |
Synthesis Methodologies
While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to several plausible synthetic routes. The most direct and industrially scalable approach is the Mannich reaction.
Proposed Primary Synthesis: Mannich Reaction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of a phenol.[3][4] The reaction condenses an amine (or ammonia), formaldehyde, and a compound with an active hydrogen, here 4-bromophenol.[5][6][7]
The proposed reaction scheme is as follows:
Caption: Proposed synthesis of this compound via the Mannich reaction.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable protic solvent, such as ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of formaldehyde (e.g., 37% formalin) to the flask, followed by the addition of an amine source. For the synthesis of the primary amine, a protected form of ammonia, such as hexamethylenetetramine, or an ammonium salt can be used.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion.[1]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water to remove any remaining salts and formaldehyde. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Alternative Synthetic Routes
Route A: Reduction of a Nitrile Precursor
An alternative approach involves the synthesis of a 5-bromo-2-hydroxybenzonitrile intermediate, followed by reduction of the nitrile group to an aminomethyl group.
Caption: Alternative synthesis via reduction of a nitrile intermediate.
This route, while longer, offers good control over the regiochemistry. The synthesis of the nitrile intermediate can be achieved from 5-bromo-2-hydroxybenzoic acid by conversion to the amide followed by dehydration.
Route B: Reduction of an Azide Precursor
Another viable pathway is through an azide intermediate. This involves the conversion of a 4-bromo-2-(hydroxymethyl)phenol to an azidomethyl derivative, followed by reduction.
Caption: Alternative synthesis via reduction of an azide intermediate.
This method is advantageous as the azide formation is typically high-yielding and the subsequent reduction to the amine is clean.[8][9] The starting material, 4-bromo-2-(hydroxymethyl)phenol, can be synthesized from 4-bromophenol.[10][11]
Chemical Reactivity and Potential Derivations
This compound possesses three reactive sites: the phenolic hydroxyl group, the primary aminomethyl group, and the aromatic ring.
-
N-Acylation and N-Alkylation: The primary amine of the aminomethyl group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides to yield secondary or tertiary amines. These reactions are fundamental in creating diverse libraries of compounds for biological screening.
-
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be alkylated with alkyl halides under basic conditions to form ethers or acylated to form esters.
-
Aromatic Ring Substitution: The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups, directing electrophilic substitution to the positions ortho and para to the hydroxyl group. The existing bromine atom can also be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
Analytical Characterization
A comprehensive analytical plan for the characterization of this compound would include the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the amine and hydroxyl groups. The splitting patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the seven carbon atoms in the molecule, including the carbon bearing the bromine atom, the carbons of the phenolic ring, and the benzylic carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the primary amine, and the C-H stretches of the aromatic ring and the methylene group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Potential Applications
While specific applications for this compound are not yet documented, its structural motifs suggest significant potential in several areas of research and development.
Medicinal Chemistry and Drug Discovery
The aminophenol scaffold is a common feature in many biologically active compounds.[12] The presence of the bromine atom provides a handle for further chemical modification, making this compound a valuable building block for creating libraries of novel molecules for drug discovery.[13] Potential therapeutic areas where derivatives of this compound could be explored include:
-
Neuroscience: Structurally similar compounds, such as aminomethylnaphthalene derivatives, have been investigated as ligands for neurotransmitter receptors.[14]
-
Oncology and Anti-infective Agents: The bromophenol moiety is found in numerous natural products with potent biological activities.
The ability to easily derivatize both the amine and the phenol, as well as the aromatic ring, allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.
Materials Science
Bifunctional molecules like this compound are valuable in materials science.[15] The aminomethyl group can participate in polymerization reactions to form polyamides or polyimines, while the phenolic hydroxyl can be used to create polymers with antioxidant properties. The naphthalene analogues of this compound have been explored for applications in organic light-emitting diodes (OLEDs), suggesting that this phenol derivative could also have interesting photophysical properties.[15]
Safety and Handling
Specific safety data for this compound is not available. However, based on analogous structures like 2-amino-5-bromophenol, it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential for applications in drug discovery and materials science. While direct research on this compound is limited, its synthesis is achievable through established methods like the Mannich reaction. Its multiple reactive sites offer a platform for the creation of a wide array of derivatives. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and applications of this promising molecule. Further experimental validation of the proposed protocols and applications is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. adichemistry.com [adichemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. byjus.com [byjus.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. 2-Bromo-5-(hydroxymethyl)phenol | 2737-19-1 | Benchchem [benchchem.com]
- 11. 2-Bromo-5-(hydroxymethyl)phenol | C7H7BrO2 | CID 13551344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-5-bromophenol
Abstract
The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and materials science. 2-(Aminomethyl)-5-bromophenol is a substituted phenolic compound whose utility in synthesis necessitates robust analytical characterization. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive, yet scientifically grounded, characterization. We detail not only the interpretation of predicted data but also the causality behind experimental design and protocol choices, offering a framework for researchers engaged in the synthesis and analysis of novel chemical entities.
Introduction: The Imperative for Spectroscopic Verification
In modern chemical research, the synthesis of a target molecule is incomplete without rigorous structural verification. Spectroscopic techniques like NMR and IR spectroscopy are cornerstones of this process, providing a non-destructive "fingerprint" of a molecule's atomic arrangement and functional groups.[1][2][3] this compound possesses three key functional moieties on an aromatic scaffold: a hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a bromine atom (-Br). Each of these imparts distinct and predictable features in NMR and IR spectra, and their combined analysis allows for unambiguous confirmation of the molecule's identity, purity, and structure.[2][4]
This guide serves as a practical reference for scientists, outlining the expected ¹H NMR, ¹³C NMR, and FT-IR data for this compound. We will explore the theoretical basis for the predicted chemical shifts and absorption frequencies, describe robust experimental protocols for data acquisition, and present the anticipated data in a clear, structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[1][5] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency (RF) pulses and transition to a higher energy state.[1][2] The precise energy required for this transition is highly sensitive to the local electronic environment of each nucleus, providing information about connectivity and chemical structure.
Predicted ¹H NMR Spectral Data
Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between them. For this compound, we predict the following signals.
Rationale for Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. Its primary advantage is its ability to form hydrogen bonds with the labile protons of the -OH and -NH₂ groups, slowing their exchange rate. This allows them to be observed as distinct, often broad, signals in the spectrum, which might otherwise be exchanged away or broadened into the baseline in solvents like chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm for referencing the chemical shift scale.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic -OH |
| b | ~7.0 - 7.2 | Doublet (d) | 1H | Ar-H (H-4) |
| c | ~6.9 - 7.0 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) |
| d | ~6.8 - 6.9 | Doublet (d) | 1H | Ar-H (H-3) |
| e | ~3.8 - 4.0 | Singlet | 2H | -CH₂ -NH₂ |
| f | ~3.0 - 4.0 (exchangeable) | Broad Singlet | 2H | -CH₂-NH₂ |
Interpretation and Justification:
-
Phenolic Proton (a): The -OH proton is highly deshielded and acidic, appearing far downfield. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (b, c, d): The aromatic region will show three distinct signals. The electron-donating -OH and -CH₂NH₂ groups and the electron-withdrawing -Br group create a specific substitution pattern. Proton H-6 will likely appear as a doublet of doublets due to coupling with both H-4 and H-3 (though one coupling constant may be small). Protons H-3 and H-4 will likely appear as doublets.
-
Methylene Protons (e): The -CH₂- protons are adjacent to the aromatic ring and the nitrogen atom, placing their signal in the ~3.8-4.0 ppm range. They appear as a singlet as they have no adjacent non-equivalent protons to couple with.
-
Amine Protons (f): The -NH₂ protons are also labile and will appear as a broad, exchangeable signal. Their exact position can vary significantly with concentration and temperature.
Predicted ¹³C NMR Spectral Data
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.[5] While the natural abundance of ¹³C is low (1.1%), modern techniques allow for routine acquisition of these spectra.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-158 | C -OH (C-1) | The carbon attached to the highly electronegative oxygen is significantly deshielded. |
| ~115-118 | C -Br (C-5) | The "heavy atom effect" of bromine shifts this carbon upfield relative to what might be expected based on electronegativity alone. |
| ~132-134 | Ar-C H (C-4) | Aromatic CH carbon. |
| ~128-130 | Ar-C H (C-6) | Aromatic CH carbon. |
| ~118-120 | Ar-C H (C-3) | Aromatic CH carbon. |
| ~125-128 | C -CH₂NH₂ (C-2) | Quaternary aromatic carbon, shifted downfield by substituents. |
| ~45-48 | -C H₂-NH₂ | Aliphatic carbon attached to nitrogen and the aromatic ring. |
Note on Prediction: These chemical shifts are estimated based on established substituent effects on the benzene ring.[6] For definitive assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required. Predictive software such as Mnova NMRPredict or the tools within ChemDraw can provide more refined estimates.[7][8][9]
Standard Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; vortex or gently warm if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set appropriate spectral width (~16 ppm) and acquisition time (~3-4 seconds).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.
-
Set a wider spectral width (~240 ppm).
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the residual solvent peak (DMSO at 2.50 ppm) or TMS to 0.00 ppm.
-
Calibrate the ¹³C spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[3][10][11] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is highly characteristic of the functional groups present in the molecule.[4][10]
Predicted FT-IR Spectral Data
The analysis of an IR spectrum is typically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 3600 | O-H Stretch | Phenol | Strong, Broad |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two bands) |
| 3010 - 3100 | C-H Stretch (sp²) | Aromatic | Medium-Weak |
| 2850 - 2960 | C-H Stretch (sp³) | Methylene (-CH₂-) | Medium-Weak |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium (multiple bands) |
| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine | Medium-Strong |
| 1200 - 1260 | C-O Stretch | Phenol | Strong |
| 1000 - 1100 | C-N Stretch | Aliphatic Amine | Medium |
| 800 - 880 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | Strong |
| 500 - 600 | C-Br Stretch | Aryl Bromide | Medium-Strong |
Interpretation and Justification:
-
O-H and N-H Region: The most prominent feature will be a very broad absorption from 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic -OH group. Superimposed on this broad peak, two sharper peaks characteristic of the primary amine N-H stretches should be visible.[12]
-
Aromatic Region: C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1470 cm⁻¹. The specific out-of-plane C-H bending vibration in the 800-880 cm⁻¹ range is highly diagnostic for the 1,2,4-trisubstitution pattern.
-
C-O and C-N Stretches: A strong C-O stretching band for the phenol will be present around 1230 cm⁻¹, and the C-N stretch from the aminomethyl group will appear near 1050 cm⁻¹.
-
C-Br Stretch: The vibration of the carbon-bromine bond is found at low frequencies, typically in the 500-600 cm⁻¹ range.
Standard Protocol for FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred modern technique for solid and liquid samples due to its minimal sample preparation requirement.[13]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Collect a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[11]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Use the pressure arm to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of key absorption bands.
-
Integrated Spectroscopic Workflow and Data Correlation
The true power of spectroscopic characterization lies in the integration of multiple techniques. The workflow below illustrates a logical process for confirming the structure of this compound.
Caption: Spectroscopic analysis workflow for structural verification.
The correlation between the data is critical:
-
IR confirms the presence of -OH, -NH₂, and aromatic C=C bonds.
-
¹H NMR confirms the number of protons on the ring (3H), the methylene group (2H), the amine (2H), and the phenol (1H), and their relative positions via splitting patterns.
-
¹³C NMR confirms the total number of unique carbons: 6 aromatic and 1 aliphatic, for a total of 7 signals.
This multi-faceted approach provides a self-validating system where each piece of data supports the others, leading to an unambiguous structural assignment.
Conclusion
While direct experimental spectra for this compound are not readily published, a comprehensive and reliable spectroscopic profile can be constructed through the application of fundamental principles and comparison with analogous compounds. The predicted ¹H NMR, ¹³C NMR, and FT-IR data presented in this guide provide researchers with a robust benchmark for the structural verification of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and facilitating progress in research and development endeavors.
References
- 1. longdom.org [longdom.org]
- 2. pramanaresearch.org [pramanaresearch.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Predictors | Thermo Fisher Scientific - US [thermofisher.com]
- 10. azooptics.com [azooptics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-Depth Technical Guide to the Electronic and Steric Effects in 2-(Aminomethyl)-5-bromophenol: A Pre-organized Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-(Aminomethyl)-5-bromophenol is a deceptively simple molecule whose chemical behavior and potential utility in medicinal chemistry are governed by a sophisticated interplay of electronic and steric effects. While the electron-withdrawing nature of the bromine substituent and the dual-functionality of the aminomethyl and hydroxyl groups suggest a certain reactivity profile, the molecule's properties are overwhelmingly dominated by its steric configuration. The ortho positioning of the aminomethyl and hydroxyl groups facilitates a powerful intramolecular hydrogen bond, creating a stable, six-membered pseudo-ring. This conformational lock pre-organizes the molecule into a rigid scaffold, profoundly influencing its acidity, basicity, and interaction potential. This guide dissects these core principles, provides practical methodologies for synthesis and characterization, and explores the implications of this unique molecular architecture for rational drug design.
Section 1: The Electronic Architecture
The electronic landscape of this compound is defined by the cumulative influence of its three key substituents on the aromatic ring. Each group contributes via inductive and resonance effects, collectively modulating the ring's electron density and the acidity/basicity of the functional moieties.
Substituent Effects on the Aromatic Ring
-
Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a potent activator for electrophilic aromatic substitution. Its oxygen atom exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. However, this is significantly outweighed by its powerful electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the π-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.[1]
-
Bromo (-Br) Group: Halogens are a classic example of substituents with competing effects. Bromine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack.[2][3] Concurrently, its lone pair electrons can participate in resonance (+R), but this effect is weak for halogens beyond fluorine. Therefore, the net effect of bromine is deactivating, yet it remains an ortho, para-director.[1]
-
Aminomethyl (-CH₂NH₂) Group: This group is primarily electron-withdrawing via an inductive (-I) effect, stemming from the electronegativity of the nitrogen atom. Unlike a directly attached amino group (-NH₂), the intervening methylene bridge prevents the nitrogen's lone pair from participating in resonance with the aromatic ring. This results in a net deactivating influence on the ring's electron density.
The combination of these effects results in a complex electronic map. The powerful activating effect of the hydroxyl group is tempered by the deactivating inductive effects of both the bromine and aminomethyl substituents.
Impact on Acidity and Basicity
The electronic environment directly dictates the ionizability of the phenolic proton and the amino nitrogen.
-
Phenolic Acidity: Phenols are significantly more acidic than aliphatic alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge across the aromatic ring.[4] Electron-withdrawing groups further stabilize the phenoxide ion, thereby increasing the phenol's acidity.[3][5] The bromine atom at the para position to the hydroxyl group in this compound is expected to increase the acidity relative to unsubstituted phenol.
-
Amine Basicity: The aminomethyl group contains a primary amine, which is basic due to the lone pair of electrons on the nitrogen atom. Its basicity is influenced by the inductive pull of the aromatic ring, which tends to decrease basicity compared to a simple alkylamine.
The interplay of these effects can be estimated by comparing the acid dissociation constants (pKa) of related structures.
| Compound | pKa (Phenolic Proton) | Primary Electronic Effect of Substituent |
| Phenol | ~10.0[1] | (Reference) |
| 4-Bromophenol | 9.3[1] | -I > +R (Electron-withdrawing) |
| 2-Amino-5-(aminomethyl)phenol | 9.0 (Predicted)[6] | Combined -I effects |
This data illustrates that electron-withdrawing substituents, such as bromine, lower the pKa, making the phenol more acidic.[1] However, as the next section will detail, this purely electronic analysis is incomplete.
Section 2: Steric Configuration and Intramolecular Dynamics
While electronic effects provide a baseline for understanding reactivity, the steric arrangement of the substituents in this compound is the dominant factor controlling its structure and function.
The Defining Feature: Intramolecular Hydrogen Bonding (IHB)
The ortho relationship between the hydroxyl and aminomethyl groups is the most critical structural feature of the molecule. This proximity allows for the formation of a strong intramolecular hydrogen bond (IHB) between the phenolic hydrogen (donor) and the aminomethyl nitrogen's lone pair (acceptor).[7] This interaction creates a highly stable, planar, six-membered pseudo-ring.
This IHB has profound consequences:
-
Conformational Rigidity: The molecule is "locked" into a preferred conformation, significantly reducing its rotational freedom. This pre-organization is a highly desirable trait in drug design, as it reduces the entropic penalty of binding to a receptor.
-
Masking of Functionality: The IHB effectively sequesters both the phenolic proton and the amine's lone pair. This decreases the apparent acidity of the phenol and the basicity of the amine in intermolecular interactions, as energy is required to break the internal hydrogen bond first.
-
Altered Physical Properties: The presence of strong IHB is known to decrease boiling points and increase lipophilicity compared to isomers (e.g., the meta or para aminomethylphenols) where only intermolecular hydrogen bonding is possible.
Caption: A stable 6-membered ring forms via an O-H···N bond.
Section 3: Practical Synthesis and Characterization
Trustworthy protocols are the foundation of reproducible science. While a direct, one-pot synthesis for this compound is not prominently described in the literature, a robust, multi-step pathway can be proposed based on established reactions of its precursors and analogs.
Proposed Synthetic Pathway
This synthesis leverages common, high-yielding transformations in organic chemistry, starting from commercially available 3-bromophenol.
Caption: Proposed four-step synthesis workflow.
Protocol 1: Synthesis of 5-Bromo-2-nitrophenol (Step 1)
-
Rationale: Nitration of a phenol is a standard electrophilic aromatic substitution. The hydroxyl group directs the incoming nitro group to the ortho and para positions. Starting with 3-bromophenol, the position ortho to the hydroxyl and para to the bromine is sterically and electronically favored.
-
Methodology:
-
Prepare a solution of potassium nitrate in a mixture of concentrated sulfuric acid and water, maintaining the temperature at 10°C.[8]
-
Slowly add 3-bromophenol dropwise to the cold nitrating mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours until completion (monitored by TLC).
-
Quench the reaction by pouring it over ice water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.[8]
-
Protocol 2: Synthesis of 2-Amino-5-bromophenol (Step 2)
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Various reagents can accomplish this; sodium dithionite (sodium hydrosulfite) is an effective and mild choice.
-
Methodology:
-
Dissolve 5-bromo-2-nitrophenol in a dilute aqueous sodium hydroxide solution.[9]
-
Add sodium bisulfite (or sodium dithionite) portion-wise to the stirred solution. The reaction is typically exothermic and proceeds quickly.
-
Stir at room temperature for 15-30 minutes post-addition.
-
Carefully acidify the reaction mixture with dilute HCl to approximately pH 5.
-
Extract the product with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain pure 2-amino-5-bromophenol.[9]
-
Protocol 3: Proposed Synthesis of this compound (Steps 3 & 4)
-
Rationale: A robust method to introduce an aminomethyl group ortho to a hydroxyl is via the corresponding aldehyde. The 2-amino group can be converted to a hydroxyl group via diazotization, followed by a formylation reaction (e.g., Duff reaction or Gattermann-Koch) to yield 5-bromo-2-hydroxybenzaldehyde. This aldehyde is then converted to the final product via reductive amination.
-
Methodology (Reductive Amination - Step 4):
-
Dissolve 5-bromo-2-hydroxybenzaldehyde in methanol.
-
Add a solution of ammonia in methanol (or bubble ammonia gas through the solution) to form the intermediate imine.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Purify by column chromatography or recrystallization to yield this compound.
-
Spectroscopic Signature
The structure and the key IHB feature can be confirmed by standard spectroscopic techniques:
-
¹H NMR: The most telling signal would be the phenolic proton (-OH ). Due to the strong IHB, this proton would be significantly deshielded and appear as a broad singlet far downfield (δ > 10 ppm). The aromatic protons would show characteristic splitting patterns based on their positions.
-
IR Spectroscopy: A broad absorption band in the region of 3200-2800 cm⁻¹ would be indicative of the O-H stretch involved in a strong hydrogen bond. This replaces the sharper, higher frequency O-H stretch seen in phenols without IHB. The N-H stretches of the primary amine would appear around 3400-3300 cm⁻¹.[9]
Section 4: Implications in Drug Development
The unique, rigid architecture of this compound makes it an attractive scaffold for drug development professionals.
A Pre-organized Pharmacophore
A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The IHB in this molecule creates a rigid and planar arrangement of a hydrogen bond donor (the secondary N-H after potential receptor interaction), a hydrogen bond acceptor (the phenolic oxygen), and a hydrophobic aromatic surface.
Caption: Key pharmacophoric features of the molecule.
This pre-organization minimizes the conformational entropy loss upon binding to a target protein, which can lead to higher binding affinity and selectivity. This class of compounds, 2-(aminomethyl)phenols, has already been explored for biological activity, including as saluretic agents.[10]
The Strategic Role of Bromine
The bromine atom is more than just an electronic modifier; it is a strategic tool for drug discovery:
-
Synthetic Handle: It is an ideal functional group for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[11]
-
Modulator of Physicochemical Properties: Bromine substitution increases the molecule's lipophilicity, which can enhance membrane permeability and influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]
-
Heavy Atom for Crystallography: For structure-based drug design, the presence of a heavy atom like bromine can simplify the process of solving X-ray crystal structures of the molecule bound to its protein target, providing invaluable insight for further optimization.
Bromophenols derived from marine algae are known to possess a wide array of biological activities, including antioxidant, antimicrobial, and anti-diabetic properties, highlighting the therapeutic potential of this chemical class.[12][13][14][15]
Conclusion
This compound is a prime example of how steric effects can dominate electronic predictions. The molecule's character is defined by a robust intramolecular hydrogen bond that locks it into a rigid, planar conformation. This structural feature provides a pre-organized pharmacophore with a specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. For drug development scientists, this scaffold offers the dual advantages of conformational rigidity, which can enhance binding affinity, and a strategically placed bromine atom that serves as a versatile handle for synthetic elaboration. Understanding the fundamental interplay of these effects is paramount to unlocking the full potential of this and related molecules in the design of next-generation therapeutics.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 6. 2-Amino-5-aminomethyl-phenol | 920511-81-5 [amp.chemicalbook.com]
- 7. ovid.com [ovid.com]
- 8. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 9. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Bromophenol Derivatives: A Technical Guide for Researchers
Introduction: Unveiling the Bioactive Promise of Marine-Derived Phenolics
Bromophenol derivatives, a class of halogenated phenolic compounds predominantly found in marine algae, have emerged as a compelling area of research in drug discovery and development.[1][2] These natural products exhibit a remarkable spectrum of biological activities, including potent anticancer, antioxidant, antibacterial, and anti-diabetic properties.[3][4] This technical guide provides an in-depth exploration of the therapeutic potential of bromophenol derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, methodologies for their evaluation, and a summary of key bioactive compounds. The unique chemical structures of these marine metabolites, often characterized by the presence of one or more bromine atoms on a phenolic backbone, are crucial to their diverse biological functions. This guide will delve into the causality behind experimental choices in assessing these activities and provide detailed, self-validating protocols to ensure scientific integrity.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
Several bromophenol derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5][6] Their anticancer activity is often attributed to a multi-pronged attack on cancer cell survival, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][7][8]
Mechanism of Action: The ROS-Mediated Apoptotic Cascade
A key mechanism underlying the anticancer effects of many bromophenol derivatives is the generation of reactive oxygen species (ROS) within cancer cells.[5][7][8] This elevation in intracellular ROS levels triggers a cascade of events leading to apoptosis. The proposed pathway involves the modulation of key apoptotic regulatory proteins, such as the Bcl-2 family. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the activation of pro-apoptotic proteins lead to mitochondrial dysfunction.[7][8] This, in turn, results in the activation of caspases, a family of proteases that execute the apoptotic program, ultimately leading to cell death.[7][8]
Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of bromophenol derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17a | A549 (Lung) | 7.54 ± 0.49 | [5] |
| Compound 22a | A549 (Lung) | 16.34 ± 1.38 | [5] |
| Compound 17a | Bel7402 (Liver) | 15.43 ± 1.22 | [5] |
| Compound 22a | Bel7402 (Liver) | 18.45 ± 1.63 | [5] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Not explicitly stated, but induced apoptosis | [6] |
| BOS-102 | A549 (Lung) | Induces apoptosis at 2.5, 5, and 10 µM | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the bromophenol derivative and a vehicle control (e.g., DMSO). Include wells with medium only as a blank.[10]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Antioxidant Activity: Quenching Free Radicals
Bromophenol derivatives are potent antioxidants, capable of scavenging harmful free radicals and protecting cells from oxidative damage.[3] This activity is largely attributed to the hydrogen-donating ability of their phenolic hydroxyl groups.
Mechanism of Action: Nrf2 Pathway Activation
The antioxidant effects of some bromophenol compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress or certain activators like bromophenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.
Caption: Activation of the Nrf2 antioxidant response pathway by bromophenol derivatives.
Quantitative Assessment of Antioxidant Activity
The radical scavenging activity of bromophenol derivatives is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[13] The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound/Derivative | DPPH IC50 (µM) | ABTS TEAC (mM) | Reference |
| Compound 1 | 30.4 ± 0.2 | 2.8 ± 0.1 | [13] |
| Compound 2 | 24.5 ± 0.1 | 2.1 ± 0.2 | [13] |
| Compound 3 | 16.1 ± 0.2 | 3.0 ± 0.2 | [13] |
| Compound 4 | 20.6 ± 0.2 | 2.7 ± 0.1 | [13] |
| Compound 5 | 31.5 ± 0.3 | 2.3 ± 0.1 | [13] |
| Compound 6 | 9.6 ± 0.1 | Not specified | [13] |
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
DPPH Assay Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.
ABTS Assay Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.
Step-by-Step Methodology (General):
-
Reagent Preparation: Prepare fresh solutions of DPPH or ABTS radical cation.
-
Sample Preparation: Prepare serial dilutions of the bromophenol derivative and a positive control (e.g., Trolox or ascorbic acid).
-
Reaction Mixture: Mix the sample or standard with the radical solution.
-
Incubation: Incubate the mixture in the dark for a specified period.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 or TEAC value.
Antibacterial Activity: Combating Pathogenic Microbes
Bromophenol derivatives have demonstrated significant antibacterial activity against a variety of pathogenic bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[1][2][14][15]
Mechanism of Action: Disruption of Bacterial Processes
The antibacterial mechanisms of bromophenol derivatives are multifaceted and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[8][16] The presence of bromine atoms is thought to enhance the lipophilicity of the molecules, facilitating their entry into bacterial cells. Some derivatives have also been shown to inhibit isocitrate lyase, an enzyme crucial for the glyoxylate cycle in some bacteria.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of bromophenol derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[16]
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
| Compound 1 | S. aureus | 24 | [16] |
| Compound 2 (3-bromo-2,6-dihydroxyacetophenone) | S. aureus | Not specified, but showed good activity | [14][15] |
| Compound 2 | MRSA | Not specified, but showed good activity | [14][15] |
Experimental Protocols: Kirby-Bauer Disk Diffusion and Broth Microdilution
Kirby-Bauer Disk Diffusion Method:
Principle: This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition of bacterial growth around a disk impregnated with the test compound.[1][2][3][4][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard).[4]
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[1][4]
-
Disk Application: Aseptically place paper disks impregnated with the bromophenol derivative onto the agar surface.[1][2]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[4]
Broth Microdilution Method for MIC Determination:
Principle: This method determines the MIC by exposing the bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.[18][19][20][21][22]
Step-by-Step Methodology:
-
Serial Dilutions: Prepare two-fold serial dilutions of the bromophenol derivative in a 96-well microtiter plate containing broth medium.[20]
-
Inoculum Addition: Add a standardized bacterial inoculum to each well.[21]
-
Incubation: Incubate the plate under appropriate conditions.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[20]
Caption: Experimental workflows for assessing antibacterial activity.
Anti-diabetic Activity: Targeting PTP1B
Certain bromophenol derivatives have shown promise as anti-diabetic agents through their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[23][24][25][26][27] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity.[25][26]
Mechanism of Action: PTP1B Inhibition and Enhanced Insulin Signaling
PTP1B dephosphorylates the insulin receptor and its substrates, thereby attenuating the insulin signal. By inhibiting PTP1B, bromophenol derivatives can prolong the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling and improved glucose uptake and metabolism.[25][26]
Caption: Inhibition of PTP1B by bromophenol derivatives enhances insulin signaling.
Quantitative Assessment of Anti-diabetic Activity
The inhibitory potency of bromophenol derivatives against PTP1B is determined by their IC50 values.
| Compound/Derivative | PTP1B IC50 (µM) | Reference |
| Bromophenol 4e | 2.42 | [23] |
| Bromophenol 4g | 0.68 | [23] |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 | [28] |
| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | 4.5 | [28] |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | 2.8 | [28] |
Experimental Protocol: PTP1B Inhibition Assay
Principle: This colorimetric assay measures the activity of PTP1B by monitoring the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol. The presence of a PTP1B inhibitor reduces the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, PTP1B enzyme solution, pNPP substrate solution, and serial dilutions of the bromophenol derivative.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, enzyme, and either the bromophenol derivative or a vehicle control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP substrate to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol product at 405 nm at regular intervals.
-
Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each concentration of the bromophenol derivative to determine the IC50 value.
Conclusion and Future Perspectives
Bromophenol derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action against cancer, oxidative stress, bacterial infections, and diabetes make them attractive candidates for further drug development. The methodologies outlined in this guide provide a robust framework for the continued investigation of these promising marine natural products. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety in preclinical models. The exploration of bromophenol derivatives holds the key to unlocking novel therapeutic strategies for a range of human diseases.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biolabtests.com [biolabtests.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as protein tyrosine phosphatase 1B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Reactivity of 2-(Aminomethyl)-5-bromophenol: Hydrochloride Salt vs. Free Base
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the fundamental differences in chemical reactivity between the hydrochloride salt and the free base form of 2-(Aminomethyl)-5-bromophenol. As a versatile bifunctional molecule, its utility in synthetic chemistry, particularly in the development of pharmaceutical intermediates and bioactive compounds, is critically dependent on the form selected for a given transformation. This document provides a detailed analysis of the physicochemical properties, nucleophilicity, and reaction kinetics of both forms. It offers field-proven insights into experimental design, including protocols for the in situ and ex situ generation of the free base and its subsequent use in canonical reactions such as N-acylation and N-alkylation. The causality behind experimental choices is explained to provide a self-validating framework for laboratory application.
Introduction: The Dichotomy of Form and Function
This compound is a substituted aromatic compound featuring a primary aminomethyl group and a phenolic hydroxyl group, offering multiple sites for chemical modification.[1][2] It is commonly supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics. In this salt form, the basic aminomethyl group is protonated, forming an ammonium chloride salt. This seemingly subtle modification has profound implications for the molecule's physical properties and chemical behavior, creating a clear distinction between the salt and its corresponding free base.
The choice between using the hydrochloride salt directly in a reaction or converting it to the free base is a critical decision in synthetic strategy. This guide will dissect the underlying principles that govern this choice, focusing on solubility, stability, and the intrinsic reactivity of the nucleophilic aminomethyl group.
Physicochemical Properties: A Tale of Two Forms
The hydrochloride salt and the free base of this compound exhibit distinct physical properties that dictate their handling, storage, and, most importantly, their behavior in different solvent systems. The core difference lies in the ionic character of the salt versus the neutral, molecular nature of the free base.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale |
| Molecular Formula | C₇H₉BrClNO | C₇H₈BrNO | Addition of HCl to the empirical formula. |
| Molecular Weight | 238.51 g/mol | 202.05 g/mol | The molecular weight of the salt includes the mass of hydrogen chloride. |
| Physical State | Typically a stable, crystalline solid. | Often a solid, potentially less crystalline. | Ionic compounds form stable crystal lattices. |
| Aqueous Solubility | Generally higher. Amine salts are typically soluble in water.[3][4] | Generally lower. | The ionic nature of the ammonium salt allows for favorable ion-dipole interactions with polar water molecules.[3][4] |
| Organic Solvent Solubility | Generally lower, especially in non-polar solvents.[3] | Generally higher, particularly in polar aprotic and some non-polar solvents. | The neutral free base is more compatible with the lower polarity of organic solvents. |
| Stability | More stable, less susceptible to air oxidation. | The free amine is more prone to oxidation. | The lone pair of electrons on the free amine's nitrogen is susceptible to oxidation; this is prevented in the protonated salt form. |
| Hygroscopicity | May be hygroscopic. | Generally less hygroscopic. | Salts have a higher tendency to absorb moisture from the atmosphere. |
This divergence in solubility is the most critical factor for a synthetic chemist. Reactions requiring non-polar organic solvents are often incompatible with the direct use of the hydrochloride salt, necessitating its conversion to the free base.[3] Conversely, for aqueous reactions, the salt form may be used directly, provided the reaction conditions (e.g., pH) are suitable to liberate the reactive free amine.
The Core Directive of Reactivity: Nucleophilicity
The primary locus of reactivity for many transformations involving this compound is the lone pair of electrons on the nitrogen atom of the aminomethyl group. This lone pair makes the group both basic and nucleophilic, enabling it to attack electrophilic centers.[2][5]
-
The Free Base: An Active Nucleophile: In the free base form, the nitrogen's lone pair is available for donation. It will readily participate in nucleophilic substitution and addition reactions, such as N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[2][6]
-
The Hydrochloride Salt: A Masked Nucleophile: In the hydrochloride salt, the amino group is protonated to form an ammonium cation (-CH₂NH₃⁺Cl⁻). This protonation effectively sequesters the nitrogen's lone pair, rendering the amino group non-nucleophilic and unreactive in typical electrophilic substitution reactions.[1]
Therefore, for any reaction that requires the aminomethyl group to act as a nucleophile, the proton must be removed to regenerate the free base.
Diagram: The Reactivity Dichotomy
Caption: Logical flow from salt to reactive free base.
Selective Reactivity: Amino vs. Phenolic Group
A key consideration in the chemistry of aminophenols is the potential for competitive reaction at the hydroxyl group (O-acylation/alkylation) versus the amino group (N-acylation/alkylation). In general, the amino group is a stronger nucleophile than the hydroxyl group under neutral or mildly basic conditions.[7]
-
N-Acylation Preference: The lone pair on nitrogen is more available and basic than those on the oxygen atom. Consequently, reactions with electrophiles like acyl chlorides or anhydrides will preferentially occur on the nitrogen to form an amide.[7]
-
O-Acylation Conditions: To favor reaction at the hydroxyl group, the phenolic proton must be removed with a strong base to form the much more nucleophilic phenoxide anion. This typically requires conditions that would also deprotonate any protonated amine, but the intrinsic nucleophilicity of the free amine often still dominates unless it is protected.
Experimental Protocols and Methodologies
The practical application of this compound hinges on the efficient generation and use of its free base form.
Protocol 1: Conversion of Hydrochloride Salt to Free Base
This procedure describes the liberation of the free amine from its salt for subsequent use in a reaction where the starting material needs to be dissolved in an organic solvent.
Objective: To isolate the this compound free base.
Materials:
-
This compound hydrochloride
-
1M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a separatory funnel
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound hydrochloride salt in a minimal amount of deionized water in a beaker or flask.
-
Neutralization: While stirring, slowly add 1M NaOH solution dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH is neutral to slightly basic (pH ~8-9). The free base may precipitate as a solid or oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) three times. The free base is more soluble in the organic layer.[8]
-
Drying: Combine the organic layers and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the this compound free base.
-
Verification: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, LC-MS).
Diagram: Free Base Generation Workflow
Caption: Workflow for isolating the free base.
Protocol 2: Comparative N-Acylation Reactivity Study
This protocol provides a framework to quantitatively compare the reaction rate of the pre-formed free base versus the in situ generated free base from the hydrochloride salt.
Objective: To quantitatively compare the rate of N-acetylation of the free base vs. its hydrochloride salt.
Materials:
-
This compound free base (from Protocol 1)
-
This compound hydrochloride
-
Acetic anhydride (analytical grade)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Non-nucleophilic organic base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
TLC plates, GC-MS or LC-MS for monitoring
Step-by-Step Methodology:
Reaction A: Pre-formed Free Base
-
In a reaction vessel, dissolve a known concentration (e.g., 0.1 M) of the this compound free base and the internal standard in the anhydrous aprotic solvent under an inert atmosphere.
-
Equilibrate the mixture to a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a stoichiometric equivalent (1.0 eq) of acetic anhydride with vigorous stirring.
-
At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture, quench it (e.g., with a small amount of methanol), and analyze its composition.
Reaction B: In situ Generated Free Base
-
In an identical reaction vessel, suspend the same molar concentration (0.1 M) of this compound hydrochloride and the internal standard in the same solvent.
-
Add one molar equivalent (1.0 eq) of the non-nucleophilic organic base to generate the free base in situ. Stir for 5-10 minutes.
-
Equilibrate the mixture to the same constant temperature (25 °C).
-
Initiate the reaction by adding one molar equivalent (1.0 eq) of acetic anhydride.
-
Monitor the reaction by taking and analyzing aliquots at the same timed intervals as in Reaction A.
Data Analysis & Expected Results:
-
Quantify the concentration of the N-acetylated product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions.
-
The reaction with the pre-formed free base (Reaction A) is expected to proceed at a significantly faster initial rate.[3] The direct availability of the nucleophile allows for immediate reaction.
-
Reaction B will likely exhibit an induction period or a slower overall rate due to the equilibrium of the acid-base neutralization and the potential for the amine to be partially protonated by the generated acetic acid byproduct if the scavenger base is not sufficiently efficient.
Conclusion: A Strategic Choice for Synthesis
The hydrochloride salt and free base of this compound are not interchangeable reagents. The salt form offers superior stability and aqueous solubility, making it ideal for storage and certain aqueous-based applications. However, its aminomethyl group is deactivated—a "masked nucleophile." For the vast majority of synthetic transformations that rely on the nucleophilicity of the amine, the free base is the required reactive species.
The choice is therefore a strategic one:
-
Use the Hydrochloride Salt: Advantageous for long-term storage and when the reaction can be performed in an aqueous medium where pH can be controlled to liberate the free amine.
-
Convert to Free Base: Necessary for reactions in most organic solvents and to ensure maximum reactivity and predictable kinetics by providing a clean, fully deprotonated starting material.
A thorough understanding of this fundamental dichotomy is essential for any researcher aiming to harness the full synthetic potential of this versatile building block, enabling optimized reaction conditions, improved yields, and the successful development of novel chemical entities.
References
Topic: Starting Materials for 2-(Aminomethyl)-5-bromophenol Synthesis
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromophenol: Starting Materials and Strategic Routes
Introduction
This compound is a valuable bifunctional molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents and other fine chemicals. Its structure, featuring a phenol, a bromine atom, and a primary aminomethyl group, offers multiple reaction sites for constructing diverse molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, focusing on the selection of commercially available starting materials and the strategic rationale behind key transformations. We will dissect two core synthetic routes—one proceeding through a benzaldehyde intermediate and the other through a benzonitrile intermediate—offering field-proven insights and detailed protocols for the research and development professional.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with retrosynthesis, the process of breaking down the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection point is the aminomethyl group (-CH₂NH₂). This functional group is most commonly formed via the reduction of either a nitrile (-CN) or an oxime (-CH=NOH).
This analysis reveals two key intermediates:
-
Intermediate A: 5-bromo-2-hydroxybenzaldehyde
-
Intermediate B: 5-bromo-2-hydroxybenzonitrile
Both intermediates provide a direct path to the final product through a final reduction step. The following sections will detail the synthesis of these intermediates from readily available starting materials.
Caption: Retrosynthetic pathways to this compound.
The Benzaldehyde Route: Synthesis via an Aldehyde Intermediate
This pathway is arguably the most classic approach, leveraging the ortho-formylation of a substituted phenol to install the required carbon framework. The key intermediate, 5-bromo-2-hydroxybenzaldehyde (also known as 4-bromosalicylaldehyde), is a versatile compound used in the synthesis of pharmaceuticals and OLED materials.[1][2]
4-Bromophenol is an economical and widely available starting material. The core challenge is the regioselective formylation at the ortho position to the hydroxyl group. The Reimer-Tiemann reaction is a well-established and cost-effective method for achieving this transformation on phenols.[3]
This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution. The hydroxyl group is a strong ortho-, para-director; under these reaction conditions, the ortho-product is favored. The electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.
Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzaldehyde from 4-Bromophenol [3]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 0.4 mol of 4-bromophenol.
-
Base Addition: Add 160 mL of a 40% sodium hydroxide solution and stir for 30 minutes until a uniform phenoxide solution is formed.
-
Catalyst (Optional but Recommended): For improved yield, add a phase-transfer catalyst such as 0.0016 mol of tetrabutylammonium chloride.[3]
-
Reaction: Cool the mixture to 50-60°C. Slowly add 0.52 mol of chloroform via the dropping funnel, ensuring the reaction temperature does not exceed 70°C.
-
Stirring: After the addition is complete, continue to stir the mixture at 65-70°C for 1 hour.
-
Work-up: Cool the reaction to room temperature and carefully acidify with a 1:1 (v/v) solution of hydrochloric acid until the pH is 2-3.
-
Isolation: The product can be isolated via steam distillation followed by precipitation with a saturated sodium bisulfite solution to form an adduct, which is then hydrolyzed to yield the pure aldehyde.[3]
With the aldehyde in hand, the final product is achieved in a two-step sequence: formation of an oxime, followed by its reduction.
-
Oxime Formation: The aldehyde is condensed with hydroxylamine hydrochloride. This reaction is typically straightforward and high-yielding.
-
Oxime Reduction: The C=N bond of the oxime is then reduced to an amine. This transformation is highly chemoselective. While various reducing agents can be employed, catalytic hydrogenation using catalysts like Platinum on charcoal (Pt/C) in acidic media is effective for reducing the C=N bond while preserving the N-O bond to yield a hydroxylamine, which can be further reduced.[4] Alternatively, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid can directly reduce the oxime to the primary amine.
Caption: Workflow for the benzaldehyde-mediated synthesis.
The Benzonitrile Route: A Direct Path to the Amine Precursor
This route utilizes 5-bromo-2-hydroxybenzonitrile as the key intermediate. The primary advantage here is that the nitrile group can be directly reduced to the required aminomethyl group in a single, high-yielding step. The nitrile intermediate itself is a valuable synthetic reagent used in the preparation of biologically active compounds.[5]
The intermediate, 5-bromo-2-hydroxybenzonitrile, can be sourced commercially or synthesized via several methods.[5][6]
-
From 2-Hydroxybenzonitrile: The most direct method is the electrophilic bromination of 2-hydroxybenzonitrile (o-cyanophenol). The hydroxyl group directs the incoming bromine to the para position.
-
From 5-Bromosalicylaldehyde: An alternative synthesis starts from the aldehyde intermediate discussed in the previous section. The aldehyde is converted to its oxime, which is then dehydrated to form the nitrile. This method links the two synthetic routes.[7]
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxybenzonitrile from 5-Bromosalicylaldehyde [7]
-
Setup: To a solution of 5-bromosalicylaldehyde (0.40 mol) in formic acid, add hydroxylamine hydrochloride (0.52 mol) and sodium formate (0.52 mol).
-
Reaction: Heat the reaction mixture to 100°C and stir for 7 hours. The formic acid serves as both the solvent and a dehydrating agent to convert the initially formed oxime directly to the nitrile.
-
Work-up: After the reaction is complete, remove the solvent by evaporation.
-
Extraction: Dissolve the residue in ethyl acetate, wash the organic layer with water, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Isolation: Evaporate the solvent and recrystallize the crude product from a suitable solvent like petroleum ether to obtain pure 5-bromo-2-hydroxybenzonitrile.[7]
The reduction of the nitrile to a primary amine is a fundamental transformation in organic synthesis.
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its cost-effectiveness and cleaner work-up. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are commonly used.
-
Chemical Reduction: For laboratory-scale synthesis, powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) provide a rapid and efficient reduction. A subsequent aqueous work-up is required to quench the reaction and protonate the resulting amine.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 5-BROMO-2-HYDROXYBENZONITRILE | 40530-18-5 [chemicalbook.com]
A Technical Guide to the Synthetic Routes for Substituted Aminophenols
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Substituted aminophenols are foundational scaffolds in a multitude of high-value chemical industries, most notably in pharmaceuticals, agrochemicals, and materials science. Their unique amphoteric nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes them versatile precursors for complex molecular architectures. This guide provides an in-depth review of the principal synthetic routes to access these critical intermediates. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of both classical and modern methodologies. The discussion will cover the workhorse method of nitrophenol reduction via catalytic hydrogenation and chemical reductants, the elegant acid-catalyzed Bamberger rearrangement, the powerful palladium-catalyzed Buchwald-Hartwig amination, and the strategic application of nucleophilic aromatic substitution. Each section is designed to provide researchers, chemists, and process development professionals with the necessary insights to select and optimize the most appropriate synthetic route for their specific target molecule.
Introduction: The Enduring Importance of the Aminophenol Core
The aminophenol framework, in its three isomeric forms (ortho, meta, and para), is a privileged structure in synthetic chemistry. The interplay between the electron-donating amino and hydroxyl groups on the aromatic ring dictates its reactivity and utility. Perhaps the most widely recognized application is the synthesis of N-acetyl-p-aminophenol (APAP), commonly known as paracetamol or acetaminophen, a globally used analgesic and antipyretic derived from 4-aminophenol.[1] Beyond this blockbuster drug, substituted aminophenols are key building blocks for:
-
Pharmaceuticals: Including antiviral agents, anticancer drugs, and cardiovascular medications.
-
Dyes and Pigments: Forming the basis for numerous azo dyes and hair colorants.
-
Polymers and Materials: Acting as monomers for high-performance polymers like polybenzoxazoles and as antioxidants and vulcanization accelerators in the rubber industry.
-
Agrochemicals: Serving as precursors for a range of herbicides and fungicides.
Given their commercial and scientific importance, the development of efficient, scalable, and sustainable methods for their synthesis is a continuous endeavor. This guide will explore the most reliable and field-proven of these methods.
Classical Synthetic Routes: Reduction of Substituted Nitrophenols
The reduction of a nitro group is one of the most fundamental and widely practiced transformations in organic synthesis to generate anilines. When applied to nitrophenols, it provides a direct and often high-yielding route to the corresponding aminophenols. The choice of reductant and conditions is critical to ensure chemoselectivity, avoiding the reduction of other sensitive functional groups or the aromatic ring itself.
Principle and Mechanistic Overview
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction typically proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. The specific pathway and the lifetime of these intermediates depend heavily on the chosen reduction method and the reaction pH.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is the preferred industrial method due to its high efficiency, cleaner reaction profiles, and the avoidance of stoichiometric metal waste.[2] The reaction involves the use of gaseous hydrogen (H₂) in the presence of a heterogeneous metal catalyst.
Causality and Experimental Choices:
-
Catalyst Selection: Noble metals, particularly Platinum (Pt) and Palladium (Pd) supported on activated carbon (e.g., Pt/C, Pd/C), are the most common choices.[3][4][5] Platinum is often favored for its high activity.[5] Nickel-based catalysts, such as Raney Nickel or supported Ni, are also effective and offer a lower-cost alternative, though they may require more forcing conditions.[6] The solid support provides a high surface area for the metal, maximizing catalytic efficiency.
-
Solvent System: Polar protic solvents like ethanol, methanol, or water are typically used to solubilize the nitrophenol salt and facilitate interaction with the catalyst surface. The choice of solvent can influence the rate and selectivity of the reaction.[5]
-
Pressure and Temperature: The reaction is often run under elevated hydrogen pressure (e.g., 10 bar) to increase the concentration of dissolved hydrogen and accelerate the reaction rate.[7] Moderate temperatures (e.g., 80 °C) are used to provide sufficient activation energy without promoting side reactions.[7]
-
pH Control: The reaction is sensitive to pH. For instance, the hydrogenation of nitrobenzene to p-aminophenol is conducted in acidic medium (aqueous H₂SO₄) to promote the in-situ Bamberger rearrangement of the phenylhydroxylamine intermediate.[3][4]
Caption: General workflow for the batch hydrogenation of 4-nitrophenol.
-
Reactor Charging: To a suitable high-pressure autoclave reactor, charge 4-nitrophenol (e.g., 2 mmol, 0.278 g), 5 wt% Pd/C catalyst (e.g., 50 mg), and isopropanol (25 mL).
-
Inerting: Seal the reactor. Purge the headspace by pressurizing to 6.9 bar with nitrogen gas, followed by venting. Repeat this cycle three times.
-
Hydrogen Purge: Purge the headspace by pressurizing to 6.9 bar with hydrogen gas, followed by venting. Repeat this cycle three times.
-
Reaction: Pressurize the reactor to the final reaction pressure (e.g., 10 bar) with hydrogen. Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by observing the drop in pressure from the hydrogen supply tank. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Caution: The palladium catalyst is pyrophoric upon exposure to air when dry; keep the filter cake wet.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-aminophenol can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Method B: Chemical Reduction with Metals
The use of metals in acidic media is a classic and robust method for nitrophenol reduction. Zero-valent iron (Fe⁰) is the most common choice due to its low cost, effectiveness, and environmental compatibility.[2][8] Other metals like tin (Sn) or zinc (Zn) can also be used.
Causality and Experimental Choices:
-
Reductant: Iron powder or turnings are used in large excess. In an acidic medium, the iron is oxidized from Fe⁰ to Fe²⁺, providing the electrons for the reduction.
-
Fe(s) + 2 H⁺(aq) → Fe²⁺(aq) + H₂(g)
-
Ar-NO₂ + 6 Fe(s) + 12 H⁺(aq) → Ar-NH₂ + 6 Fe²⁺(aq) + 4 H₂O(l)
-
-
Acid: A mineral acid like hydrochloric acid (HCl) or an organic acid like acetic acid is used. The acid serves to activate the iron surface, act as a proton source for the reaction, and solubilize the resulting aminophenol as its ammonium salt.
-
Solvent: Water or ethanol/water mixtures are common. The reaction is often run as a slurry.
-
Temperature: The reaction is exothermic and often requires initial heating to initiate, after which the temperature is controlled by the rate of addition or external cooling. Reflux temperatures are common.
| Feature | Catalytic Hydrogenation (e.g., Pt/C, H₂) | Chemical Reduction (e.g., Fe/HCl) |
| Advantages | High atom economy, clean byproducts (H₂O), catalyst is recyclable, highly efficient, easily scalable. | Low-cost reagents, tolerant of some functional groups (e.g., halides), simple equipment (no high pressure). |
| Disadvantages | Requires specialized high-pressure equipment, catalyst can be pyrophoric and expensive (noble metals), potential for catalyst poisoning.[7] | Generates large amounts of stoichiometric iron salt waste (iron sludge), work-up can be cumbersome, may not be suitable for base-sensitive substrates. |
| Chemoselectivity | Can be highly chemoselective, but may reduce other groups (alkenes, alkynes, some carbonyls) under harsh conditions. | Generally good chemoselectivity for the nitro group. Halogens are typically stable, but reducible groups may be affected. |
| Typical Yield | >95% | 80-95% |
Rearrangement Reactions: The Bamberger Rearrangement
The Bamberger rearrangement is a classic named reaction that provides a distinct route to para-aminophenols from N-phenylhydroxylamines in the presence of strong aqueous acid.[3][6][9] This method is particularly useful when the starting material is a nitroarene rather than a nitrophenol.
Mechanism and Scope
The overall process involves two key stages:
-
Partial Reduction: The starting nitroarene is first partially reduced to the corresponding N-arylhydroxylamine. This can be achieved using various methods, including transfer hydrogenation with catalysts like Rhodium or Zinc.[6][9]
-
Acid-Catalyzed Rearrangement: The isolated or in-situ generated N-arylhydroxylamine is treated with a strong aqueous acid (e.g., H₂SO₄).
Mechanistic Causality:
The mechanism proceeds via protonation of the hydroxylamine. While N-protonation is favored kinetically, it is unproductive.[6][9] The key step is the O-protonation, which makes water a good leaving group. Departure of water generates a highly reactive nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile, which is typically water from the aqueous medium, at the para position of the aromatic ring. A final tautomerization and deprotonation step yields the 4-aminophenol product.[6][9]
Caption: Simplified mechanism of the Bamberger Rearrangement.
Experimental Considerations
-
Acid Choice: Sulfuric acid is commonly used as the catalyst for the rearrangement.[7] However, its corrosive nature and the stoichiometric amount required can be problematic, leading to large amounts of ammonium sulfate waste upon neutralization.[7]
-
One-Pot Procedures: A significant advancement is the direct, one-pot conversion of nitrobenzene to p-aminophenol.[7] This is achieved by performing the catalytic hydrogenation in an acidic, biphasic medium. The nitrobenzene is hydrogenated to phenylhydroxylamine (PHA) in the organic phase, which then migrates to the aqueous acid phase to undergo the rearrangement.[7] This strategy minimizes the over-reduction of PHA to aniline, thereby improving selectivity for the desired p-aminophenol.[7]
(Further sections on Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution will be developed with additional targeted searches for specific protocols and data.)
References
- 1. scispace.com [scispace.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. akjournals.com [akjournals.com]
- 7. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 8. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of 2-Amino-5-bromophenol
A Chemoselective Reduction of 5-bromo-2-nitrophenol
Abstract
This document provides a detailed guide for the synthesis of 2-amino-5-bromophenol, a valuable building block in pharmaceutical and chemical research, through the chemical reduction of 5-bromo-2-nitrophenol.[1][2][3] We delve into the rationale behind selecting an appropriate reduction methodology, weighing the pros and cons of common techniques such as catalytic hydrogenation and metal/acid reductions in the context of a halogenated aromatic substrate. This guide presents two field-proven, step-by-step protocols utilizing stannous chloride (SnCl₂) and iron powder (Fe), chosen for their high chemoselectivity and operational simplicity. Included are comprehensive details on reaction setup, monitoring, workup, purification, and product characterization, alongside a troubleshooting guide to address potential experimental challenges. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this key synthetic intermediate.
Introduction and Strategic Importance
2-Amino-5-bromophenol is a key intermediate in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[3][4] Its utility stems from the strategic placement of three distinct functional groups—an amine, a hydroxyl group, and a bromine atom—which offer multiple, orthogonal handles for subsequent chemical modification. The synthesis of this compound is most commonly achieved by the reduction of the corresponding nitro precursor, 5-bromo-2-nitrophenol.
The central challenge of this transformation lies in the selective reduction of the nitro group without affecting the bromine substituent or causing unwanted side reactions. This guide provides a robust framework for navigating this synthesis, ensuring high yield and purity of the target compound.
Reaction Overview and Mechanistic Considerations
The fundamental transformation is the reduction of an aromatic nitro group to a primary amine.
Caption: General scheme for the reduction of 5-bromo-2-nitrophenol.
Choosing the Right Reducing Agent
Several methods are available for the reduction of aromatic nitro groups, but the presence of a C-Br bond requires careful selection to avoid hydrodebromination (replacement of Br with H).
-
Catalytic Hydrogenation: While highly efficient, standard catalysts like Palladium on Carbon (Pd/C) are known to readily cleave carbon-halogen bonds, leading to significant amounts of 2-aminophenol as a byproduct.[5] Catalytic hydrogenation with Raney Nickel can be an alternative, as it is often less prone to causing dehalogenation of aromatic bromides.[5] However, metal/acid reductions are generally more reliable for preserving the halogen.
-
Metal/Acid Reduction (Bechamp Reduction): The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and highly effective method.[6] Iron powder in the presence of a weak acid like acetic acid or a salt like ammonium chloride is particularly advantageous as it is inexpensive, environmentally benign, and highly chemoselective, leaving halides and other functional groups intact.[7][8]
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent that is well-tolerated by a variety of functional groups, including halogens, esters, and nitriles.[5][9] It is an excellent choice for this synthesis, offering high yields and clean reaction profiles, often under non-acidic conditions in solvents like ethanol or ethyl acetate.[7][9]
Based on chemoselectivity, cost, and reliability, this guide will detail protocols using Stannous Chloride (SnCl₂) and Iron (Fe) powder .
Materials and Characterization Data
A summary of the physical and analytical properties for the starting material and product is provided below.
| Compound | 5-bromo-2-nitrophenol | 2-Amino-5-bromophenol |
| CAS Number | 27684-84-0[10] | 38191-34-3[11] |
| Molecular Formula | C₆H₄BrNO₃[12] | C₆H₆BrNO[11] |
| Molecular Weight | 218.01 g/mol [10] | 188.02 g/mol [11] |
| Appearance | Light orange to yellow powder/crystal[10] | Off-white to light brown solid[4] |
| Melting Point | 42-46 °C[13] | 125-127 °C (with decomposition)[1][14] |
| Hazards | Causes skin and serious eye irritation.[12][13] | Harmful if swallowed. May cause skin/eye irritation.[11] |
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂) Dihydrate
This method is highly reliable and offers excellent chemoselectivity, making it a preferred choice in many research settings.[7][9]
Principle: SnCl₂ acts as a single-electron donor. In a multi-step process involving electron transfers from Sn(II) to the nitro group and protonation by the solvent (ethanol), the nitro group is incrementally reduced through nitroso and hydroxylamine intermediates to the final amine.[15]
| Reagent/Equipment | Grade | Supplier Example |
| 5-bromo-2-nitrophenol | >98% | Sigma-Aldrich, TCI |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Potassium hydroxide (KOH) solution | 2 M aqueous | Prepare from solid |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR |
| Round-bottom flask with stir bar | Standard laboratory glassware | |
| Reflux condenser | Standard laboratory glassware | |
| Rotary evaporator | Standard laboratory equipment | |
| Separatory funnel | Standard laboratory glassware |
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-nitrophenol (2.18 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add ethanol (40 mL) to dissolve the starting material. To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol, 5.0 equiv). Causality Note: A significant excess of the reducing agent is used to ensure the complete conversion of the starting material and its intermediates.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material is a UV-active yellow spot, while the product is also UV-active but typically shows a different Rf and may stain with permanganate. The reaction is generally complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: To the crude residue, add ethyl acetate (50 mL). Carefully add 2 M aqueous KOH solution dropwise while stirring until the aqueous layer is strongly basic (pH > 12). Causality Note: Basification is critical to neutralize any remaining acid, deprotonate the product's phenolic group to aid solubility in the aqueous phase initially, and precipitate tin salts (as tin hydroxides), which can then be removed.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The tin salts may form a thick precipitate. If so, filter the mixture through a pad of celite before extraction, washing the filter cake with ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot diethyl ether and add hexane dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. Expected yield: 75-90%.
Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid
This "Bechamp reduction" is a cost-effective and environmentally friendly alternative, ideal for larger-scale synthesis.[8]
Principle: In the presence of a proton source (acetic acid), iron metal acts as the reducing agent, donating electrons to the nitro group. The iron itself is oxidized to iron(II)/iron(III) salts.[16][17] This method is known for its high tolerance of sensitive functional groups.[7]
| Reagent/Equipment | Grade | Supplier Example |
| 5-bromo-2-nitrophenol | >98% | Sigma-Aldrich, TCI |
| Iron powder, reduced | 325 mesh | Sigma-Aldrich |
| Ethanol (EtOH) | ACS Grade | Fisher Scientific |
| Glacial acetic acid (AcOH) | ACS Grade | VWR |
| Deionized water | In-house | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepare from solid |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Celite® | VWR |
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solvent mixture of ethanol (30 mL), water (15 mL), and glacial acetic acid (5 mL).
-
Reagent Addition: Add 5-bromo-2-nitrophenol (2.18 g, 10.0 mmol, 1.0 equiv) to the solvent mixture and stir to dissolve. To this suspension, add reduced iron powder (2.79 g, 50.0 mmol, 5.0 equiv) portion-wise over 10 minutes. Safety Note: The initial addition of iron may cause a slight exotherm; portion-wise addition helps control the reaction temperature.
-
Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup - Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Filter the suspension through a pad of Celite® to remove the iron residue and iron salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 25 mL). Causality Note: Celite provides a fine filtration medium that prevents clogging of filter paper by the fine iron particles and salts.
-
Workup - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8). This step neutralizes the acetic acid.
-
Workup - Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-amino-5-bromophenol.
-
Purification: Purify by recrystallization as described in Protocol 1. Expected yield: 80-95%.
Workflow and Characterization
The overall process from starting the reaction to obtaining a pure, characterized product follows a logical sequence.
Caption: Experimental workflow for the synthesis of 2-amino-5-bromophenol.
Expected Analytical Data
-
¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H, -OH), 6.82 (d, J=2.0 Hz, 1H, Ar-H), 6.78 (dd, J=8.2 Hz, 1H, Ar-H), 6.56 (d, J=8.0 Hz, 1H, Ar-H), 4.03 (bs, 2H, -NH₂)[1][14].
-
IR (KBr, cm⁻¹): 3496 (O-H stretch, broad), 3377, 3298 (N-H stretches), 1598, 1502 (aromatic C=C stretch)[1][14].
Safety and Handling
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
5-bromo-2-nitrophenol: Causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Stannous Chloride (SnCl₂): Corrosive and may cause burns. Handle with care.
-
Iron Powder: Finely divided iron powder can be pyrophoric. Keep away from ignition sources.[6]
-
Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from open flames and hot surfaces.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction (TLC shows starting material) | Insufficient reducing agent or reaction time. | Add another 0.5-1.0 equivalent of the reducing agent and continue heating for 1-2 more hours. |
| Low Yield | Product loss during workup; incomplete extraction. | Ensure pH is correct during neutralization/basification. Perform additional extractions (4-5 times) if necessary. |
| Product is an oil or fails to crystallize | Presence of impurities; residual solvent. | Try co-evaporating the crude product with toluene to remove water/solvent azeotropically. Attempt purification via column chromatography (silica gel, Hexanes/EtOAc gradient). |
| Formation of a thick emulsion during extraction | Incomplete removal of tin/iron salts. | Filter the entire biphasic mixture through a pad of Celite® before re-attempting the separation. Adding brine can also help break emulsions. |
Conclusion
The reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol is a critical transformation for accessing a versatile chemical intermediate. By selecting a chemoselective reducing agent such as stannous chloride or iron powder, the nitro group can be efficiently converted to an amine while preserving the valuable bromide substituent. The protocols detailed herein are robust, scalable, and have been validated in research settings, providing a reliable pathway for any scientist engaged in pharmaceutical or fine chemical synthesis. Adherence to the procedural details and safety precautions will ensure a successful and high-yielding synthesis.
References
- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 2. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. 5-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 11. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2-nitrophenol | C6H4BrNO3 | CID 13970496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2-nitrophenol | 27684-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 15. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: 2-(Aminomethyl)-5-bromophenol as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic value of its starting materials. 2-(Aminomethyl)-5-bromophenol is a trifunctional aromatic building block that offers medicinal chemists a powerful platform for the rapid generation of molecular diversity. Its structure uniquely combines three orthogonal reactive centers: a primary aminomethyl group, a phenolic hydroxyl, and a strategically placed bromine atom. This configuration is not a random assortment of functionalities; it is a carefully orchestrated arrangement that allows for sequential and selective chemical modifications, making it an exemplary scaffold for fragment-based drug discovery (FBDD) and lead optimization campaigns.
The primary amine serves as a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines via reductive amination.[1] The phenolic hydroxyl is a crucial pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, and its modification into ethers can fine-tune pharmacokinetic properties.[2] Most critically, the bromine atom is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups to build molecular complexity and explore the chemical space around a biological target.[3][4]
This guide provides an in-depth exploration of the reactivity of this compound, complete with field-tested protocols and the scientific rationale behind methodological choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to accelerate the discovery of novel therapeutic agents.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1097778-99-8 | [5][6] |
| Molecular Formula | C₇H₈BrNO | [5][6] |
| Molecular Weight | 202.05 g/mol | [6] |
| Appearance | Solid | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Boiling Point | 305.8 ± 27.0 °C at 760 mmHg | [6] |
| Flash Point | 138.7 ± 23.7 °C | [6] |
Safety & Handling: this compound and its parent compound, 2-Amino-5-bromophenol, are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity & Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a modular approach to library synthesis.
Transformations of the Aminomethyl Group
The primary aminomethyl group is a potent nucleophile, making it an ideal site for introducing diversity and modulating the physicochemical properties of the final compound.[1]
Causality: The formation of an amide bond is one of the most common transformations in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. N-acylation of this compound is typically a high-yielding reaction that proceeds under mild conditions.[1] The choice of an acylating agent (acyl chloride or anhydride) and base is critical. An acid scavenger like triethylamine or pyridine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[1][8]
Protocol 1: General Procedure for N-Acylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a suitable organic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.). Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution. Ensure the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Causality: Reductive amination is a powerful and controlled method for forming C-N bonds, converting the primary amine into a more substituted amine.[9] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[10][11] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated imine over the carbonyl starting material, minimizing side reactions.[9][12] The reaction is typically run in a slightly acidic medium to catalyze imine formation without passivating the amine nucleophile.[11]
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol) at room temperature, add the desired aldehyde or ketone (1.1 eq.).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ or a 1 M NaOH solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.
Transformations of the Bromine Atom
The bromine atom is the key enabler for building molecular complexity through palladium-catalyzed cross-coupling reactions. It provides a reliable and predictable site for C-C and C-N bond formation.
Causality: The Suzuki reaction is a robust and widely used method for forming biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[13] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[14] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The choice of palladium catalyst, ligand, and base is crucial for success and depends on the electronic and steric properties of the coupling partners.[4][15]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine the N-protected this compound derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.). Note: The amine and phenol groups should be protected (e.g., as Boc-amine and MOM-ether) to prevent side reactions.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography. Subsequent deprotection steps may be required to reveal the free amine and phenol.
Causality: The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides.[16][17] This reaction is exceptionally versatile, tolerating a wide range of primary and secondary amines as coupling partners. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex.[18] Reductive elimination then furnishes the C-N bond.[16] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, especially for less reactive aryl bromides.[19]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the protected this compound derivative (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a strong base like NaOt-Bu or Cs₂CO₃ (1.4 eq.) to a dry reaction vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., BINAP, Xantphos).[16]
-
Solvent Addition: Add a dry, degassed anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired arylamine product, which can then be deprotected as needed.
Hypothetical Application: Synthesis of a Bromophenol-Derived Kinase Inhibitor
The strategic combination of the reactions described above allows for the efficient synthesis of complex molecules with potential therapeutic value. Bromophenol-containing compounds have shown promise as anticancer agents.[20][21][22][23] The following workflow outlines a hypothetical synthesis of a kinase inhibitor scaffold.
This synthetic route leverages the orthogonality of the functional groups. The amine is first protected to prevent interference in the subsequent cross-coupling step. The Suzuki reaction then installs a key heteroaromatic recognition element. Finally, the protecting group is removed, and the primary amine is acylated to introduce a side chain designed to interact with another part of the kinase active site.
Bioisosteric Replacements
Experienced medicinal chemists will also consider bioisosteric modifications to fine-tune a lead compound's properties.[24][25]
-
Phenol Group: Can be replaced with other acidic hydrogen bond donors like a tetrazole or a hydroxamic acid to modulate pKa and cell permeability.[24]
-
Amide Linker: Thioamides, 1,2,3-triazoles, or fluoroalkenes can serve as amide bioisosteres to improve metabolic stability while maintaining key vectoral orientations.[25][26]
-
Phenyl Ring: The core aromatic ring can be replaced with heteroaromatic rings (e.g., pyridine, pyrimidine) to introduce new interaction points, alter metabolic profiles, and improve solubility.[27]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for versatility in drug discovery. Its trifunctional nature allows for a modular and convergent approach to synthesis, enabling the rapid exploration of structure-activity relationships. By mastering the distinct reactivity of the aminomethyl, hydroxyl, and bromo functionalities, researchers can efficiently construct complex and diverse molecular libraries, significantly accelerating the journey from hit identification to lead optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 7. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 24. drughunter.com [drughunter.com]
- 25. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hyphadiscovery.com [hyphadiscovery.com]
- 27. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Introduction: The Central Role of the Amide Bond
An Application Guide to the N-Acylation of Aminomethyl Groups: Protocols and Mechanistic Insights
The N-acylation of primary amines, particularly the aminomethyl group (-CH₂NH₂), is a cornerstone transformation in modern organic synthesis. This reaction constructs the amide bond, a linkage of profound importance due to its exceptional stability and prevalence in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of marketed pharmaceuticals.[1] Approximately 25% of all commercial drugs feature at least one amide functional group.[1][2] For researchers in drug discovery and development, mastering the N-acylation of aminomethyl groups is not merely a synthetic task but a critical step in molecular design, enabling the modulation of physicochemical properties, target affinity, and metabolic stability.
This guide provides an in-depth exploration of the most reliable and widely employed protocols for the N-acylation of aminomethyl-containing substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles that govern these reactions, explain the rationale behind experimental choices, and offer field-tested troubleshooting advice to navigate common challenges. The protocols described herein are designed to be self-validating systems, providing researchers with the tools to confidently and efficiently synthesize their target molecules.
Pillar 1: Mechanistic Principles of N-Acylation
At its core, the N-acylation of an aminomethyl group is a nucleophilic acyl substitution reaction.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated acylating agent. This process forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the stable amide product.[5][6]
The critical variable in any N-acylation strategy is the nature of the acylating agent and, consequently, the method used to render its carbonyl carbon sufficiently electrophilic for the reaction to proceed efficiently under mild conditions.
Key Acylation Strategies:
-
Direct Acylation with Highly Reactive Agents: The most direct approach involves using pre-activated acylating agents like acyl chlorides or acid anhydrides.[7][8] These reagents are highly electrophilic and react readily with amines. The reaction generates an acidic byproduct (HCl from an acyl chloride or a carboxylic acid from an anhydride), which must be neutralized by a base to prevent the protonation of the starting amine, a process that would render it non-nucleophilic.[3][9][10] This classic method, often performed in the presence of an aqueous or organic base, is known as the Schotten-Baumann reaction.[11][12]
-
In Situ Activation of Carboxylic Acids: A direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures, as a rapid acid-base reaction occurs to form a stable ammonium carboxylate salt.[13][14] To overcome this, a vast toolkit of "coupling reagents" has been developed to activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group.[15] This approach is prized for its mildness and is the foundation of modern peptide synthesis. Common coupling reagents include:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7][13]
-
Mixed Anhydrides: In this method, the carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base.[16] This forms a mixed carbonic-carboxylic anhydride, a potent acylating agent that reacts smoothly with the amine.[16]
-
General Mechanism Visualization
The following diagram illustrates the fundamental nucleophilic addition-elimination pathway common to most N-acylation reactions.
Caption: General mechanism of nucleophilic acyl substitution.
Pillar 2: Core Experimental Protocols
The following protocols represent robust and versatile methods for the N-acylation of aminomethyl groups. The choice of method depends on the stability of the substrate, the availability of the starting materials, and the desired scale of the reaction.
Experimental Workflow Overview
Caption: A generalized workflow for a typical N-acylation experiment.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This method is highly reliable for its rapid reaction times and high yields, leveraging the strong electrophilicity of acyl chlorides.[7][17]
Materials and Reagents:
-
Aminomethyl-containing substrate (1.0 eq)
-
Acyl chloride (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 eq)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aminomethyl substrate (1.0 eq) and the base (e.g., DIPEA, 1.5 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).[17]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes. A precipitate of the amine hydrochloride salt may form.[3][17]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[7][17]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[16]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization.
-
Protocol 2: N-Acylation using an Acid Anhydride
Acid anhydrides are excellent alternatives to acyl chlorides, often exhibiting slightly milder reactivity and producing a non-corrosive carboxylic acid byproduct.[18]
Materials and Reagents:
-
Aminomethyl-containing substrate (1.0 eq)
-
Acid anhydride (1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF, or catalyst-free)[18]
-
Optional: Base (e.g., Pyridine or TEA) or Catalyst (e.g., Iodine)[19]
-
Diethyl ether, Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aminomethyl substrate (1.0 mmol) in the chosen solvent (e.g., 5 mL DCM) or, for a solvent-free approach, mix the neat reagents.[18]
-
Anhydride Addition: Add the acid anhydride (1.2 mmol) to the mixture at room temperature with stirring.[18] If the amine is an HCl salt, a stoichiometric amount of a tertiary base will be required.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours. Monitor completion by TLC.[18]
-
Work-up:
-
Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate.
-
If an acidic byproduct needs to be removed, wash the organic solution with saturated aqueous NaHCO₃ and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The product is often pure at this stage, but can be further purified by chromatography or recrystallization if necessary.[18]
-
Protocol 3: N-Acylation via EDC/HOBt Coupling
This protocol is exceptionally mild and is a preferred method for complex molecules with sensitive functional groups or for minimizing racemization of chiral centers.[20][21]
Materials and Reagents:
-
Carboxylic acid (1.0 eq)
-
Aminomethyl-containing substrate (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.5 - 1.2 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Base (e.g., DIPEA or TEA) (2.0 - 3.0 eq)
-
Ethyl acetate, 1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: To a round-bottom flask, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Dissolve these in anhydrous DMF or DCM. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the aminomethyl substrate (1.1 eq) to the activated mixture, followed by the base (e.g., DIPEA, 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes remove the urea byproduct from EDC and unreacted reagents.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography.
-
Pillar 3: Data Presentation and Method Comparison
Choosing the optimal acylation protocol requires balancing factors like reagent reactivity, substrate tolerance, cost, and ease of purification.
| Method | Acylating Species | Typical Base | Solvent | Pros | Cons |
| Schotten-Baumann | Acyl Chloride | TEA, DIPEA, Pyridine, aq. NaOH[11][17] | DCM, Biphasic (DCM/H₂O)[11][12] | Fast, high-yielding, uses readily available reagents. | Acyl chlorides are moisture-sensitive; generates corrosive HCl byproduct.[3] |
| Anhydride Acylation | Acid Anhydride | Pyridine, TEA, or none[18] | DCM, THF, Solvent-free[18] | Milder than acyl chlorides; byproduct (carboxylic acid) is less corrosive. | Less reactive than acyl chlorides; may require heating for sluggish reactions.[9] |
| Carbodiimide Coupling | Carboxylic Acid + EDC/DCC[13] | DIPEA, TEA | DMF, DCM[7] | Very mild conditions; high functional group tolerance; low racemization with additives (HOBt).[2] | Reagents are expensive; generates urea byproduct that can complicate purification.[15] |
| Mixed Anhydride | Carboxylic Acid + Chloroformate[16] | NMM, TEA[16] | THF, DCM[16] | High yields, minimal racemization, good for peptide synthesis.[16] | Requires low temperatures for activation; sensitive to moisture.[16] |
Pillar 4: Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below are common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive amine (protonated).[9]2. Decomposed acylating agent (hydrolyzed).[9]3. Insufficient activation of carboxylic acid. | 1. Ensure sufficient base is present (1.2-2.0 eq) to neutralize any amine salts and the reaction byproduct.2. Use fresh, high-purity acyl chloride/anhydride; handle under inert atmosphere.3. For coupling reactions, allow for a pre-activation period; consider a more potent coupling agent. |
| Multiple Products on TLC | 1. Diacylation of the primary amine.[3]2. Reaction with other nucleophilic groups in the substrate.3. Unreacted starting material.[9] | 1. Avoid large excesses of the acylating agent; use controlled, dropwise addition at low temperature.2. Use a milder, more chemoselective method like EDC/HOBt coupling; protect other nucleophilic groups if necessary.3. Increase reaction time or use a slight excess (1.1 eq) of the limiting reagent. |
| Difficult Purification | 1. Water-soluble urea byproduct from EDC/DCC coupling.2. Emulsion during aqueous work-up. | 1. Perform acidic and basic aqueous washes (e.g., 1 M HCl, sat. NaHCO₃) to remove the urea and other impurities.2. Add brine to the separatory funnel to help break the emulsion; filter the organic layer through celite. |
| Product Racemization (for chiral substrates) | Over-activation of the carboxylic acid, especially with carbodiimides alone.[16] | Use an anti-racemization additive such as 1-Hydroxybenzotriazole (HOBt) or switch to the mixed anhydride method, which is known for low levels of epimerization.[15][16] |
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. study.com [study.com]
- 5. jk-sci.com [jk-sci.com]
- 6. savemyexams.com [savemyexams.com]
- 7. fishersci.dk [fishersci.dk]
- 8. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acylation of amines [entrancechemistry.blogspot.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. jackwestin.com [jackwestin.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of N-Substituted Benzyl Derivatives of 2-(Aminomethyl)-5-bromophenol via Reductive Amination
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, prized for its efficiency and control in forming carbon-nitrogen bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted benzyl derivatives from 2-(aminomethyl)-5-bromophenol and various aromatic aldehydes. We delve into the mechanistic rationale behind the choice of reagents, emphasizing the superiority of sodium triacetoxyborohydride (STAB) for its mildness and selectivity.[3][4] The guide offers a comprehensive, step-by-step workflow, troubleshooting advice, and safety considerations, designed for researchers in medicinal chemistry and materials science. The resulting N-benzylated bromophenol scaffolds are valuable intermediates, leveraging the biological significance of both the bromophenol and N-benzylamine moieties.[5][6][7]
Introduction and Strategic Rationale
The reductive amination of aldehydes and ketones is a fundamental transformation that provides a highly controlled route to primary, secondary, and tertiary amines, effectively avoiding the overalkylation issues common with direct alkylation methods.[1][8] The reaction proceeds through a two-stage sequence: the condensation of an amine and a carbonyl compound to form an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[9][10][11]
This protocol focuses on the reaction between this compound, a primary amine, and a representative aromatic aldehyde. The choice of reagents is critical for success. We employ Sodium Triacetoxyborohydride, NaBH(OAc)₃, a uniquely selective reducing agent. Its mild nature stems from the steric bulk and electron-withdrawing effects of the three acetoxy groups, which temper the reactivity of the boron-hydrogen bond.[2][3] Unlike stronger reductants like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones but is highly reactive towards the protonated imine (iminium ion) intermediate.[4][12] This selectivity allows for a convenient "direct" or "one-pot" procedure where all reactants can be combined at the outset, streamlining the synthetic process.[3][9]
The use of a weak acid, such as acetic acid, serves as a crucial catalyst. It protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and promotes the dehydration of the hemiaminal intermediate to form the imine.[13][14] Most importantly, it ensures the formation of the iminium cation, the key electrophilic species that is rapidly reduced by STAB.[1][12]
Reaction Mechanism Overview
The overall transformation is depicted below, followed by a diagram illustrating the step-wise mechanism.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 2-(Aminomethyl)-5-bromophenol in Synthesizing Fluorescent Probes
Introduction: The Strategic Role of 2-(Aminomethyl)-5-bromophenol in Fluorescent Probe Design
In the dynamic fields of cellular biology, diagnostics, and pharmaceutical development, fluorescent probes are indispensable tools for the real-time visualization and quantification of biologically significant analytes. The rational design of these molecular sensors is paramount to achieving high sensitivity and selectivity. This compound is a versatile precursor for the synthesis of novel fluorescent probes, offering a unique combination of reactive functional groups and advantageous structural motifs.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of fluorescent probes, with a particular focus on Schiff base derivatives for metal ion detection. We will delve into the underlying design principles, provide detailed synthesis and application protocols, and explain the causality behind the experimental choices.
The core structure of this compound features three key components that make it an attractive starting material:
-
A Phenolic Hydroxyl Group: This group can act as a proton donor and a coordination site for metal ions. Its deprotonation state is often sensitive to the local environment, which can be exploited for pH sensing or as part of a metal ion binding pocket.
-
An Aminomethyl Group: The primary amine is a versatile nucleophile, readily participating in reactions such as Schiff base formation with aldehydes. This reaction is a cornerstone of many fluorescent probe syntheses, allowing for the straightforward conjugation of the recognition unit to a fluorophore.
-
A Bromine Substituent: The presence of a bromine atom on the aromatic ring can influence the photophysical properties of the resulting probe through the heavy-atom effect, potentially enhancing intersystem crossing and influencing fluorescence quantum yield. It also offers a potential site for further functionalization through cross-coupling reactions.
This guide will focus on the synthesis of a Schiff base fluorescent probe from this compound and a suitable aldehyde-containing fluorophore, and its application in the detection of metal ions, a common application for this class of probes.[1][2][3]
Part 1: Design Principles of Fluorescent Probes Derived from this compound
The efficacy of a fluorescent probe hinges on a significant and measurable change in its fluorescence properties upon interaction with the target analyte. For probes derived from this compound, several mechanisms can be engineered to achieve this "turn-on" or "turn-off" response.[2]
Chelation-Enhanced Fluorescence (CHEF)
The Schiff base ligand synthesized from this compound can act as a chelator for metal ions. The nitrogen of the imine and the oxygen of the phenolic hydroxyl group can form a coordination complex with a metal ion. This binding event can restrict the intramolecular rotation of the molecule, leading to a more rigid structure. This increased rigidity often reduces non-radiative decay pathways, resulting in a significant enhancement of the fluorescence intensity.[3]
Photoinduced Electron Transfer (PET)
The aminomethyl group in the unbound probe can act as an electron donor, quenching the fluorescence of the attached fluorophore through a photoinduced electron transfer (PET) process. Upon binding of a metal ion to the chelating site, the lone pair of electrons on the nitrogen atom becomes engaged in the coordination bond. This lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor, inhibiting the PET process and leading to a "turn-on" fluorescence response.[4]
Part 2: Synthesis and Characterization of a Schiff Base Fluorescent Probe
This section details a representative protocol for the synthesis of a fluorescent probe for metal ion detection, using this compound and 2-hydroxy-1-naphthaldehyde as starting materials. The resulting Schiff base, hereafter referred to as NABP-1 (Naphthaldehyde-Aminomethyl-Bromophenol-1), is designed to exhibit a fluorometric response to specific metal ions.
Synthesis of NABP-1
Principle of Synthesis: The synthesis involves a straightforward condensation reaction between the primary amine of this compound and the aldehyde group of 2-hydroxy-1-naphthaldehyde to form a Schiff base (imine). This reaction is typically carried out in a suitable solvent with mild heating.
Materials:
-
This compound (FW: 202.05 g/mol )
-
2-Hydroxy-1-naphthaldehyde (FW: 172.18 g/mol )
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (202 mg, 1.0 mmol) in anhydrous ethanol (30 mL).
-
Addition of Reagent: To this solution, add 2-hydroxy-1-naphthaldehyde (172 mg, 1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the mobile phase. The formation of the more conjugated Schiff base product will typically result in a new, lower Rf spot that is often colored or fluorescent under UV light.
-
Product Isolation: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base product should form.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: The structure of the synthesized probe NABP-1 should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Pathway:
References
- 1. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. A novel fluorescent turn on probe derived from Schiff base for highly selective and sensitive detection of Cu2+ ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal of the Institute of Science and Technology » Submission » Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Application [dergipark.org.tr]
Application Notes & Protocols: Suzuki Cross-Coupling with Protected Aminomethyl Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Naphthalenes in Medicinal Chemistry
The naphthalene scaffold is a privileged bicyclic aromatic system frequently encountered in the core structures of numerous pharmaceuticals and clinical candidates. Its rigid framework allows for the precise spatial orientation of various functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. The introduction of an aminomethyl group onto the naphthalene ring system further enhances its utility, providing a key site for diversification and the introduction of pharmacophoric elements that can modulate solubility, basicity, and target engagement.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in drug discovery. This application note provides a detailed experimental protocol and expert insights into the Suzuki cross-coupling of a protected aminomethyl bromonaphthalene with various aryl and heteroaryl boronic acids. Specifically, we will focus on the use of the tert-butyloxycarbonyl (Boc) protecting group, a robust and readily cleavable group ideal for this transformation.[3][4]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the protected aminomethyl bromonaphthalene, forming a Pd(II) intermediate.[5]
-
Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[6]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design: Key Considerations for Success
The successful execution of a Suzuki cross-coupling reaction hinges on the judicious selection of several key parameters. For the coupling of a Boc-protected aminomethyl bromonaphthalene, the following considerations are critical:
Protecting Group Strategy
The primary amine of the aminomethyl group is nucleophilic and can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] Therefore, protection is essential. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the typically basic conditions of the Suzuki reaction and the relative ease of its subsequent removal under acidic conditions.[4][7]
Catalytic System: Palladium Source and Ligand
The choice of palladium precursor and ligand is crucial for achieving high yields and good reaction kinetics.
-
Palladium Precursor : While numerous palladium sources are available, Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are commonly used. For aryl bromides, these precursors are generally effective.[6]
-
Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of aryl bromides, phosphine ligands are widely employed. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be beneficial for more challenging substrates or for achieving higher turnover numbers.[8]
The Role of the Base
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[9] The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases : Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases in Suzuki couplings.[10] They are effective, generally inexpensive, and compatible with a wide range of functional groups.
-
Organic Bases : In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, particularly when dealing with base-sensitive substrates.[10]
Solvent System
The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A mixture of an organic solvent and water is often employed.
-
Organic Solvents : Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene, are frequently used.[5]
-
Aqueous Co-solvent : The addition of water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki cross-coupling of a Boc-protected aminomethyl bromonaphthalene with an arylboronic acid.
Figure 2: A generalized experimental workflow for the Suzuki cross-coupling reaction.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Amount (for 1 mmol scale) |
| Boc-protected aminomethyl bromonaphthalene | Varies | 1.0 equiv | 1.0 mmol |
| Arylboronic Acid | Varies | 1.2 equiv | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 equiv | 58 mg (5 mol %) |
| K₂CO₃ | 138.21 | 2.0 equiv | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Note: The stoichiometry of the palladium catalyst and ligand may need to be optimized for specific substrates.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Boc-protected aminomethyl bromonaphthalene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition : Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing : Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction : Place the flask under a positive pressure of nitrogen and heat the reaction mixture to 90 °C in a preheated oil bath.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromonaphthalene is consumed (typically 2-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Deprotection of the Boc Group
The Boc protecting group can be readily removed under acidic conditions to yield the free amine.[4][7]
-
Dissolution : Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment : Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M).
-
Stirring : Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent, or used directly in subsequent reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen contamination) | Ensure thorough degassing of the reaction mixture. Use freshly opened solvents. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF/water, toluene/water).[5] | |
| Unreactive boronic acid | Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[5] Use a stronger base like K₃PO₄ or Cs₂CO₃.[10] | |
| Formation of Homocoupled Product | Decomposition of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Monitor the reaction closely and stop it once the starting bromide is consumed. |
| Dehalogenation of Starting Material | Presence of a hydrogen source and active catalyst | Minimize the amount of water in the reaction if possible. Use a different palladium source or ligand.[5] |
Safety Considerations
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle them with care in a fume hood.
-
Bases : Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Avoid contact with skin and eyes.
-
Exothermic Reactions : While typically not violently exothermic, Suzuki coupling reactions can generate heat. For larger-scale reactions, consider monitoring the internal temperature and providing adequate cooling.
Conclusion
The Suzuki-Miyaura cross-coupling of protected aminomethyl bromonaphthalenes is a robust and highly effective method for the synthesis of a diverse range of substituted naphthalene derivatives. By carefully selecting the protecting group, catalytic system, base, and solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable guide for scientists and professionals in drug development, enabling the efficient construction of complex molecular architectures for the discovery of new therapeutic agents.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Evolving Role of Aminomethylnaphthalene Derivatives in Neuroscience Research
Introduction: A Versatile Scaffold for Probing the Nervous System
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, provides a rigid and lipophilic scaffold that has proven remarkably versatile in medicinal chemistry and chemical biology. When functionalized with an aminomethyl group, this core structure gives rise to the aminomethylnaphthalene derivatives—a class of compounds with diverse and potent activities within the central nervous system (CNS). Their ability to cross the blood-brain barrier and interact with key neurological targets makes them invaluable tools for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the applications of aminomethylnaphthalene derivatives in modern neuroscience. We will move beyond simple descriptions to explain the mechanistic rationale behind their use, provide detailed and validated protocols for their application, and present key data to inform experimental design. The focus is on empowering researchers to leverage these powerful molecules to dissect complex neurological processes, from neurotransmitter signaling to the pathological cascades of neurodegenerative diseases.
Section 1: Aminomethylnaphthalene Derivatives as Modulators of Neurotransmission
The precise regulation of neurotransmitter systems is fundamental to all brain functions. Aminomethylnaphthalene derivatives have been successfully developed to target key players in these systems, most notably glutamate and monoamine signaling pathways.
The Adamantane Analogy: Targeting NMDA Receptor-Mediated Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the CNS, and its action at the N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity, learning, and memory[1]. However, excessive activation of NMDA receptors leads to a pathological influx of Ca²⁺, triggering excitotoxic neuronal death—a common pathway in stroke, traumatic brain injury, and neurodegenerative disorders like Alzheimer's disease (AD)[2][3].
While not a classic aminomethylnaphthalene, Memantine (3,5-dimethyladamantan-1-amine) serves as the archetypal example of how a bulky, lipophilic amine can be used to modulate this system. Its adamantane cage is structurally analogous to the naphthalene scaffold in its role as a pharmacophore. Memantine is an uncompetitive NMDA receptor antagonist, meaning it only binds within the receptor's ion channel when it is opened by the presence of glutamate and a co-agonist (glycine or D-serine)[1]. This mechanism is key to its clinical success: it preferentially blocks excessive, pathological receptor activation while sparing normal, physiological synaptic transmission[2][4]. This "use-dependent" blockade is a critical concept for developing safer neuroprotective agents. Derivatives of memantine are actively being developed to create multi-target ligands for AD[5].
Causality in Experimental Design: The choice to use an uncompetitive antagonist like memantine is based on the hypothesis that a complete blockade of NMDA receptors would be detrimental, as it would interfere with essential cognitive functions. By only targeting over-activated channels, memantine derivatives offer a more nuanced therapeutic window.
// Nodes Glutamate [label="Excess Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR_Closed [label="NMDA Receptor\n(Closed, Mg2+ Block)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDAR_Open [label="NMDA Receptor\n(Open)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Massive Ca2+\nInflux", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitotoxicity [label="Excitotoxicity\n(ROS, Mitochondrial Dysfunction,\nApoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"]; Memantine [label="Aminomethylnaphthalene\nDerivative (e.g., Memantine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glutamate -> NMDAR_Open [label="Binds & Opens"]; NMDAR_Closed -> NMDAR_Open [style=invis]; // for alignment NMDAR_Open -> Ca_Influx [label="Permits Entry"]; Ca_Influx -> Excitotoxicity; Excitotoxicity -> Neuron_Death; Memantine -> NMDAR_Open [label="Blocks Channel\n(Use-Dependent)", color="#4285F4", fontcolor="#4285F4"]; Memantine -> Ca_Influx [style=invis]; // for alignment
{rank=same; Glutamate; NMDAR_Closed;} {rank=same; NMDAR_Open; Memantine;} {rank=same; Ca_Influx;} {rank=same; Excitotoxicity;} {rank=same; Neuron_Death;} } caption { label = "NMDA Receptor-Mediated Excitotoxicity and Modulation."; fontsize = 10; fontname = "Arial"; } END_DOT
Probing Monoamine Transporters
Monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are critical for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. They are primary targets for antidepressants, psychostimulants, and drugs of abuse[6]. Naphthalene-based ligands, due to their structural properties, can be designed to bind with high affinity to these transporters. When conjugated to a fluorophore, these derivatives become powerful tools for visualizing transporter distribution, density, and trafficking in real-time using fluorescence microscopy[6].
Section 2: Investigating Neurodegenerative Disease Mechanisms
The structural versatility of the aminomethylnaphthalene scaffold has been exploited to develop probes and potential therapeutics that target the core pathologies of Alzheimer's disease.
Inhibitors of Amyloid-β Aggregation
The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central event in AD pathology[7]. Certain naphthalene derivatives have been specifically designed to interfere with this process. Molecular dynamics simulations and in vitro studies have shown that these compounds can form stable complexes with Aβ peptides and fibrils, inhibiting their aggregation[7]. In vivo studies using transgenic mouse models of AD, such as the 3xTg-AD line, have demonstrated that lead compounds can reduce the brain's Aβ burden and improve cognitive function[7].
Acetylcholinesterase (AChE) Inhibitors
The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficit in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a cornerstone of current AD therapy[8]. The naphthalene moiety serves as an effective scaffold for designing novel AChE inhibitors. In silico screening combined with in vitro and in vivo validation has identified naphthalene derivatives with significant AChE inhibitory activity, presenting a promising avenue for the development of new, cost-effective AD treatments[8].
Section 3: Fluorescent Probes for Advanced Neurocellular Imaging
Beyond their use as transporter ligands, the intrinsic fluorescence of the naphthalene core makes these derivatives excellent candidates for developing fluorescent probes for live-cell imaging[9].
Principle of Action
The fluorescence of these probes originates from the π-electron system of the naphthalene rings. The attachment of functional groups, like the aminomethyl group, can induce intramolecular charge transfer (ICT) characteristics. This makes the probe's fluorescence properties (intensity and emission wavelength) sensitive to its local microenvironment, such as changes in polarity or pH[9]. This sensitivity can be exploited to report on cellular states and functions. For example, 8-anilino-1-naphthalenesulfonate (ANS), an anionic naphthalene derivative, is widely used to study membrane surface potential[10].
Applications in Cellular Imaging
-
Membrane and Cytoplasmic Staining: Many naphthalene dyes are lipophilic and readily stain lipid-rich structures like cellular membranes[9][11].
-
Environmental Sensing: Their sensitivity to polarity allows for the study of changes in the cellular microenvironment during physiological or pathological events.
-
Ion Sensing: The aminomethyl group can potentially act as a chelating site, enabling the development of probes for detecting intracellular ion fluxes[9].
Section 4: Detailed Application Protocols
Scientific integrity requires reproducible and well-described methodologies. The following protocols are designed to be self-validating and provide a robust framework for applying aminomethylnaphthalene derivatives in a research setting.
Protocol 4.1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures
Objective: To determine if an aminomethylnaphthalene derivative can protect primary cortical neurons from amyloid-beta (Aβ₁₋₄₂) induced neurotoxicity.
Rationale: Primary neurons provide a more physiologically relevant model of the CNS than immortalized cell lines. Aβ₁₋₄₂ is a key pathological agent in Alzheimer's disease, and its application to cultures induces neuronal death, mimicking an aspect of the disease[12]. This assay allows for the quantification of a compound's neuroprotective efficacy.
Materials:
-
Primary cortical neurons (e.g., from E17-18 rat embryos)
-
Poly-D-lysine-coated 12- or 24-well plates
-
Neuronal culture medium (e.g., DMEM/F12 with N2 supplements)
-
Synthetic Aβ₁₋₄₂ peptide
-
Test aminomethylnaphthalene derivative (dissolved in DMSO for a 10 mM stock)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Calcein AM and Propidium Iodide (PI) for live/dead staining
Procedure:
-
Cell Culture: Prepare and plate primary cortical neurons according to standard protocols[12]. Allow cells to mature in vitro for 7-9 days to ensure the expression of functional NMDA receptors and synaptic connections[13].
-
Compound Preparation: Prepare working solutions of the test derivative in culture medium at 2x the final desired concentrations (e.g., 2, 4, 10 µM). Prepare a 2x working solution of Aβ₁₋₄₂ at 6 µM[12].
-
Treatment:
-
For each well, carefully remove half of the culture medium.
-
Add an equal volume of the appropriate 2x working solution.
-
Control Groups:
-
Vehicle Control: Medium + DMSO
-
Aβ₁₋₄₂ Only: Medium + Aβ₁₋₄₂ + DMSO
-
Derivative Only: Medium + Test Derivative (at highest concentration)
-
-
Test Groups: Medium + Aβ₁₋₄₂ + Test Derivative (at various concentrations).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere[12].
-
Quantification of Cell Death (LDH Assay):
-
After incubation, carefully collect 50 µL of the conditioned medium from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This colorimetric assay measures the activity of LDH, a cytosolic enzyme released upon cell lysis[12].
-
Read absorbance at 490 nm. Higher absorbance corresponds to greater cell death.
-
-
Visualization of Cell Viability (Calcein AM/PI Staining):
-
Wash the cells gently with pre-warmed PBS.
-
Incubate cells with Calcein AM (stains live cells green) and Propidium Iodide (stains the nuclei of dead cells red) according to the manufacturer's protocol.
-
Image the wells using a fluorescence microscope. This provides qualitative validation of the LDH assay results[12].
-
// Nodes Start [label="Start:\nPrimary Cortical\nNeuron Culture (7-9 DIV)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Application:\n1. Vehicle Control\n2. Aβ₁₋₄₂ Toxin\n3. Derivative + Aβ₁₋₄₂", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate\n48 hours @ 37°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LDH_Assay [label="Quantify Neurotoxicity:\nLDH Release Assay\n(Collect Supernatant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Live_Dead [label="Visualize Viability:\nCalcein AM / PI Staining\n(Image Cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nCompare LDH levels and\ncell counts vs. controls", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nDetermine Neuroprotective\nEfficacy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> LDH_Assay [label="Quantitative"]; Incubation -> Live_Dead [label="Qualitative"]; LDH_Assay -> Data_Analysis; Live_Dead -> Data_Analysis; Data_Analysis -> Conclusion; } caption { label = "Experimental workflow for in vitro neuroprotection screening."; fontsize = 10; fontname = "Arial"; } END_DOT
Protocol 4.2: Live-Cell Imaging with a Fluorescent Aminomethylnaphthalene Probe
Objective: To visualize the general distribution of a novel fluorescent aminomethylnaphthalene derivative within live neurons.
Rationale: This protocol establishes the basic staining pattern of a new probe. Understanding its subcellular localization (e.g., cytoplasm, membrane, nucleus) is the first step toward developing it for more specific applications, such as tracking transporter dynamics or sensing environmental changes[9].
Materials:
-
Cells cultured on glass-bottom imaging dishes (e.g., SH-SY5Y neuroblastoma or primary neurons)
-
Fluorescent aminomethylnaphthalene probe (e.g., 2-(Aminomethyl)-4-fluoronaphthalene)
-
Cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/UV excitation)
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in high-quality DMSO[9]. Store protected from light.
-
Cell Preparation: Ensure cells are healthy and at a desired confluency (e.g., 60-80%) on the imaging dish.
-
Staining Solution: Pre-warm phenol red-free medium to 37°C. Dilute the 1 mM stock solution into the pre-warmed medium to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically to maximize signal and minimize toxicity.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator[9].
-
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound probe and reduce background fluorescence[9].
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or PBS to the dish for imaging.
-
Place the dish on the microscope stage.
-
Use a filter set appropriate for the probe's spectral properties (naphthalene derivatives often require UV or near-UV excitation, e.g., ~350 nm excitation, ~460 nm emission)[9].
-
Use the lowest possible illumination intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images using a high-sensitivity camera.
-
Protocol 4.3: In Vivo Assessment of Pro-Cognitive Effects in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the ability of an aminomethylnaphthalene derivative to reverse memory deficits in a rat model of Alzheimer's disease.
Rationale: Scopolamine is a muscarinic antagonist that blocks cholinergic signaling, inducing transient memory impairments in rodents that mimic the cholinergic deficit seen in AD[14][15]. This acute, reversible model is widely used for the rapid screening of potential nootropic (cognition-enhancing) compounds. Behavioral tests like the Morris Water Maze (MWM) or Passive Avoidance are used to quantify learning and memory.
Materials:
-
Adult male Wistar rats (250-300g)
-
Test aminomethylnaphthalene derivative
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Vehicle for test compound (e.g., saline, 1% Tween 80 in saline)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and handle them for several days before the experiment begins to reduce stress.
-
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Vehicle (i.p.) + Saline (i.p.)
-
Negative Control (Amnesia): Vehicle (i.p.) + Scopolamine (i.p.)
-
Positive Control: Donepezil (e.g., 1 mg/kg, i.p.) + Scopolamine (i.p.)
-
Test Group(s): Test Derivative (various doses, i.p.) + Scopolamine (i.p.)
-
-
Dosing Regimen:
-
Administer the test derivative or its vehicle intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia[15].
-
-
Behavioral Testing (e.g., Passive Avoidance Task):
-
Training Day: Place a rat in the light compartment of the apparatus. When it crosses into the dark compartment, a mild, inescapable foot shock is delivered. The latency to enter the dark compartment is recorded. Healthy animals learn this association quickly.
-
Testing Day (24 hours later): The same dosing regimen is applied. The rat is again placed in the light compartment. The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis:
-
A significant decrease in step-through latency in the Negative Control group compared to the Vehicle Control group confirms the amnesic effect of scopolamine.
-
A significant increase in latency in the Test and Positive Control groups compared to the Negative Control group indicates a reversal of the memory deficit.
-
Analyze data using ANOVA followed by post-hoc tests.
-
Section 5: Quantitative Data Summary
For effective experimental design, it is crucial to have reference values for compound activity. The following table summarizes key quantitative parameters for representative naphthalene-related derivatives from the literature.
| Compound Class/Example | Target | Assay Type | Parameter | Value (µM) | Source |
| Memantine | NMDA Receptor | Electrophysiology | IC₅₀ | ~1-2 | [13] |
| Memantine | NMDA Receptor | Radioligand Binding | Kᵢ | ~0.5 | [13] |
| Memantine | Primary Neurons (Aβ) | Neuroprotection | Effective Conc. | 4 - 18 | [13] |
| Memantine | Hippocampal Neurons (Aβ) | Neuroprotection | Effective Conc. | 1 - 5 | [12] |
| Aminobenzylnaphthol (MMZ-140C) | Cancer Cells (BxPC-3) | Cytotoxicity (MTT) | IC₅₀ (24h) | 30.15 | [16] |
| Naphthalene Derivative (3a) | Acetylcholinesterase | Enzyme Inhibition | IC₅₀ | 12.53 | [8] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions. These values should be used as a starting point for dose-response studies.
Conclusion and Future Perspectives
The aminomethylnaphthalene scaffold represents a privileged structure in neuroscience research. Its derivatives have demonstrated utility as NMDA receptor antagonists, inhibitors of pathological protein aggregation, enzyme inhibitors, and fluorescent probes. The true power of this chemical class may lie in the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several disease-relevant pathways simultaneously, such as a compound with both NMDA receptor blocking and anti-amyloid properties[5]. As our understanding of the complex, multifactorial nature of neurological disorders grows, the rational design of such sophisticated chemical tools will be paramount. The protocols and principles outlined in this guide provide a foundation for researchers to both utilize existing aminomethylnaphthalene derivatives and innovate in the design of the next generation of probes and therapeutics for the brain.
References
- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactions of fluorescent probes with normal and chemically modified myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 16. mdpi.com [mdpi.com]
Synthesis of Advanced Polyamides: A Detailed Guide Using Aminomethyl-Functionalized Monomers
Introduction: The Strategic Advantage of Aminomethyl Monomers in Polyamide Synthesis
Polyamides, a cornerstone of high-performance polymers, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] Traditionally synthesized from aliphatic or aromatic diamines and dicarboxylic acids, the architecture of polyamides can be precisely tailored to achieve specific properties.[3] This guide focuses on a specialized class of monomers: those functionalized with aminomethyl groups. The incorporation of the aminomethyl moiety (–CH₂NH₂) offers a unique combination of reactivity and structural flexibility. The benzylic amine, for instance, presents a different reactivity profile compared to simple aliphatic or aromatic amines, influencing polymerization kinetics and final polymer characteristics.[4] This allows for the creation of polyamides with enhanced solubility, modified thermal profiles, and novel functionalities, opening avenues for advanced composites, high-performance membranes, and specialized biomedical applications.[5]
This document provides a comprehensive overview of the synthesis of polyamides using aminomethyl-functionalized monomers, detailing both theoretical considerations and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.
Underlying Principles: The Chemistry of Polyamide Formation
The synthesis of polyamides from aminomethyl-functionalized diamines and diacyl chlorides proceeds via step-growth polymerization, specifically a polycondensation reaction.[6][7] In this process, the nucleophilic amine groups of the diamine monomer attack the electrophilic carbonyl carbons of the diacyl chloride.[1] Each step forms an amide bond with the elimination of a small molecule, in this case, hydrogen chloride (HCl).[1][6]
The overall reaction can be represented as:
n H₂N-CH₂-R-CH₂-NH₂ + n ClOC-R'-COCl → [-HN-CH₂-R-CH₂-NH-CO-R'-CO-]n + 2n HCl
The reactivity of the aminomethyl group is a key consideration. While it is a primary amine, its proximity to an aromatic ring (as in xylylenediamine) can influence its basicity and nucleophilicity. The reaction is typically rapid and irreversible, making it suitable for techniques like interfacial and low-temperature solution polymerization.[6] To achieve high molecular weight polymers, precise stoichiometric control of the monomers is crucial, although interfacial polymerization can be more forgiving in this regard due to the reaction being confined to the interface.[6][8]
Experimental Section: Protocols for Polyamide Synthesis
This section details two robust methods for the synthesis of polyamides from aminomethyl-functionalized monomers: Low-Temperature Solution Polycondensation and Interfacial Polymerization. m-Xylylenediamine will be used as an exemplary aminomethyl-functionalized monomer.
Monomers and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| m-Xylylenediamine | C₈H₁₂N₂ | >98% | Sigma-Aldrich | Distill under vacuum before use. |
| Isophthaloyl chloride | C₈H₄Cl₂O₂ | >99% | Sigma-Aldrich | Use as received. Handle in a fume hood. |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Triethylamine (TEA) | C₆H₁₅N | >99% | Sigma-Aldrich | Acts as an acid scavenger. |
| Methanol | CH₃OH | ACS Grade | Fisher Scientific | For polymer precipitation. |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific | For interfacial polymerization. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | >99% | Sigma-Aldrich | Acid scavenger for interfacial polymerization. |
Protocol 1: Low-Temperature Solution Polycondensation
This method is ideal for producing high-purity, high molecular weight polyamides in a controlled manner. The use of a polar aprotic solvent like DMAc keeps the growing polymer chains in solution.[9]
Step-by-Step Procedure:
-
Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The entire apparatus must be flame-dried or oven-dried and assembled under a nitrogen atmosphere to ensure anhydrous conditions.
-
Diamine Solution Preparation: In the reaction flask, dissolve 1.36 g (10 mmol) of m-xylylenediamine and 2.22 g (22 mmol) of triethylamine in 50 mL of anhydrous DMAc.
-
Cooling: Cool the solution to 0°C using an ice-salt bath. Stir the solution to ensure uniform temperature.
-
Diacyl Chloride Addition: Slowly add a solution of 2.03 g (10 mmol) of isophthaloyl chloride in 20 mL of anhydrous DMAc to the stirred diamine solution dropwise over 30 minutes. The temperature should be maintained between 0 and 5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. A noticeable increase in viscosity indicates polymer formation.
-
Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. The polyamide will precipitate as a white, fibrous solid.
-
Washing and Purification: Collect the polymer by filtration. Wash the precipitate thoroughly with hot water and then with methanol to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Workflow for Low-Temperature Solution Polycondensation
Caption: Workflow for polyamide synthesis via solution polycondensation.
Protocol 2: Interfacial Polymerization
Interfacial polymerization is a rapid and robust method that occurs at the interface of two immiscible liquids.[6][7][8][10] It is particularly useful for demonstrating polyamide synthesis and can produce high molecular weight polymer without the need for stringent stoichiometric control.[8]
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, prepare an aqueous solution by dissolving 1.36 g (10 mmol) of m-xylylenediamine and 2.12 g (20 mmol) of sodium carbonate in 100 mL of deionized water.
-
Organic Phase Preparation: In a separate 250 mL beaker, prepare an organic solution by dissolving 2.03 g (10 mmol) of isophthaloyl chloride in 100 mL of dichloromethane (DCM).
-
Interface Formation: Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing and create a distinct interface between the two layers.
-
Polymer Film Formation: A film of polyamide will form instantly at the interface.
-
Polymer Removal: Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope." The polymer will continue to form at the interface as it is removed.
-
Washing: Wash the collected polymer rope thoroughly with a 50:50 ethanol/water solution and then with deionized water to remove unreacted monomers and salts.
-
Drying: Allow the polymer to air-dry, then place it in a vacuum oven at 60°C for 12 hours.
Visualization of Interfacial Polymerization
References
- 1. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination | MDPI [mdpi.com]
- 5. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Investigation of 2-(Aminomethyl)-5-bromophenol Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminomethylphenol scaffold represents a promising framework in the design of novel anticancer agents. The strategic incorporation of a bromine atom, as seen in the 2-(aminomethyl)-5-bromophenol backbone, offers a unique combination of steric and electronic properties that can be exploited for enhanced biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of this compound derivatives. It is designed to equip researchers with the necessary theoretical and practical knowledge to explore this class of compounds in the context of oncology drug discovery. Detailed, field-proven protocols for cytotoxicity screening, apoptosis induction analysis, and cell cycle perturbation assays are provided, underpinned by the scientific rationale for each experimental step. This document serves as a technical resource to facilitate the systematic investigation of these compounds and accelerate their potential translation into therapeutic candidates.
Introduction: The Rationale for Targeting Cancer with this compound Derivatives
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Phenolic compounds, ubiquitous in nature, have long been recognized for their diverse biological activities, including antioxidant and anticancer properties[1][2]. The this compound scaffold integrates several key features that make it a compelling starting point for the development of new oncology drug candidates:
-
The Phenolic Hydroxyl Group: This functional group can participate in hydrogen bonding interactions with biological targets and may play a role in the compound's antioxidant or pro-oxidant activities, which can be harnessed to induce cancer cell death.
-
The Aminomethyl Moiety: Often introduced via the Mannich reaction, the aminomethyl group enhances the aqueous solubility and bioavailability of the parent phenol[3][4]. The basic nitrogen atom can be protonated at physiological pH, facilitating interactions with negatively charged residues in target proteins or with nucleic acids.
-
The Bromo Substituent: The presence of a bromine atom on the aromatic ring significantly alters the electronic and lipophilic properties of the molecule. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity and specificity. Furthermore, the bromine atom can influence the metabolic stability of the compound.
Derivatives of this core structure, particularly Schiff bases and other N-substituted analogs, have shown promise in inducing apoptosis and arresting the cell cycle in various cancer cell lines[5][6]. This guide will provide the methodologies to synthesize and evaluate such derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several synthetic routes. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of a phenol[3][6].
General Synthetic Scheme: The Mannich Reaction
The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, 4-bromophenol), an aldehyde (typically formaldehyde), and a primary or secondary amine.
Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.
Protocol: Synthesis of a 2-(N-substituted-aminomethyl)-5-bromophenol Derivative
This protocol provides a general procedure for the synthesis of a Mannich base from 4-bromophenol.
Materials:
-
4-Bromophenol
-
Formaldehyde (37% aqueous solution)
-
Appropriate primary or secondary amine (e.g., benzylamine, morpholine)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-bromophenol (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the selected amine (1.1 equivalents) and formaldehyde solution (1.2 equivalents) with stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate any unreacted starting material.
-
Filter the solution and then neutralize the filtrate with a sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(N-substituted-aminomethyl)-5-bromophenol derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Evaluation: Protocols and Methodologies
A systematic evaluation of the anticancer potential of newly synthesized this compound derivatives involves a tiered screening approach. This typically begins with assessing cytotoxicity, followed by more detailed mechanistic studies on promising candidates.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][2].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Hypothetical this compound Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | N-benzyl | A549 (Lung) | 15.2 |
| Compound B | N-morpholinyl | MCF-7 (Breast) | 8.5 |
| Compound C | Schiff base | HCT116 (Colon) | 12.8 |
| Doxorubicin | Positive Control | A549 (Lung) | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death. Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Potential Mechanisms of Action
While the precise mechanisms of action for novel this compound derivatives need to be elucidated experimentally, literature on related bromophenol and aminophenol compounds suggests several potential pathways.
-
Induction of Oxidative Stress: Some phenolic compounds can act as pro-oxidants in the tumor microenvironment, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components and trigger apoptotic cell death.
-
Inhibition of Key Signaling Pathways: Derivatives may interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.
-
DNA Intercalation or Damage: The planar aromatic ring and the positively charged aminomethyl group could facilitate intercalation into DNA, leading to replication stress and cell cycle arrest.
-
Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases or protein kinases.
Caption: Potential mechanisms of anticancer action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with the tunable nature of their substituents, allows for the creation of diverse chemical libraries for screening. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of these derivatives. Promising candidates identified through these assays should be further investigated for their specific molecular targets and their efficacy in in vivo cancer models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
Application Notes & Protocols: A Comprehensive Guide to Acetylcholinesterase Inhibition by Novel Bromophenol Derivatives
Introduction: The Critical Role of Acetylcholinesterase and the Promise of Bromophenol Derivatives
Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic breakdown terminates the nerve impulse at cholinergic synapses, allowing for the precise control of neuronal signaling.[2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission.[4][5] This mechanism is the cornerstone of therapeutic strategies for a range of neurological disorders, most notably Alzheimer's disease, where cognitive decline is linked to a deficit in cholinergic neurotransmission.[6][7][8]
Beyond its established role in synaptic transmission, emerging evidence suggests that AChE may also be directly implicated in the pathogenesis of Alzheimer's disease by interacting with amyloid-beta peptides and promoting the formation of amyloid plaques.[6][7][8][9] This dual role of AChE has intensified the search for novel, potent, and potentially disease-modifying inhibitors.
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, bromophenol derivatives have garnered significant attention for their wide-ranging pharmacological properties, including antioxidant and enzyme inhibitory activities.[10][11] Recent studies have highlighted the potential of novel synthesized bromophenol derivatives as potent inhibitors of acetylcholinesterase, with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range.[12][13][14] This makes them an exciting class of compounds for further investigation in the context of neurodegenerative disease therapeutics.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for the evaluation of novel bromophenol derivatives as AChE inhibitors. We will delve into the widely accepted Ellman's method for assessing AChE inhibition, provide step-by-step experimental procedures, and discuss the analysis and interpretation of the resulting data.
Mechanism of Action: Acetylcholinesterase Catalysis and Inhibition
The active site of AChE is comprised of two key subsites: an anionic site that binds the quaternary ammonium group of acetylcholine and an esteratic site where the hydrolysis of the ester bond occurs.[2][5] The catalytic mechanism involves a serine residue in the esteratic site which attacks the acetyl group of acetylcholine, leading to the formation of a transient acetylated enzyme intermediate and the release of choline.[3] This intermediate is then rapidly hydrolyzed by a water molecule to regenerate the active enzyme and release acetic acid.[3]
AChE inhibitors interfere with this process, and they can be broadly classified as reversible, and irreversible.[5] The bromophenol derivatives discussed herein are typically investigated as reversible inhibitors. Reversible inhibitors can be further categorized based on their mode of interaction with the enzyme:
-
Competitive inhibitors bind to the active site of the free enzyme, directly competing with the substrate.
-
Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site (an allosteric site), and they can bind to both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
-
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site.
Understanding the kinetic mechanism of inhibition is crucial for drug development as it provides insights into the inhibitor's mode of action and can guide further structural optimization.
References
- 1. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Portico [access.portico.org]
- 9. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Stability of 2-(Aminomethyl)-5-bromophenol in Solution
Welcome to the technical support center for 2-(Aminomethyl)-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Given that this compound belongs to the aminophenol class of compounds, its stability profile is largely dictated by the chemistry of this functional group, which is known for its susceptibility to degradation. This document synthesizes established chemical principles with actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: Why is my solution of this compound turning yellow or brown over time?
A1: The discoloration of your solution is a classic indicator of oxidative degradation. The 2-aminophenol moiety in the molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process involves the formation of highly colored quinone-imine intermediates, which can then polymerize to create complex, dark-colored products.[1][2] This reaction is often accelerated by exposure to light and the presence of trace metal ions.[3][4]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: Several environmental and chemical factors can significantly impact the stability of this compound. Understanding these is the first step toward mitigation.
-
Oxygen: As the primary driver of degradation, dissolved atmospheric oxygen readily oxidizes the aminophenol structure.[2]
-
pH: The pH of the solution plays a critical role. While the compound is amphoteric (can act as a weak acid or base), extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[3][4] The stability is often greatest in slightly acidic conditions where the aminomethyl group is protonated, reducing the electron density of the aromatic ring and its susceptibility to oxidation.
-
Light: Exposure to UV or even ambient light can provide the energy needed to initiate photo-oxidative degradation pathways.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and hydrolysis.[4] Therefore, storing solutions at lower temperatures is crucial.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while solvents with dissolved impurities (like metal ions) can catalyze oxidation.
Q3: What is the most probable degradation pathway for this compound?
A3: The most probable degradation pathway is oxidation of the aminophenol core. This multi-step process generally proceeds as follows:
-
Initial Oxidation: The phenol is oxidized to a phenoxy radical, and the amine is oxidized.
-
Formation of Quinone-imine: This highly reactive intermediate is formed.
-
Polymerization: The quinone-imine molecules react with each other or with the parent compound, leading to the formation of larger, polymeric structures that are intensely colored.
Caption: Probable oxidative degradation pathway of this compound.
Q4: How can I improve the stability of my solutions for more reliable experiments?
A4: A combination of preventative measures is most effective.
-
Use Freshly Prepared Solutions: This is the simplest and most effective strategy to minimize the impact of degradation.[4]
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.[4]
-
Work Under an Inert Atmosphere: When preparing and handling solutions, use a glove box or blanket the headspace of your container with nitrogen or argon.[2]
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil and store them in the dark.[5][6]
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) and minimize their time at ambient temperature.[4]
-
Use of Antioxidants: If your experimental design allows, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite can inhibit oxidation.[3]
Q5: Is it better to use the free base or a salt form of this compound?
A5: The salt form, such as 2-Amino-5-bromophenol hydrochloride, is generally more stable and resistant to oxidation than the free base.[1][7] The protonation of the amino group in the salt form reduces its electron-donating effect, which in turn makes the phenolic ring less susceptible to oxidation. For applications where the free base is not explicitly required, using the hydrochloride salt is highly recommended for improved handling and stability in storage and solution.[8]
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common stability-related problems.
| Observed Issue | Probable Cause(s) | Recommended Actions & Solutions |
| Solution Discoloration (Yellow, Brown, Pink) | Oxidative degradation of the aminophenol structure.[1] | 1. Prepare Solutions Fresh: Use immediately after preparation. 2. Deoxygenate Solvents: Purge with N₂ or Ar before use.[4] 3. Use Inert Atmosphere: Handle solutions under N₂ or Ar.[2] 4. Protect from Light: Use amber vials or foil wrap.[5] |
| Precipitate Formation | Poor solubility, pH shift causing precipitation, or formation of insoluble degradation products. | 1. Verify Solubility: Confirm the compound's solubility in your chosen solvent system. 2. Buffer the Solution: Maintain a constant, slightly acidic pH if compatible with your experiment. 3. Filter: Use a 0.22 µm syringe filter before use. |
| Inconsistent Analytical Results (e.g., varying HPLC peak areas) | Degradation of the compound on the benchtop during sample preparation or analysis. | 1. Perform a Time-Course Study: Analyze your solution at t=0, 2, 4, 8, 24 hours to determine its stability window under your exact conditions.[4] 2. Minimize Exposure: Keep samples in an autosampler with temperature control (e.g., 4 °C) and protected from light. 3. Re-evaluate Storage: Ensure stock solutions are stored properly (2-8 °C, dark, inert headspace).[4][6] |
Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol outlines the best practices for preparing a stock solution of this compound with enhanced stability.
-
Solvent Preparation: Select a high-purity, appropriate solvent (e.g., DMSO, Methanol, or a buffered aqueous solution). Purge the solvent with dry nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of this compound (preferably the hydrochloride salt) in a clean, dry amber glass vial.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to the desired final volume. Cap the vial immediately.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Avoid excessive heating.
-
Storage: Tightly seal the vial, wrap the cap junction with parafilm, and store at 2-8 °C in the dark. For long-term storage, flushing the headspace of the vial with inert gas before sealing is highly recommended.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol allows you to proactively investigate the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.[9][10]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water, following the best practices in Protocol 1.
-
Stress Conditions: Aliquot the stock solution into separate amber vials and subject them to the following conditions. Include an unstressed control sample kept at 2-8 °C.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Incubate 2 mL of stock solution at 60°C for 24 hours. |
| Photodegradation | Expose 2 mL of stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.[9] |
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all stressed samples and the unstressed control to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Quantification: Analyze all samples using a stability-indicating HPLC method (see Protocol 3). Compare the peak area of the parent compound in the stressed samples to the control to quantify degradation. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Caption: Experimental workflow for assessing the stability of the compound.
Protocol 3: Example Stability-Indicating HPLC Method
This provides a starting point for an analytical method to separate this compound from its potential degradation products.[11][12] Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at the wavelength of maximum absorbance (λmax), determined by a UV scan of the parent compound.
-
Injection Volume: 10 µL.
References
- 1. researchgate.net [researchgate.net]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. chemcess.com [chemcess.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 38191-34-3|2-Amino-5-bromophenol|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijsdr.org [ijsdr.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways for Aromatic Amines and Phenols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of aromatic amines and phenols. This guide is designed to provide practical, field-proven insights and solutions to common experimental challenges. We move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of degradation studies for aromatic compounds.
Q1: What are the primary mechanisms for the degradation of aromatic amines and phenols in experimental settings?
A: The degradation of these compounds is primarily driven by three mechanisms:
-
Microbial Biodegradation: This is a major pathway where microorganisms utilize these aromatic compounds as a source of carbon and energy.[1] Bacteria and fungi have evolved complex enzymatic systems, such as dioxygenases and monooxygenases, to break the stable aromatic ring.[2]
-
Photodegradation: Aromatic compounds can be broken down by light, particularly UV irradiation. This process, often enhanced by a photocatalyst like titanium dioxide (TiO₂), generates highly reactive hydroxyl radicals that attack the aromatic ring.[3][4]
-
Enzymatic Degradation: Purified enzymes, such as peroxidases and laccases, can be used to detoxify wastewater containing phenols and aromatic amines.[5] This method offers high specificity under mild reaction conditions.[5]
Q2: What key environmental factors influence the rate of microbial degradation?
A: The efficiency of microbial degradation is highly sensitive to environmental conditions. The most critical factors include:
-
pH: Most bacterial degradation pathways for phenols operate optimally at a neutral pH (around 7.0). Extreme pH values can denature the enzymes responsible for ring cleavage.[6]
-
Temperature: Mesophilic bacteria, which are commonly used, have an optimal temperature range of 25-40°C.[7] Lower temperatures reduce metabolic activity, while higher temperatures can inhibit cell growth and deactivate enzymes.[7]
-
Oxygen Availability: Aerobic degradation pathways, which are often faster and more complete, require oxygen as a co-substrate for oxygenase enzymes that initiate the attack on the aromatic ring.[8] Anaerobic degradation follows different, typically slower, reductive pathways.[8][9]
-
Nutrient Availability: Microorganisms require sources of nitrogen and phosphorus for growth. Their absence can limit microbial proliferation and, consequently, the degradation rate.[2]
-
Substrate Concentration: While the aromatic compound is the "food" source, high concentrations can be toxic and inhibit microbial activity.[10] Conversely, very low concentrations may not be sufficient to induce the necessary catabolic enzymes.
Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or No Degradation in Microbial Assays
Q: My microbial culture shows highly variable or negligible degradation of the target phenol/aromatic amine. What's going wrong?
A: This is a common issue stemming from several potential causes. Here’s a systematic approach to troubleshooting:
-
Cause A: Inappropriate Microbial Strain or Inoculum Size.
-
Explanation: The metabolic capabilities of microorganisms are highly specific. The chosen strain may lack the genetic machinery to degrade your specific compound. The initial cell density also matters; too low an inoculum can lead to a long lag phase or failure to establish a robust degrading population.
-
Solution:
-
Screen Multiple Strains: Test a variety of known aromatic-degrading bacteria (e.g., from the genera Pseudomonas, Rhodococcus, Sphingomonas) to find an effective degrader for your target molecule.[1][8]
-
Use an Acclimated Culture: Before starting the main experiment, acclimate your culture by gradually exposing it to increasing concentrations of the target compound. This induces the expression of the required catabolic enzymes.
-
Optimize Inoculum Density: Start with a standardized optical density (e.g., OD₆₀₀ of 0.1) to ensure reproducibility.
-
-
-
Cause B: Substrate Toxicity.
-
Explanation: Many aromatic compounds, especially phenols, are antimicrobial at high concentrations. They can disrupt cell membranes and inhibit key metabolic enzymes, shutting down the degradation process.[10]
-
Solution:
-
Determine the Inhibitory Concentration: Run a preliminary dose-response experiment with a range of concentrations (e.g., 50 mg/L to 1500 mg/L) to identify the toxicity threshold for your microbial strain.
-
Fed-Batch Approach: For high-concentration studies, use a fed-batch culture system where the substrate is added incrementally to keep the concentration below the toxic level.
-
-
-
Cause C: Abiotic Factors are Not Optimal.
-
Explanation: As mentioned in the FAQ, pH, temperature, and aeration are critical. A pH drift during the experiment (due to metabolic byproducts) or insufficient oxygen supply can halt degradation.[6][11]
-
Solution:
-
Buffer the Medium: Use a buffered growth medium (e.g., phosphate buffer) to maintain a stable pH throughout the experiment.
-
Ensure Adequate Aeration: Use baffled flasks and an orbital shaker with sufficient speed (e.g., 150-200 rpm) to ensure proper oxygen transfer for aerobic degradation.[7]
-
Run Abiotic Controls: Always include a sterile, un-inoculated control to confirm that any observed loss of the compound is due to microbial activity and not factors like adsorption to the flask or volatilization.
-
-
Issue 2: Poor Analyte Recovery During Sample Preparation and Storage
Q: I am analyzing aromatic amines, and my quantitative results are consistently low and variable. I suspect I'm losing the compound before analysis. How can I prevent this?
A: Aromatic amines are notoriously unstable, and significant losses can occur during sample handling, storage, and preparation.[12]
-
Cause A: Temperature-Dependent Degradation.
-
Explanation: Many aromatic amines are unstable at room temperature or even at standard refrigeration temperatures (4°C).[13] This instability can lead to rapid degradation before you even begin your analysis.
-
Solution:
-
Immediate Cooling: Process samples immediately after collection. If not possible, place them on ice and freeze them as soon as possible.
-
Long-Term Storage at Ultra-Low Temperatures: For long-term storage, -70°C or lower is recommended. Studies have shown that many aromatic amines are stable for over a year at -70°C.[13]
-
-
-
Cause B: pH and Matrix Effects.
-
Explanation: The stability of primary aromatic amines (PAAs) can be significantly lower in acidic conditions compared to neutral aqueous solutions.[12][14] The food simulant 3% acetic acid, for example, has been shown to decrease the recovery of several PAAs.[14]
-
Solution:
-
Assess pH Stability: If possible, conduct a preliminary stability test of your analyte in different pH buffers to determine the optimal pH for storage and extraction.
-
Minimize Time in Acidic Simulants: When working with acidic media, minimize the storage time and temperature before extraction and analysis.[12]
-
-
-
Cause C: Oxidative and Photolytic Instability.
-
Explanation: Aromatic amines can be susceptible to oxidation from dissolved oxygen and degradation from exposure to light, especially UV light.[15]
-
Solution:
-
Use Amber Glassware: Protect your samples from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Minimize Headspace: Fill sample vials as much as possible to minimize the amount of oxygen in the headspace.
-
Consider Inert Gas: For highly sensitive compounds, you can degas your sample solvent and overlay the sample with an inert gas like argon or nitrogen before sealing the vial.[15]
-
-
Issue 3: Analytical Interference and Poor Chromatographic Results
Q: My HPLC or GC-MS analysis of degradation products is plagued by matrix interference, resulting in noisy baselines and co-eluting peaks. How can I improve my data quality?
A: Biological and environmental samples contain a complex matrix of compounds that can interfere with the analysis of your target analytes.[16] Proper sample cleanup is essential.
-
Cause A: Insufficient Sample Cleanup.
-
Explanation: Proteins, lipids, salts, and other metabolic byproducts in your sample can interfere with chromatographic separation and detection.
-
Solution:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. Choose a sorbent that retains your analytes of interest while allowing interfering compounds to pass through (or vice-versa). For phenols and amines, C18 or mixed-mode cartridges are often effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract your analytes into an immiscible organic solvent. By adjusting the pH of the aqueous phase, you can selectively extract acidic compounds (like phenols) or basic compounds (like amines).
-
Derivatization: For GC-MS analysis, derivatizing phenols and amines (e.g., via silylation or acetylation) can improve their thermal stability and volatility, leading to better peak shapes and separation from interfering compounds.[17] For HPLC, derivatization can be used to add a fluorescent tag, increasing sensitivity and selectivity.[18]
-
-
-
Cause B: Inappropriate Analytical Column or Method.
-
Explanation: The choice of chromatographic column and mobile phase/temperature program is critical for achieving good separation.
-
Solution:
-
Column Selection: For HPLC, use a C18 column for general-purpose reverse-phase separation. For more polar metabolites, consider a polar-embedded or HILIC column. For GC, a capillary column with a mid-polarity phase (e.g., 5% phenyl) is often a good starting point.[19][20]
-
Method Optimization: Systematically optimize the mobile phase gradient (HPLC) or temperature program (GC) to maximize the resolution between your target analytes and any interfering peaks.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, UHPLC-HRMS provides high mass accuracy, which can help distinguish between your target analyte and an interfering compound with the same nominal mass, significantly improving quantification accuracy.[18]
-
-
Visualized Workflows and Pathways
Diagrams help clarify complex processes. Below are visualizations for common experimental workflows and degradation pathways.
Microbial Degradation Experimental Workflow
Caption: Workflow for a typical microbial degradation experiment.
Bacterial Degradation Pathways for Phenol
Caption: The two major aerobic bacterial degradation pathways for phenol.
Key Experimental Protocols
Here are step-by-step methodologies for core experiments.
Protocol 1: Aerobic Biodegradation Potential Assay
This protocol assesses the capability of a microbial culture to degrade a target aromatic compound under optimal aerobic conditions.
Materials:
-
Microbial strain of interest
-
Minimal Salts Medium (MSM), buffered to pH 7.0
-
Target aromatic compound (e.g., phenol, aniline) stock solution in a suitable solvent
-
Baffled Erlenmeyer flasks
-
Orbital shaker incubator
-
Spectrophotometer, HPLC or GC-MS system
Procedure:
-
Prepare Inoculum: Grow the microbial strain in a nutrient-rich broth to the late exponential phase. Harvest cells by centrifugation, wash twice with sterile MSM to remove residual broth, and resuspend in MSM to a final OD₆₀₀ of 1.0. This is your inoculum.
-
Set Up Experimental Flasks: For each condition, prepare triplicate 250 mL baffled flasks containing 50 mL of MSM.
-
Inoculate: Add the inoculum to each flask to achieve a starting OD₆₀₀ of 0.1.
-
Spike with Substrate: Add the target aromatic compound from your stock solution to a final concentration below its known toxicity limit (e.g., 100 mg/L).
-
Set Up Controls:
-
Abiotic Control: A flask with MSM and the aromatic compound, but no inoculum.
-
Biotic Control: A flask with MSM and the inoculum, but no aromatic compound.
-
-
Incubation: Place all flasks in an orbital shaker incubator at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 180 rpm).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw a 1 mL aliquot from each flask.
-
Sample Preparation: Immediately quench microbial activity by adding the aliquot to 1 mL of a solvent like acetonitrile or by centrifuging to pellet cells and collecting the supernatant. Filter the sample through a 0.22 µm syringe filter into an analysis vial.
-
Analysis: Quantify the concentration of the parent compound using a calibrated HPLC or GC-MS method.
Validation: Degradation is confirmed if there is a statistically significant decrease in the compound's concentration in the experimental flasks compared to the abiotic control.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is for cleaning up aqueous samples from microbial degradation assays before chromatographic analysis.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (acidified to pH ~2 with HCl)
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
-
Sample collected from the degradation assay
Procedure:
-
Cartridge Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to wet the sorbent, followed by 5 mL of deionized water to condition it. Do not let the cartridge run dry.
-
Sample Loading: Load 5-10 mL of your aqueous sample onto the cartridge. Apply a gentle vacuum so the sample passes through at a slow, steady rate (approx. 1-2 drops per second). The aromatic compounds will be retained on the C18 sorbent.
-
Washing Step: Pass 5 mL of acidified deionized water through the cartridge to wash away salts, polar metabolites, and other interferences.
-
Drying Step: Apply a strong vacuum for 5-10 minutes to completely dry the sorbent bed. This step is critical for efficient elution.
-
Elution: Place a collection tube inside the manifold. Add 2-4 mL of your elution solvent (e.g., acetonitrile) to the cartridge and allow it to elute slowly to collect the trapped analytes.
-
Concentration: Evaporate the elution solvent under a gentle stream of nitrogen to concentrate the sample. Reconstitute the residue in a small, known volume (e.g., 500 µL) of mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
Validation: Spike a blank MSM sample with a known concentration of your analyte and run it through the SPE procedure. Calculate the recovery to ensure the method is efficient (aim for >85% recovery).
Data Summary Table
The following table summarizes typical environmental conditions influencing degradation efficiency for phenols.
| Parameter | Optimal Range | Rationale & Scientific Insight |
| pH | 6.5 - 7.5 | Optimal for the activity of key enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase.[6] |
| Temperature | 25 - 35 °C | Promotes optimal metabolic rate for most mesophilic degrading bacteria without causing thermal stress or enzyme denaturation.[7] |
| Dissolved Oxygen | > 2 mg/L | Required as a co-substrate for initial ring-hydroxylating dioxygenases in aerobic degradation pathways.[21] |
| C:N:P Ratio | ~100:10:1 | Ensures that microbial growth is not limited by the lack of essential nutrients (Nitrogen and Phosphorus). |
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons identified by metagenomics and functional analysis in short-term soil microcosm experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 9. Microbial degradation of aromatic compounds — from one strategy to four | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. explorationpub.com [explorationpub.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Aminophenol Derivatization
Welcome to the technical support center for aminophenol derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile bifunctional molecules. Aminophenols are critical building blocks in the synthesis of a wide range of pharmaceuticals and advanced materials. However, their dual reactivity, stemming from the presence of both an amino and a hydroxyl group, presents unique challenges in achieving selective derivatization. This document provides in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for aminophenols?
A1: The most common derivatization reactions for aminophenols target either the amino group (N-derivatization) or the hydroxyl group (O-derivatization). Key reactions include:
-
N-Acylation: Formation of an amide bond by reacting the amino group with an acylating agent like an acid chloride or anhydride. This is a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs), including paracetamol.[1][2]
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. Reductive amination is a highly effective and selective method for this transformation.[3][4]
-
O-Alkylation: Formation of an ether linkage by reacting the hydroxyl group with an alkylating agent.
-
Schiff Base Formation: Condensation of the amino group with an aldehyde or ketone to form an imine, which can be a final product or an intermediate for further reactions like reductive amination.[3]
Q2: Which functional group of aminophenol is more reactive?
A2: The relative reactivity of the amino and hydroxyl groups is highly dependent on the reaction conditions, particularly the pH.[5]
-
Under neutral or slightly basic conditions, the amino group is generally more nucleophilic than the hydroxyl group, favoring N-derivatization (e.g., N-acylation).[1]
-
Under strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile, thus favoring O-derivatization.
-
Under acidic conditions, the amino group is protonated to form an ammonium salt, which deactivates it as a nucleophile. This can be exploited to achieve selective O-acylation.[5][6]
Q3: Why is my aminophenol starting material or reaction mixture turning dark/colored?
A3: Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation, which leads to the formation of intensely colored impurities like quinone imines.[7][8] This oxidation can be triggered by exposure to atmospheric oxygen, light, elevated temperatures, high pH, and trace metal ions.[8][9]
Q4: What is a protecting group and when should I use one in aminophenol chemistry?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction at another site in the molecule.[10] In aminophenol derivatization, protecting groups are invaluable for achieving selectivity. For example, to selectively perform a reaction on the hydroxyl group, the more nucleophilic amino group can be protected (e.g., as a carbamate), and then deprotected after the desired reaction is complete.[3][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the derivatization of aminophenols, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q: I am getting a low yield of my N-acylated aminophenol. What are the likely causes and how can I improve it?
A: Low yields in N-acylation reactions can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Incomplete Reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor reagent reactivity.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aminophenol.[11]
-
Increase reaction time or temperature: Cautiously increase the reaction duration or temperature while monitoring for the formation of side products.
-
Check reagent quality: Ensure your acylating agent (e.g., acetic anhydride, acyl chloride) has not hydrolyzed due to improper storage. Use freshly opened or purified reagents.
-
-
-
Cause 2: Hydrolysis of the Acylating Agent.
-
Explanation: Acylating agents like acid chlorides and anhydrides are moisture-sensitive and can be hydrolyzed by water present in the solvent or on the glassware, rendering them ineffective.
-
Solution:
-
Use anhydrous conditions: Dry your solvents and glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction, especially for sensitive reagents.
-
-
-
Cause 3: Competing O-Acylation.
-
Explanation: While the amino group is generally more nucleophilic, some O-acylation can occur, especially with highly reactive acylating agents or under conditions that favor phenoxide formation.
-
Solution:
-
Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent, but avoid a large excess which can promote di-acylation.
-
Maintain optimal pH: For N-acylation, slightly basic or neutral conditions are generally preferred. Avoid strongly basic conditions that would deprotonate the hydroxyl group.
-
-
-
Cause 4: Product Loss During Workup.
-
Explanation: The desired product might be partially soluble in the aqueous phase during extraction or may not have fully precipitated during crystallization.
-
Solution:
-
Optimize extraction pH: Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.
-
Saturate the aqueous phase: Before extraction, adding brine (saturated NaCl solution) can decrease the solubility of the organic product in the aqueous layer.
-
Optimize crystallization: Carefully select the recrystallization solvent to maximize product recovery. Cooling the filtrate in an ice bath can help induce further precipitation.[12]
-
-
Issue 2: Formation of Colored Impurities
Q: My reaction mixture and isolated product are discolored (pink, brown, or black). What is happening and how can I prevent it?
A: Discoloration is a very common issue when working with aminophenols and is almost always due to oxidation.[7][8]
-
Cause: Oxidation to Quinone Imines.
-
Explanation: Ortho- and para-aminophenols are readily oxidized by atmospheric oxygen to form highly colored quinone imine species.[13][14][15] These intermediates can then polymerize to form even darker, often intractable materials. This process is accelerated by light, heat, and trace metals.[8]
-
Solutions:
-
Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.[9]
-
Deoxygenated Solvents: Purge your solvents with an inert gas before use to remove dissolved oxygen.[9]
-
Use of Antioxidants: For storage of aminophenol solutions or during workup, consider adding a small amount of an antioxidant like sodium bisulfite, sodium dithionite, or ascorbic acid.[7][9]
-
Protection from Light: Wrap your reaction vessel in aluminum foil to protect it from light.[8]
-
Temperature Control: Avoid excessive heating, as it can accelerate the rate of oxidation.
-
Purification: If your final product is colored, you may be able to remove the colored impurities by treating a solution of the product with activated charcoal, followed by hot filtration and recrystallization.[12]
-
-
Issue 3: Lack of Chemoselectivity (N- vs. O-Derivatization)
Q: I am trying to perform N-alkylation, but I am getting a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I improve the selectivity?
A: Achieving chemoselectivity is a central challenge in aminophenol derivatization. The key is to manipulate the relative nucleophilicity of the nitrogen and oxygen atoms.
-
Cause: Similar Nucleophilicity under Certain Conditions.
-
Explanation: Direct alkylation with alkyl halides often leads to poor selectivity because both the amino and hydroxyl groups can act as nucleophiles.
-
Solutions for Selective N-Alkylation:
-
Reductive Amination: This is the most reliable method for selective N-alkylation.[3] The aminophenol is first condensed with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ. The hydroxyl group does not participate in this reaction sequence.
-
Protect the Hydroxyl Group: Temporarily protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the hydroxyl group. This multi-step process can provide very clean results.
-
-
Solutions for Selective O-Alkylation:
-
Use a Strong Base: First, treat the aminophenol with a strong base (like sodium hydride, NaH) to selectively deprotonate the more acidic hydroxyl group, forming a phenoxide. This highly nucleophilic phenoxide will then readily react with an alkylating agent.
-
Protect the Amino Group: Protect the amino group (e.g., as an N-Boc or N-Cbz carbamate) to deactivate its nucleophilicity.[10] Then, perform the O-alkylation on the free hydroxyl group, followed by deprotection of the amine.
-
-
Experimental Protocols
Protocol 1: Selective N-Acetylation of 4-Aminophenol (Synthesis of Paracetamol)
This protocol is a classic example of exploiting the higher nucleophilicity of the amino group under neutral/acidic conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq).
-
Solvent: Add water as the solvent.
-
Reagent Addition: Add acetic anhydride (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux for 15-30 minutes. The solid should dissolve and then the product will begin to precipitate.
-
Workup: Cool the reaction mixture in an ice bath to maximize crystallization.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water, if necessary, to obtain pure N-(4-hydroxyphenyl)acetamide (paracetamol).
Protocol 2: Selective N-Alkylation via Reductive Amination
This one-pot protocol is highly efficient for preparing N-alkylated aminophenols.[3]
-
Setup: To a stirred solution of aminophenol (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can monitor this step by TLC.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Be cautious as hydrogen gas may be evolved.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).
-
Workup: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Key Solutions |
| Low Yield | Incomplete reaction, reagent hydrolysis, side reactions | Monitor with TLC, use anhydrous conditions, optimize stoichiometry and pH. |
| Discoloration | Oxidation of aminophenol to quinone imines | Use inert atmosphere, deoxygenated solvents, add antioxidants, protect from light.[7][8][9] |
| Poor Selectivity | Competing N- and O-derivatization | For N-alkylation: Use reductive amination. For O-alkylation: Use a strong base to form the phenoxide. Consider using protecting groups.[3][10] |
| Di-acylation | Excess acylating agent | Use a 1:1 molar ratio of aminophenol to acylating agent; add the acylating agent slowly at a low temperature.[11] |
| Purification Issues | Impurities co-precipitate or have similar polarity | Try a different recrystallization solvent system; use column chromatography for difficult separations.[12] |
Visualizations
Diagram 1: General Derivatization Pathways of Aminophenols
Caption: Decision workflow for selective derivatization of aminophenols.
Diagram 2: Troubleshooting Logic for Reaction Discoloration
Caption: Troubleshooting flowchart for colored impurities in aminophenol reactions.
References
- 1. quora.com [quora.com]
- 2. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of aminophenols during synthesis
Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges associated with the synthesis and handling of aminophenols, particularly focusing on the prevention of oxidation.
Introduction: The Challenge of Aminophenol Stability
Aminophenols are crucial intermediates in the production of pharmaceuticals (e.g., paracetamol), dyes, and other specialty chemicals.[1][2] However, their utility is often hampered by their inherent instability. The presence of both an electron-donating amino (-NH2) group and a hydroxyl (-OH) group on the aromatic ring makes them highly susceptible to oxidation.[3] This oxidation, primarily driven by atmospheric oxygen, leads to the formation of colored quinone-imine species and subsequent polymerization, resulting in product discoloration (yellow to dark brown), impurity formation, and reduced yields.[2][4] This guide provides a systematic approach to mitigating these oxidative side reactions.
Core Principles of Preventing Oxidation
Understanding the primary drivers of oxidation is the first step toward prevention. The main culprits are:
-
Atmospheric Oxygen: The primary oxidizing agent.[4]
-
Light: UV light can provide the activation energy for oxidative reactions.[4]
-
Metal Ions: Trace metals, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation.[4][5]
-
Elevated pH (Alkaline Conditions): Deprotonation of the phenolic hydroxyl group increases the electron density of the ring, making it more susceptible to oxidation.[4][6]
-
Heat: Increased temperature accelerates the rate of oxidation.[4]
The strategies outlined in this guide are designed to systematically eliminate or neutralize these factors.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My solid aminophenol starting material is discolored (yellow, tan, or brown) in the bottle.
-
What is happening? The discoloration indicates that the material has already been exposed to air and/or light, leading to oxidation.[2][4] The colored impurities are typically quinone-imines or their polymers.[4] Using this material without purification can introduce significant impurities into your reaction and complicate downstream processing.[7][8]
-
How do I fix it?
-
Best Practice: For reactions sensitive to impurities, it is strongly recommended to start with a fresh, unopened bottle of high-purity aminophenol.[7]
-
Purification Option: If fresh material is unavailable, purification by recrystallization can be attempted. A common method involves dissolving the discolored solid in hot, deoxygenated water or an appropriate solvent mixture, potentially with the addition of a small amount of a reducing agent like sodium bisulfite, followed by filtration and drying under an inert atmosphere.[8][9] Adding activated charcoal during this process can help remove colored polymeric impurities.[10]
-
Issue 2: My reaction mixture or prepared aminophenol solution rapidly turns dark upon preparation or during the reaction.
-
What is happening? This is a classic sign of rapid oxidation occurring in the solution phase. The most likely causes are dissolved oxygen in your solvents, catalytic metal ions, or exposure to light.[4]
-
How do I fix it? This requires a multi-pronged approach to rigorously exclude pro-oxidative agents from your reaction system.
Workflow for Preventing In-Process Oxidation
Caption: Step-by-step workflow to minimize oxidation during synthesis.
Detailed Protocols:
-
Protocol 1: Deoxygenating Solvents
-
Sparging: Insert a long needle or glass tube connected to a source of inert gas (Nitrogen or Argon) into your solvent. Ensure the needle tip is below the solvent surface. Bubble the gas through the solvent for at least 30-60 minutes. This is effective for most applications.[11]
-
Freeze-Pump-Thaw: For highly sensitive reactions requiring minimal dissolved oxygen, this method is superior.
-
Freeze the solvent in a flask using liquid nitrogen.
-
Apply a high vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. The dissolved gases will bubble out.
-
Repeat this cycle at least three times.
-
-
-
Protocol 2: Maintaining an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120°C) or by flame-drying under vacuum to remove adsorbed water.[12][13]
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while flushing with a gentle stream of nitrogen or argon. Use rubber septa to seal openings.[14]
-
Reagent Addition: Add deoxygenated solvents and reagents via syringe through the septa. A balloon filled with inert gas can be used to maintain positive pressure.[13][14] For a more robust setup, use a Schlenk line which allows for easy switching between vacuum and inert gas.[15]
-
-
Issue 3: My product yield is low, and I observe multiple spots on my TLC plate that are not my product or starting material.
-
What is happening? The formation of multiple, often colored, byproducts is a strong indicator that oxidative side reactions are competing with your desired synthetic pathway. Aminophenol can oxidize to a p-aminophenoxy free radical, which can then polymerize or react further to form a complex mixture of products.[16][17]
-
How do I fix it? In addition to the rigorous exclusion of oxygen (Protocols 1 & 2), consider incorporating chemical stabilizers into your reaction.
-
Antioxidants: These compounds are more easily oxidized than aminophenols and thus act as sacrificial protectants. They scavenge oxygen or free radicals.
-
Metal Chelators: These agents bind to trace metal ions, rendering them catalytically inactive.[18][19]
Table 1: Common Stabilizers for Aminophenol Synthesis
Stabilizer Class Example Typical Concentration Mechanism of Action Antioxidant Ascorbic Acid (Vitamin C) 0.01 - 0.1% w/v Readily oxidized, acts as a reducing agent and radical scavenger.[4] Antioxidant Sodium Bisulfite / Metabisulfite 0.05 - 0.2% w/v Oxygen scavenger; reduces quinone-imines back to aminophenol.[9][20] Metal Chelator EDTA (Ethylenediaminetetraacetic acid) 1 - 10 mM Forms stable complexes with metal ions like Cu²⁺ and Fe³⁺, preventing them from catalyzing oxidation.[18][21] | Metal Chelator | Citric Acid | 0.01 - 0.1% w/v | Chelates metal ions, particularly effective for iron.[22] |
-
Frequently Asked Questions (FAQs)
Q1: Why is my solid aminophenol discolored, and can I still use it? A1: Discoloration is a sign of oxidation.[2][4] While slightly off-white material might be acceptable for some robust, non-critical applications, it is generally not recommended. The colored impurities can lower your yield and complicate purification.[7] For best results, purify the material by recrystallization or use a fresh bottle.[8]
Q2: Which aminophenol isomer is most susceptible to oxidation? A2: 2-aminophenol (ortho) and 4-aminophenol (para) are highly prone to oxidation.[23][24] 3-aminophenol (meta) is significantly more stable under atmospheric conditions because the positions of the amino and hydroxyl groups do not facilitate the formation of a stable quinone-imine structure as readily.[5][24]
Q3: How should I properly store aminophenols to maximize their shelf-life? A3: Store solid aminophenols in a tightly sealed, opaque (amber) container to protect from air and light.[4] Before sealing, purge the headspace of the container with an inert gas like nitrogen or argon. Store the container in a cool (2-8°C), dry, and dark place.[2][4] For long-term storage, converting the aminophenol to its more stable hydrochloride salt is an effective strategy.[20][24]
Q4: My aminophenol solution degrades during HPLC analysis. How can I prevent this? A4: To ensure sample integrity during analysis, add an antioxidant to your sample diluent and/or mobile phase.[4] Ascorbic acid is a common and effective choice. Always prepare samples fresh immediately before injection and use amber HPLC vials to protect them from light.[4]
Q5: What is the underlying mechanism of aminophenol oxidation? A5: The oxidation process typically begins with the loss of an electron and a proton to form a resonance-stabilized phenoxy radical.[16] This radical can then couple with another molecule, leading to dimers and eventually complex polymers.[17] In the presence of oxygen, the aminophenol is often converted to a quinone-imine, a highly colored and reactive intermediate that is a key source of the observed discoloration.[4][25]
Oxidation Mechanism Overview
Caption: Simplified mechanism of aminophenol oxidation.
Q6: How can I monitor the extent of oxidation in my sample? A6: Several analytical methods can be used:
-
UV-Vis Spectrophotometry: Oxidized products, like quinone-imines, have strong absorbances in the visible region, making this a simple method to track the appearance of color.[26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a robust method for separating and quantifying the parent aminophenol from its various oxidation byproducts.[28]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your material. The appearance of colored spots with different Rf values from your starting material indicates degradation.
References
- 1. Page loading... [guidechem.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. chemcess.com [chemcess.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 16. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aocs.org [aocs.org]
- 19. mdpi.com [mdpi.com]
- 20. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II) mediated advanced oxidation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rua.ua.es [rua.ua.es]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Aminomethyl)-5-bromophenol by Recrystallization
Welcome to the technical support center for the purification of 2-(Aminomethyl)-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, we provide not just a protocol, but a comprehensive resource grounded in chemical principles to help you troubleshoot and optimize your recrystallization experiments.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal recrystallization solvent will dissolve the target compound, this compound, readily at an elevated temperature but poorly at a lower temperature. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the mother liquor).
This compound possesses both a polar aminomethyl group (-CH₂NH₂) and a polar hydroxyl group (-OH) on a relatively non-polar brominated benzene ring. This amphiphilic nature makes the selection of an appropriate solvent system a critical first step.
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. Empirical optimization may be necessary depending on the nature and quantity of impurities in your crude sample.
Step-by-Step Methodology
-
Solvent Selection: Based on the compound's structure, a mixed-solvent system is often effective. A common choice for aminophenols is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or an ether/hexane system.[1][2][3]
-
Procedure: In a small test tube, add ~20 mg of your crude material. Add the primary solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. Then, add the anti-solvent (e.g., water) dropwise until turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again. If crystals form upon cooling, this is a promising solvent system.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).
-
Add a minimal amount of the primary solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate. Add the solvent in small portions until the solid just dissolves.[5] It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
-
Hot Filtration (Optional but Recommended):
-
If you observe any insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored, a hot filtration step is necessary.
-
If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[4]
-
Pre-heat a funnel (a stemless funnel is best to prevent premature crystallization) and a clean receiving flask.[6]
-
Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, you can place it in an ice bath for at least 15-30 minutes to maximize the yield of precipitated crystals.[4]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[5]
-
-
Drying:
-
Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, or by transferring them to a watch glass to air dry. For faster results, a vacuum oven at a mild temperature can be used.
-
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the recrystallization of aminophenol compounds.
Q1: My compound separated as an oil instead of crystals ("oiling out"). What should I do?
A1: Oiling out is a common problem, especially with compounds that have relatively low melting points or when the solution is too saturated.[7] It occurs when the solute comes out of solution at a temperature above its melting point.
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount (1-5%) of additional solvent.[8] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Slowing Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it inside a beaker of hot water and allowing both to cool together.[6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.[8]
Q2: No crystals are forming, even after cooling in an ice bath.
A2: This is usually due to one of two reasons: using too much solvent or the solution is supersaturated.[7]
-
Too Much Solvent: The concentration of your compound is too low to allow for crystal formation. Gently heat the solution and boil off some of the solvent to increase the concentration.[8] Let it cool again.
-
Supersaturation: The solution is in a metastable state where crystallization is kinetically hindered. Try the "scratching" or "seed crystal" methods described in A1.[8]
Q3: The crystal yield is very low.
A3: A low yield can result from several factors.
-
Using Too Much Solvent: This is the most common cause. Even at low temperatures, your compound has some solubility in the solvent. The more solvent you use, the more product will remain in the mother liquor.[5]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.
-
Premature Filtration: Make sure the solution is thoroughly chilled before filtering.
-
Excessive Washing: Using too much solvent to wash the crystals, or using solvent that is not ice-cold, will dissolve some of your product.[5]
Q4: The final product is still colored or appears impure.
A4: This indicates that impurities were not effectively removed.
-
Colored Impurities: If you did not perform the optional hot filtration with activated charcoal, highly colored impurities may have co-precipitated with your product. Repeat the recrystallization and include the charcoal step.
-
Insoluble Impurities: If you skipped the hot filtration step, insoluble impurities may be present in your final product.
-
Rapid Crystallization: If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[8] Repeat the recrystallization, ensuring a slow cooling process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the key properties of this compound? A: It is a solid with a molecular weight of approximately 202.05 g/mol and the chemical formula C₇H₈BrNO.[9][10]
Q: Which solvents are generally good for aminophenols? A: Solvents like water, methanol, ethanol, and ethyl acetate are often suitable.[1] Mixtures, particularly alcohol/water combinations, are effective for balancing the polarity requirements of the molecule.[3]
Q: How do I assess the purity of my final product? A: The most common methods are:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for a pure sample is 125-127 °C.[2]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are used.[2]
Q: What are the primary safety precautions for handling this compound? A: this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or inhaled.[11] It can cause skin and serious eye irritation.[11] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Data Summary
| Property | Value / Recommendation | Source(s) |
| Chemical Formula | C₇H₈BrNO | [9] |
| Molecular Weight | ~202.05 g/mol | [10] |
| Appearance | Solid | [9] |
| Reported Melting Point | 125-127 °C (with decomposition) | [2] |
| Recommended Solvents | Alcohol/Water mixtures (e.g., Ethanol/Water), Ether/Hexane | [1][2][3] |
| Key Hazards | Harmful if swallowed/inhaled, Skin/Eye Irritant | [11][13] |
| Required PPE | Safety glasses, gloves, lab coat | [12] |
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Amino-5-bromophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: HPLC Purification of Polar Aromatic Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of polar aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with retaining, resolving, and purifying these often-tricky analytes. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions (FAQs) to empower you in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered when working with polar aromatic compounds.
Q1: Why are my polar aromatic compounds eluting at or near the solvent front in Reversed-Phase (RP) HPLC?
A1: This is the most frequent issue and stems from the fundamental principle of RP-HPLC. Standard RP columns, like C18 or C8, have a non-polar stationary phase.[1][2] Polar analytes have a much higher affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) than for the non-polar stationary phase.[2][3] Consequently, they spend very little time interacting with the column packing and are swept through the column with the mobile phase, resulting in poor or no retention.[4][5]
Q2: I'm seeing significant peak tailing for my phenolic or amine-containing aromatic compounds. What's the cause?
A2: Peak tailing for polar aromatic compounds, especially those with acidic (phenolic) or basic (amine) functional groups, is often caused by secondary interactions with the stationary phase.[6] On silica-based columns, residual, exposed silanol groups (Si-OH) can be acidic and interact strongly with basic analytes through ion-exchange mechanisms.[7] This leads to a portion of the analyte being retained more strongly and for longer, resulting in an asymmetrical, tailing peak.[6]
Q3: Can I just use a 100% aqueous mobile phase on my C18 column to increase retention of my polar compounds?
A3: While intuitive, using 100% aqueous mobile phases on traditional C18 columns can lead to a phenomenon called "phase collapse" or "ligand folding."[8] The long, hydrophobic C18 alkyl chains, in the absence of a sufficient amount of organic modifier, can fold onto themselves to minimize contact with the highly polar mobile phase.[8] This dramatically reduces the surface area available for interaction, leading to irreproducible retention times and poor peak shape.[8] Specially designed "aqueous stable" (AQ) or polar-embedded phases are required for use with highly aqueous mobile phases.[9]
Q4: What is HILIC, and is it a good alternative for my compounds?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds that are unretained in reversed-phase.[4][5] HILIC employs a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer.[4][5] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[4][10] Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[4][11]
Q5: My method works for a few injections, but then the peak shape degrades and pressure increases. What's happening?
A5: This often points to issues with sample solubility or contaminants building up on the column.[12] If your sample is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection, leading to increased backpressure and distorted peaks.[12] Similarly, strongly adsorbed sample constituents can accumulate over multiple injections, blocking the column frit or creating active sites that cause peak shape issues.[12]
II. Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Poor or No Retention
Your polar aromatic analyte elutes in the void volume, making purification impossible.
Causality Analysis:
The primary cause is insufficient interaction between the polar analyte and the non-polar stationary phase in traditional RP-HPLC. The analyte's high polarity makes it prefer the polar mobile phase.[3][13]
Troubleshooting Workflow:
References
- 1. chromtech.com [chromtech.com]
- 2. jordilabs.com [jordilabs.com]
- 3. waters.com [waters.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Technical Support Center: Protecting Group Strategies for 2-(Aminomethyl)-5-bromophenol
Welcome to the technical support center for synthetic strategies involving 2-(Aminomethyl)-5-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the selective protection of the primary amine in this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amine group in this compound?
The primary amine in this compound is a nucleophilic site.[1] In many synthetic routes, reagents intended for other parts of the molecule (like the phenolic hydroxyl group or the aromatic ring) can react with the amine, leading to undesired side products.[2][3] Protecting the amine masks its reactivity, allowing for selective transformations elsewhere in the molecule.[1] The protecting group can then be removed in a later step to reveal the free amine.[1]
Q2: I need to perform a reaction under basic conditions. Which protecting group for the amine is most suitable?
For reactions under basic conditions, an acid-labile protecting group like the tert-Butoxycarbonyl (Boc) group is an excellent choice.[1][4] The Boc group is stable to a wide range of bases and nucleophiles.[5] Conversely, a base-labile protecting group like the 9-Fluorenylmethyloxycarbonyl (Fmoc) group would be unsuitable as it would be cleaved under these conditions.[4][6]
Q3: My synthetic route involves a hydrogenation step. Can I use a Carboxybenzyl (Cbz) protecting group?
No, the Carboxybenzyl (Cbz) group is generally not recommended if your downstream synthesis involves catalytic hydrogenation (e.g., using H₂/Pd-C).[4][7] The Cbz group is cleaved under these conditions.[4][7] In this scenario, a Boc group, which is stable to hydrogenolysis, would be a more appropriate choice. This is a key consideration in planning an "orthogonal" protection strategy, where one group can be removed without affecting another.[1][8]
Q4: I am observing O-acylation of the phenol as a side product during my amine protection. How can I improve the chemoselectivity for N-protection?
This is a common issue stemming from the nucleophilicity of the phenolic hydroxyl group. To favor N-protection over O-protection, consider the following:
-
Basicity and Nucleophilicity: Primary amines are generally more nucleophilic than phenols.[9] Running the reaction under carefully controlled basic conditions can selectively deprotonate the ammonium salt of the amine without significantly deprotonating the phenol, thus favoring N-acylation.
-
Reaction Conditions: Performing the protection at lower temperatures can enhance selectivity.
-
Reagent Choice: Using di-tert-butyl dicarbonate (Boc₂O) for Boc protection often provides excellent chemoselectivity for amines over phenols, especially under aqueous or solvent-free conditions.[5][10]
Q5: What are the key differences in deprotection conditions for Boc, Cbz, and Fmoc?
Understanding the distinct deprotection conditions is crucial for orthogonal strategies in multi-step synthesis.[8][11]
| Protecting Group | Deprotection Condition | Reagents |
| Boc (tert-Butoxycarbonyl) | Acid-labile | Strong acids like Trifluoroacetic acid (TFA) or HCl.[2][4][12] |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂ gas with a Palladium catalyst (e.g., Pd/C).[2][4][7] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Amine bases, most commonly 20% piperidine in DMF.[2][4][6] |
This orthogonality allows for the selective removal of one protecting group while others remain intact.[1][8]
Troubleshooting Guides
Issue 1: Incomplete Boc Protection of the Amine
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
Possible Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) may be too low.
-
Solution: Increase the equivalents of Boc₂O to 1.1-1.5. In some cases, a larger excess may be needed.
-
-
Inadequate Base: The base may not be strong enough or used in sufficient quantity to neutralize the in-situ formed acid and drive the reaction to completion.
-
Solution: Ensure at least one equivalent of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. For sluggish reactions, consider using a stronger, non-nucleophilic base.
-
-
Solubility Issues: The starting material may have poor solubility in the chosen solvent, limiting the reaction rate.
-
Solution: Try a different solvent system. A mixture like THF/water or dioxane/water can improve solubility.[12]
-
Issue 2: Formation of an Unexpected Di-Boc Side Product
Symptom: A new, less polar spot appears on TLC, and mass spectrometry indicates the addition of two Boc groups.
Possible Cause & Solution:
-
Excessive Reagent and Base: Using a large excess of Boc₂O and a strong base can sometimes lead to the formation of a di-Boc protected amine.
-
Solution: Reduce the equivalents of Boc₂O and base. Monitor the reaction closely by TLC to stop it once the mono-protected product is maximized.
-
Issue 3: Difficulty in Removing the Cbz Group
Symptom: The hydrogenolysis reaction to cleave the Cbz group is slow or incomplete.
Possible Causes & Solutions:
-
Catalyst Poisoning: The bromine atom on the aromatic ring can sometimes interfere with the palladium catalyst.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). Ensure the catalyst is fresh and active.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient.
-
Solution: Use a balloon of hydrogen or a Parr hydrogenator to increase the pressure to 30-50 psi.[7]
-
-
Solvent Choice: The solvent can impact the efficiency of the hydrogenation.
-
Solution: Methanol, ethanol, or ethyl acetate are generally good choices. Ensure the substrate is fully dissolved.
-
Experimental Protocols & Workflows
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is dictated by the planned synthetic route. This diagram illustrates a logical approach to selecting the appropriate protecting group for the amine in this compound.
Caption: Decision tree for amine protecting group selection.
Protocol 1: Boc Protection of this compound
This protocol describes the widely used method for protecting the primary amine with a tert-Butoxycarbonyl (Boc) group.
Reaction Scheme:
Caption: Boc protection reaction scheme.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the solution and stir.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of this compound
This protocol details the protection of the primary amine using the Carboxybenzyl (Cbz) group.
Reaction Scheme:
Caption: Cbz protection reaction scheme.
Step-by-Step Procedure:
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of dioxane and water (e.g., 2:1).
-
Cooling & Base: Cool the mixture to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash chromatography.
Protocol 3: Fmoc Protection of this compound
This protocol outlines the procedure for protecting the amine with the base-labile Fmoc group.
Reaction Scheme:
Caption: Fmoc protection reaction scheme.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (e.g., 10% Na₂CO₃).
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) portion-wise to the stirring solution at room temperature.[6] Alternatively, Fmoc-OSu can be used for improved stability.[6]
-
Reaction: Stir the mixture vigorously for 4-8 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and stir. A precipitate of the product should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if needed.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Troubleshooting Low Yield in Bromophenol Synthesis
Welcome to the technical support center for bromophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of phenols. As an experienced application scientist, I will provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design. Our goal is to transform low-yield frustrations into successful, high-purity syntheses.
Frequently Asked Questions (FAQs)
Q1: My primary issue is polysubstitution, leading to a mixture of di- and tri-brominated phenols instead of my target mono-bromophenol. What's causing this and how can I prevent it?
This is a classic challenge stemming from the potent activating nature of the hydroxyl (-OH) group on the phenol ring.[1][2][3] This group strongly directs electrophilic attack to the ortho and para positions, often making the ring so electron-rich that multiple brominations occur rapidly, especially with highly reactive brominating agents.[1][2][4][5]
Core Causality: The high electron density of the phenol ring readily polarizes the Br-Br bond, facilitating electrophilic aromatic substitution. In polar protic solvents like water, this effect is amplified, leading to the formation of the highly reactive phenoxide ion and further polarization of bromine, resulting in rapid, uncontrolled polysubstitution, often yielding 2,4,6-tribromophenol as a precipitate.[6][7][8][9][10]
Troubleshooting Strategies:
-
Choice of Brominating Agent: Avoid highly reactive systems like aqueous bromine if monosubstitution is the goal.[1][9] Milder, more controlled brominating agents are preferable.
-
N-Bromosuccinimide (NBS): A solid, easy-to-handle reagent that provides a low, steady concentration of bromine, favoring monobromination.[1][11]
-
Potassium Bromide (KBr) and an Oxidant: Systems like KBr/KBrO₃ generate bromine in situ at a controlled rate, which can be modulated by adjusting the pH.[1][12]
-
-
Solvent Selection: The choice of solvent is critical in moderating the reactivity of both the phenol and the brominating agent.
-
Temperature Control: Lowering the reaction temperature is a key factor in controlling the reaction rate and improving selectivity. Performing the reaction at 0°C or even lower can dramatically favor the formation of the monobrominated product.[1][6][9][14] For instance, the yield of 4-bromophenol can increase from 82% at +30°C to 97% at -30°C in carbon disulfide.[14]
-
Stoichiometry: Precise control of the molar equivalents of your brominating agent is crucial. Use a 1:1 molar ratio of phenol to the brominating agent to favor monosubstitution.[1]
Q2: I am struggling with poor regioselectivity, consistently obtaining a mixture of ortho- and para-bromophenol. How can I improve the selectivity for a single isomer?
The hydroxyl group is an ortho-, para-director, and achieving high regioselectivity can be challenging.[1][15] Generally, the para position is sterically less hindered and often favored.[1] However, specific conditions can be employed to favor one isomer over the other.
Strategies for Enhanced Regioselectivity:
| Desired Isomer | Recommended Approach | Rationale |
| para-Bromophenol | Use a non-polar solvent like carbon disulfide (CS₂).[1][6][14][16] | Non-polar solvents do not solvate the hydroxyl group as strongly, minimizing its directing influence and allowing steric factors to dominate, thus favoring the less hindered para position. |
| Employ a sterically bulky brominating agent.[1][11] | A larger electrophile will preferentially attack the more accessible para position. | |
| ortho-Bromophenol | Utilize a directing group strategy, such as sulfonation followed by bromination and then desulfonation.[10][17] | By temporarily blocking the para position with a sulfonic acid group, bromination is directed to the ortho position. The sulfonic acid group can then be removed. |
| Specific solvent and reagent combinations, such as NBS in the presence of an acid catalyst in certain solvents, can influence the ortho/para ratio.[18][19] | The solvent can interact with the reactants through hydrogen bonding, influencing the steric environment around the hydroxyl group and directing the electrophile to the ortho position.[19] |
Q3: My reaction has a low yield, with a significant amount of unreacted phenol remaining. What are the likely causes and how can I drive the reaction to completion?
A low conversion rate can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Systematic Troubleshooting for Low Conversion:
-
Reagent Purity and Activity:
-
Phenol: Ensure your starting phenol is pure and dry. Moisture can interfere with some brominating agents and affect product crystallization.[16]
-
Brominating Agent: Verify the activity of your brominating agent. For example, NBS can decompose over time. It's advisable to use a freshly opened bottle or recrystallize older batches.
-
-
Reaction Conditions:
-
pH: For reactions involving in situ generation of bromine, such as from KBr/KBrO₃, an acidic pH is often required to facilitate the formation of Br₂.[12]
-
Temperature and Reaction Time: While low temperatures are often used to control selectivity, some reactions may require a higher temperature or a longer reaction time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time and temperature.[1][20][21]
-
-
Solubility Issues: Ensure that your phenol is fully dissolved in the chosen solvent before adding the brominating agent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[22]
Experimental Protocols
Protocol 1: Selective Synthesis of p-Bromophenol
This protocol is optimized for the selective synthesis of para-bromophenol by controlling the reaction conditions.[1]
-
Dissolve Phenol: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenol substrate in carbon disulfide (CS₂).
-
Cool the Mixture: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in CS₂.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at low temperature until the characteristic red-brown color of bromine disappears.
-
Work-up: Carefully evaporate the carbon disulfide under reduced pressure. The residual product can then be purified by recrystallization or distillation to yield p-bromophenol as the major product.[14][16]
Protocol 2: General Procedure for Monobromination using KBr-KBrO₃
This method utilizes the in situ generation of bromine for a more controlled reaction.[1][12]
-
Prepare Phenol Solution: Dissolve approximately 1 g of phenol in 40 ml of glacial acetic acid in a 100 ml flask.[1]
-
Add Brominating Reagents: Add 15 ml of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).[1]
-
Adjust pH: Adjust the pH to approximately 3 by the dropwise addition of 0.1 N HCl.[1][12]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium bisulfite. Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in bromophenol synthesis.
Reaction Mechanism: Role of Solvent
Caption: The influence of solvent polarity on the bromination of phenol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. quora.com [quora.com]
- 4. savemyexams.com [savemyexams.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Identify the solvent used in bromination of phenol to obtain 2,4,6tribrom.. [askfilo.com]
- 8. echemi.com [echemi.com]
- 9. Khan Academy [khanacademy.org]
- 10. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 11. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: A-Pure Synthesis of 2-(Aminomethyl)-5-bromophenol
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high purity. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only solve immediate issues but also proactively improve your synthetic outcomes.
Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound is a multi-step process, and like any synthesis, impurities can arise at each stage. A common and efficient pathway involves the bromination of a hydroxybenzaldehyde precursor, followed by the introduction of the aminomethyl group. Understanding the potential for impurity formation at each step is critical for successful troubleshooting.
A plausible and widely referenced synthetic approach starts with the bromination of 3-hydroxybenzaldehyde to form the key intermediate, 5-bromo-2-hydroxybenzaldehyde[1][2]. Subsequently, the aminomethyl group is introduced, often via a reductive amination pathway or through the formation and reduction of an oxime intermediate.
This guide will focus on troubleshooting the impurities that can arise during these key transformations and the subsequent purification strategies.
Visualizing the Synthetic Pathway
Caption: A common synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and purification of this compound.
Part 1: Impurities from the Bromination Step
Question 1: My NMR of the crude product after bromination shows more than one aromatic isomer. What are they and how can I avoid them?
Answer: This is a common issue arising from the directing effects of the hydroxyl and aldehyde groups on the aromatic ring of 3-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to the formation of not only the desired 2-bromo-5-hydroxybenzaldehyde but also other isomers such as 2-bromo-3-hydroxybenzaldehyde and 4-bromo-3-hydroxybenzaldehyde[1].
Troubleshooting Strategies:
-
Temperature Control: The temperature during bromine addition is a critical parameter. Running the reaction at a controlled temperature, typically between 35-38°C, can significantly improve the selectivity for the desired isomer[1][2]. Lowering the temperature may slow down the reaction but can also enhance selectivity.
-
Slow Addition of Bromine: A slow, dropwise addition of the brominating agent (e.g., a solution of bromine in dichloromethane) ensures a low localized concentration of bromine, which helps to minimize the formation of side products[1].
-
Solvent Choice: Dichloromethane is a commonly used solvent for this reaction[1][2]. Using a non-polar solvent can help to control the reactivity of the bromine.
Question 2: I am observing a significant amount of a di-brominated byproduct. What is causing this and how can I prevent it?
Answer: The formation of di-brominated species, such as 3,5-dibromo-2-hydroxybenzaldehyde, occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used[1]. The initial product, 2-bromo-5-hydroxybenzaldehyde, can undergo a second bromination.
Troubleshooting Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.02 equivalents) is sometimes employed to drive the reaction to completion, but a larger excess should be avoided[2].
-
Reaction Time and Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extending the reaction time after the starting material is consumed can lead to the formation of di-brominated impurities.
Question 3: How can I purify the 5-bromo-2-hydroxybenzaldehyde intermediate away from these impurities?
Answer: Purification of the aldehyde intermediate is crucial for a clean subsequent step. The most effective methods are recrystallization and column chromatography.
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | A mixture of ethyl acetate and heptane is a good starting point[1]. | This method is effective for removing isomers and di-brominated byproducts that have different solubilities. |
| Column Chromatography | Silica gel with a petroleum ether eluent system has been shown to be effective[1]. A gradient elution with an increasing amount of a more polar solvent like ethyl acetate may be necessary to separate closely related isomers. | This is particularly useful for separating isomers with very similar polarities. |
Part 2: Impurities from the Amination Step
Assuming the conversion of the aldehyde to the amine, a common method is reductive amination or the formation of an oxime followed by reduction.
Question 4: After my reductive amination reaction, I see a significant amount of the starting aldehyde and a byproduct that appears to be the corresponding alcohol. What went wrong?
Answer: This indicates an imbalance between the rate of imine formation and the rate of reduction.
-
Presence of Starting Aldehyde: This suggests that the imine formation was incomplete before the reducing agent was consumed or the reaction was stopped.
-
Presence of 2-(Hydroxymethyl)-5-bromophenol: This alcohol byproduct is formed from the direct reduction of the starting aldehyde, 5-bromo-2-hydroxybenzaldehyde, by the reducing agent[3]. This is more likely to occur if the reducing agent is too reactive and is added before the imine has had a chance to form.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less reactive towards aldehydes and ketones compared to sodium borohydride, allowing for the imine to form before reduction occurs[3]. If using sodium borohydride, it is crucial to allow sufficient time for imine formation before adding the reducing agent[4].
-
pH Control: The formation of the imine is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation.
-
Reaction Conditions: Ensure that the reaction temperature and time are optimized for imine formation before the reduction step.
Question 5: I am using an oxime reduction pathway, and I'm seeing incomplete conversion to the amine. What could be the issue?
Answer: The reduction of oximes to primary amines requires a potent reducing agent. Incomplete reduction can be due to several factors.
Troubleshooting Strategies:
-
Reducing Agent: Borane complexes (e.g., BH3·THF or BH3·SMe2) are effective for the reduction of oximes[5][6]. Ensure that the reagent is fresh and has not degraded.
-
Reaction Conditions: The reduction of oximes can sometimes require elevated temperatures or longer reaction times for complete conversion.
-
Catalyst Impurities: If using a catalytic reduction method, impurities in the catalyst can diminish its effectiveness[5].
Question 6: My final product is contaminated with a secondary amine. How can I avoid this?
Answer: The formation of a secondary amine, bis(2-hydroxy-5-bromobenzyl)amine, is a potential byproduct in reductive amination. This occurs when the newly formed primary amine reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced.
Troubleshooting Strategies:
-
Stoichiometry: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can help to favor the formation of the primary amine over the secondary amine.
-
Stepwise Procedure: A stepwise approach where the imine is formed first, and then the reducing agent is added, can sometimes provide better control and minimize the formation of the secondary amine[4].
Purification Protocols for this compound
Achieving high purity of the final product is essential, especially for pharmaceutical applications. The following are detailed protocols for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing impurities with different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for aminophenols include water, ethanol, or mixtures of ethanol and water[7]. A mixture of ether and hexane has also been used for the closely related 2-amino-5-bromophenol[7].
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating the target compound from closely related impurities.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of aminophenols.
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The exact gradient will need to be optimized based on TLC analysis.
-
Column Packing: Prepare a silica gel column using the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing pH-Dependent Instability of Aminomethyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethyl compounds. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered with this important class of molecules. As your virtual application scientist, I will walk you through the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to help you ensure the integrity of your experiments and formulations.
The Core Challenge: Understanding Aminomethyl Instability
Aminomethyl compounds, characterized by the -CH₂NH₂ functional group or its substituted variants, are integral to a vast number of pharmaceuticals and research chemicals.[1] This functional group, however, is often a hotspot for chemical reactivity, making these compounds susceptible to degradation under various experimental and storage conditions. The primary driver of this instability is often pH, which dictates the protonation state of the amino group and can catalyze several degradation reactions.
Key Degradation Pathways
The stability of an aminomethyl compound is not just a matter of its intrinsic properties but is heavily influenced by its environment. Understanding the primary mechanisms of degradation is the first step toward effective management.
-
Hydrolysis: While the aminomethyl group itself is not directly hydrolyzed, it can be part of a larger molecular structure, such as an amide or an ester in a prodrug, that is susceptible to hydrolysis.[2] This reaction involves the cleavage of a chemical bond by water and is often catalyzed by acidic or basic conditions.[2][3] For instance, prodrugs designed to release an active aminomethyl drug may rely on controlled hydrolysis.[4][5] Uncontrolled hydrolysis, however, leads to loss of potency and the formation of impurities.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or reactive impurities from excipients (e.g., peroxids in polyethylene glycols).[3][6] This can lead to the formation of various degradation products, including N-oxides, and can be influenced by pH.
-
Maillard Reaction and Related Condensations: A significant and often overlooked pathway, especially in formulations containing reducing sugars (like lactose), is the Maillard reaction.[7] This complex series of reactions begins with the nucleophilic attack of the amino group on the carbonyl group of a reducing sugar, leading to the formation of a Schiff base and subsequent Amadori rearrangement.[8][9] This process results in browning and the formation of a complex mixture of degradation products, and its rate can be pH-dependent.[10]
Below is a diagram illustrating the major degradation pathways influenced by pH.
Caption: Major degradation pathways for aminomethyl compounds.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments. The answers provide not just a solution, but the reasoning behind it, empowering you to make informed decisions.
Q1: I'm observing a rapid loss of my aminomethyl compound in a neutral pH buffer (pH 7.4) during sample preparation for an HPLC analysis. What could be the cause?
A1: Rapid degradation at neutral pH can be perplexing. Here are the most likely culprits and how to investigate them:
-
Intramolecular Catalysis: Check the structure of your molecule. Does it contain a neighboring functional group (like a carboxylic acid or ester) that can catalyze the degradation of another part of the molecule? For example, some cephalosporins with an amino group in the side chain can undergo intramolecular aminolysis of the β-lactam ring, a reaction that can be significant at neutral pH.[11]
-
Buffer Effects: Not all buffers are inert. Some buffer components can act as catalysts.[11][12] For instance, phosphate buffer has been shown to catalyze the degradation of some compounds.[11] Try switching to a different buffer system, such as a Good's buffer like HEPES or MOPS, and see if the stability improves.[13]
-
Oxidative Degradation: If your buffer wasn't freshly prepared or de-gassed, dissolved oxygen could be causing oxidative degradation. This is especially relevant if your molecule has other easily oxidizable functional groups. Try preparing your samples using de-gassed buffers and consider adding a small amount of an antioxidant like EDTA to chelate trace metal ions that can catalyze oxidation.[14]
Q2: My formulation is turning brown over time, especially at elevated temperatures. The primary active ingredient is an aminomethyl compound, and the formulation contains lactose. What's happening?
A2: This is a classic sign of the Maillard reaction .[7] The primary amine of your compound is likely reacting with the reducing sugar, lactose. This non-enzymatic browning reaction is accelerated by heat and is also pH-dependent.[10]
-
Confirmation: You can confirm this by preparing a placebo formulation without the aminomethyl compound and another with a non-reducing sugar (like sucrose) instead of lactose. If the browning is absent or significantly reduced in these controls, the Maillard reaction is the cause.
-
Mitigation Strategies:
-
Excipient Change: The most effective solution is to replace the reducing sugar with a non-reducing one.
-
pH Adjustment: The initial step of the Maillard reaction is accelerated in an alkaline environment because the amino group is deprotonated and more nucleophilic.[7] Lowering the pH (if your compound's stability allows) can slow down the reaction.
-
Moisture Control: The Maillard reaction is also dependent on water activity.[10] Ensuring the formulation is kept in a dry state and protected from humidity can significantly improve stability.
-
Q3: My analytical results for an aminomethyl compound are inconsistent, with poor recovery. I suspect adsorption to my sample vials. How can I troubleshoot this?
A3: Adsorption is a common issue, especially for basic aminomethyl compounds which can interact with negatively charged silanol groups on glass surfaces.
-
Vial Selection: Switch from standard glass vials to polypropylene or silanized glass vials to minimize surface interactions.
-
pH Modification: Adjust the pH of your sample diluent. At a low pH (at least 2 pH units below the pKa of the amino group), the compound will be protonated (cationic). This can sometimes reduce non-specific binding, but for interaction with glass, it might increase it. Conversely, at a high pH, the compound is neutral and may be less prone to ionic interactions. Experiment with different pH values.
-
Solvent Composition: Increasing the organic content of your sample diluent (e.g., adding more acetonitrile or methanol) can often reduce adsorptive losses by improving the solubility of the compound in the liquid phase.
Q4: I am developing a liquid formulation and need to choose a buffer system. What are the key considerations for an aminomethyl compound?
A4: Buffer selection is critical for the stability of pH-sensitive compounds.
-
Target pH and pKa: The ideal buffer has a pKa close to the desired pH of your formulation to provide maximum buffering capacity.[15] For an aminomethyl compound, you generally want to formulate at a pH where the compound is most stable, which is often in a slightly acidic range where the amino group is protonated and less reactive as a nucleophile.
-
Buffer-API Interaction: As mentioned in Q1, some buffers can catalyze degradation.[11] It is crucial to perform a buffer screening study where you incubate your compound in different buffer systems (e.g., citrate, acetate, histidine, phosphate) at the target pH and monitor its stability over time.[12][16]
-
Excipient Compatibility: Ensure the chosen buffer is compatible with all other excipients in the formulation. For example, phosphate buffers can precipitate with calcium ions.
| Buffer System | Typical pH Range | Considerations for Aminomethyl Compounds |
| Acetate | 3.8 - 5.8 | Often a good choice for stability in the acidic range. |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, which may reduce oxidative degradation. However, it can also catalyze degradation in some cases.[11] |
| Phosphate | 6.2 - 8.2 | Widely used, but can catalyze degradation for some molecules.[11] Potential for precipitation with certain ions. |
| Histidine | 5.5 - 6.5 | A common buffer for biologics, can also be useful for small molecules.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store stock solutions of aminomethyl compounds?
-
A1: For short-term storage, refrigeration (2-8 °C) is usually sufficient. For long-term storage, freezing at -20 °C or -80 °C is recommended. It's best to dissolve the compound in a non-aqueous solvent like DMSO or ethanol if possible, and then aliquot it to avoid repeated freeze-thaw cycles. If an aqueous buffer is necessary, choose a pH where the compound is most stable (often slightly acidic) and use a buffer system known to be non-catalytic.
Q2: How do I design a forced degradation study for an aminomethyl compound?
-
A2: Forced degradation (or stress testing) is essential to understand degradation pathways and develop stability-indicating analytical methods.[17][18] A typical study includes exposure to:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature. Aminomethyl compounds are often less stable in basic conditions.[4]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., 80-100 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.[19] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradation products from the parent compound.[19]
-
Q3: Can prodrug strategies improve the stability of aminomethyl compounds?
-
A3: Yes, the prodrug approach is a common strategy.[20] By temporarily masking the reactive amino group, for example, by converting it into an amide, you can significantly improve stability.[5] The prodrug is then designed to be converted back to the active aminomethyl compound in the body, often through enzymatic hydrolysis.[4]
Experimental Protocols
Protocol: pH-Rate Profile Study
This experiment determines the pH at which your compound is most stable.
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with minimal catalytic activity, such as acetate for the acidic range and borate for the basic range. Ensure a constant ionic strength across all buffers.
-
Prepare a stock solution of your aminomethyl compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Initiate the study: Spike a small volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Incubate the solutions at a constant, controlled temperature (e.g., 40 °C or 60 °C to accelerate degradation).
-
Sample at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the degradation by diluting the sample in a cold mobile phase or a buffer at a stabilizing pH and store at -20 °C until analysis.[21]
-
Analyze the samples using a validated stability-indicating HPLC method.[22]
-
Calculate the degradation rate: For each pH, plot the natural logarithm of the remaining compound concentration versus time. The slope of this line will be the apparent first-order degradation rate constant (k).
-
Construct the pH-rate profile: Plot log(k) versus pH. The lowest point on this curve represents the pH of maximum stability.
Caption: Workflow for a pH-rate profile stability study.
Protocol: HPLC Method for Stability Indicating Assay
This is a generic starting point for developing an HPLC method to separate the parent aminomethyl compound from its potential degradants.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acidic pH helps to protonate the aminomethyl group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help to elute both polar degradants and the potentially less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where the compound has good absorbance, or a Mass Spectrometer (MS) for higher specificity and sensitivity.[22]
-
Validation: The method must be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are separated from the parent peak.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maillard reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Aminomethyl prodrugs: Significance and symbolism [wisdomlib.org]
- 21. enamine.net [enamine.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for Bromophenol Purification
<
Welcome to the technical support hub for bromophenol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating brominated phenols using column chromatography. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your separations with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying bromophenols?
The main difficulty lies in their similar physicochemical properties. Isomers of bromophenols often have very close polarities, making their separation on a stationary phase challenging. This requires a highly optimized system to achieve baseline resolution.[1]
Q2: Which stationary phase is best for bromophenol purification?
For most applications, silica gel is the standard and most effective stationary phase for normal-phase column chromatography of bromophenols.[2] Its polar surface interacts with the hydroxyl group of the phenol, allowing for separation based on subtle differences in the overall polarity of the isomers. In some cases, for very acid-sensitive compounds, deactivated silica or alternative adsorbents like alumina or Florisil can be considered.[3][4] For reversed-phase applications, C8 or C18 columns are common starting points.[1][5]
Q3: How do I select the right mobile phase (eluent)?
Mobile phase selection is critical and always begins with Thin-Layer Chromatography (TLC).[2][6] The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target bromophenol.[2] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is gradually increased by adding more ethyl acetate until the desired Rf is achieved.
Q4: What is the difference between "wet packing" and "dry packing" a column?
-
Wet Packing: The silica gel is mixed with the initial mobile phase to create a slurry, which is then poured into the column. This method generally produces a more uniform and well-packed column, minimizing the risk of air bubbles and channeling.[2][7]
-
Dry Packing: The dry silica gel is poured directly into the column and then saturated with the mobile phase.[7] While faster, it can lead to less uniform packing.
-
Dry Loading: This refers to adsorbing the sample onto a small amount of silica gel before loading it onto the column.[2][8] This is highly recommended for samples that are not very soluble in the mobile phase, as it leads to a much sharper starting band and better separation.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of bromophenols.
Problem 1: Poor Separation (Co-elution of Product and Impurities)
You see overlapping spots on the TLC analysis of your collected fractions.
-
Underlying Cause: The chosen mobile phase does not have sufficient selectivity to resolve the components of your mixture. The polarity difference between your target compound and the impurities is too small for the current solvent system.
-
Solution Protocol:
-
Re-optimize the Mobile Phase with TLC: Your primary tool for troubleshooting is TLC.[6][9] Test a range of solvent systems with slightly different polarities. For bromophenols, small changes in the hexane/ethyl acetate ratio can have a significant impact.
-
Try a Different Solvent System: If adjusting ratios doesn't work, consider changing the solvents themselves. Replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the selectivity of the separation.
-
Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the run.[4] This helps to first elute the non-polar impurities and then increase the solvent strength to elute your more polar bromophenol, sharpening the bands.[10]
-
Problem 2: The Compound Won't Elute from the Column
You've run many column volumes of solvent, but TLC analysis shows your product is still at the top of the column.
-
Underlying Cause: The mobile phase is not polar enough to displace your bromophenol from the polar silica gel. The compound is too strongly adsorbed to the stationary phase.
-
Solution Protocol:
-
Increase Mobile Phase Polarity: The most direct solution is to increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Check Compound Stability: In rare cases, the compound might have decomposed on the acidic silica gel.[3] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3]
-
Verify Solvent Identity: Double-check that you have used the correct solvents for your mobile phase. An accidental mix-up is a common source of error.[3]
-
Problem 3: The Compound Elutes Too Quickly (Runs with the Solvent Front)
Your bromophenol is found in the very first fractions, often mixed with non-polar impurities.
-
Underlying Cause: The mobile phase is too polar. It competes too effectively with your compound for the binding sites on the silica gel, causing everything to be washed through without proper separation.
-
Solution Protocol:
-
Decrease Mobile Phase Polarity: Reduce the amount of the polar solvent in your eluent. For example, switch from a 1:4 ethyl acetate/hexane mixture to 1:9.
-
Confirm TLC Results: Ensure your initial TLC analysis was correct. An Rf value greater than 0.5 often leads to elution near the solvent front on a column. Aim for an Rf between 0.25 and 0.35 for the best separation.[2]
-
Problem 4: Band Tailing or Streaking
The spot for your compound on the TLC plates of the collected fractions is elongated or "tailed."
-
Underlying Cause: Tailing can be caused by several factors, including column overloading, poor packing, or secondary interactions between the analyte and the stationary phase.[11] The acidic nature of silica gel can sometimes interact unfavorably with phenolic compounds.
-
Solution Protocol:
-
Reduce Sample Load: You may have loaded too much crude material onto the column. A general rule of thumb is to use about 50g of silica for every 1g of crude material.[2]
-
Improve Packing Technique: Ensure the column is packed uniformly without any cracks or air bubbles.[8] Wet packing is generally superior for achieving a homogenous column bed.[7]
-
Deactivate the Silica: If you suspect strong acidic interactions, you can use a deactivated stationary phase. This can be done by pre-treating the silica gel with a solvent system containing a small amount (1-3%) of triethylamine.[4]
-
Data & Protocols at a Glance
Table 1: Starting Solvent Systems for Bromophenol TLC Analysis
| Polarity of Bromophenol | Starting Solvent System (Hexane:Ethyl Acetate) | Target Rf |
| Low (e.g., Tribromophenol) | 95:5 to 90:10 | 0.25 - 0.35 |
| Medium (e.g., Dibromophenol) | 85:15 to 80:20 | 0.25 - 0.35 |
| High (e.g., Monobromophenol) | 75:25 to 70:30 | 0.25 - 0.35 |
Protocol: Dry Loading a Sample for Column Chromatography
-
Dissolve the Crude Product: Dissolve your crude bromophenol mixture (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone (5-10 mL).[2]
-
Add Silica Gel: To this solution, add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g).[2]
-
Evaporate the Solvent: Gently swirl the flask and remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[8]
-
Load the Column: Carefully add the powdered sample-silica mixture to the top of your packed column.
-
Elute: Gently add the mobile phase and begin the elution process.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for developing and troubleshooting a column chromatography purification for bromophenols.
Caption: Workflow for Bromophenol Purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. epruibiotech.com [epruibiotech.com]
Technical Support Center: Forced Degradation Studies for 2-(Aminomethyl)-5-bromophenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(Aminomethyl)-5-bromophenol. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the complexities of forced degradation studies, grounded in scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and degradation of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The molecule's stability is dictated by three key functional groups:
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and susceptible to oxidation.[2] The phenoxide ion, formed under basic conditions, is highly reactive towards oxidation.
-
Aminomethyl Group (-CH₂NH₂): The primary amine is basic and a primary site for oxidative degradation. Aromatic amines, in particular, are known to be sensitive to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents.[3]
-
Brominated Aromatic Ring: The electron-rich benzene ring, activated by the hydroxyl and aminomethyl groups, is susceptible to electrophilic attack and photolytic degradation. The bromine substituent is generally stable but can be involved in nucleophilic substitution reactions under harsh conditions.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its structure, the following degradation pathways are most probable:
-
Oxidation: This is a major degradation pathway. The aminomethyl group can be oxidized to form imines, aldehydes, or carboxylic acids. The phenol ring is also prone to oxidation, potentially leading to the formation of quinone-like structures and colored degradation products.[3]
-
Photodegradation: The naphthalene-like core (if considering the broader class of compounds) and aromatic structure can absorb UV and visible light, leading to photochemical reactions.[3][4][5] This can involve ring cleavage or modification of the substituents.
-
pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, can promote degradation. Phenolic compounds are generally more stable in acidic conditions.[6]
Q3: What are the visual cues of degradation in a solution of this compound?
A3: The most common visual indicator of degradation is a change in the solution's color. Oxidation of the aromatic amine and phenolic moieties often results in the formation of colored impurities, causing the solution to turn yellow or brown. The formation of precipitates may also indicate the creation of insoluble degradation products.[3]
Q4: What are the regulatory expectations for forced degradation studies?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) mandate forced degradation studies to understand the chemical stability of a drug substance. The goal is to generate a degradation level of 5-20% to identify degradation products and establish stability-indicating analytical methods.[7] Key stress conditions include acid/base hydrolysis, oxidation, thermal stress, and photolysis.[8]
Part 2: Troubleshooting and Experimental Guides
This section provides detailed, step-by-step protocols for conducting forced degradation studies on this compound, along with troubleshooting advice for common issues.
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijcrt.org [ijcrt.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Aminomethyl)-5-bromophenol
For researchers, scientists, and professionals in drug development, the robust characterization of synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(Aminomethyl)-5-bromophenol, a key building block in the synthesis of various pharmaceutical compounds. This document moves beyond a simple listing of techniques to offer a rationale for methodological choices, detailed experimental protocols, and comparative data to inform your analytical strategy.
Introduction to this compound and the Imperative for Rigorous Analysis
This compound, with the molecular formula C₇H₈BrNO, is a bifunctional molecule featuring a reactive aminomethyl group and a bromine-substituted phenolic ring.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The purity and structural integrity of this compound are paramount, as impurities or isomeric variants can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a multi-faceted analytical approach is essential for its comprehensive characterization.
This guide will explore the application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the premier technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and adaptability. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is dictated by the physicochemical properties of this compound. Its polar functional groups (hydroxyl and amino) and the non-polar benzene ring suggest that Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. A C18 stationary phase is a logical starting point, offering a good balance of hydrophobic interactions with the benzene ring and manageable retention.
The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The buffer's pH should be controlled to ensure consistent ionization of the amino and phenolic groups, thereby leading to reproducible retention times. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by minimizing tailing caused by interactions between the basic amino group and residual silanols on the stationary phase.[2]
Detection is most commonly performed using a UV-Vis detector. The aromatic ring in this compound provides strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: RP-HPLC Method for this compound
Caption: Workflow for HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
System Suitability: Before sample analysis, the system suitability should be verified by injecting a standard solution multiple times. Key parameters to monitor include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (typically < 1.5), and theoretical plates (typically > 2000).
Comparative Data for HPLC Analysis
| Analyte | Retention Time (min) | Purity (%) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (Predicted) | ~5-7 | >98 | >0.999 | ~0.1 | ~0.3 |
| 2-Amino-5-bromophenol hydrochloride[3] | 4.8 | 99.8 | 0.9998 | 0.05 | 0.15 |
| 2-Aminophenol[3] | 3.2 | 99.5 | 0.9995 | 0.08 | 0.24 |
Note: Data for this compound is a prediction based on its structure and data from analogous compounds. The other data is from a validated method for a closely related compound.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is typically required to increase its volatility and thermal stability for GC analysis.
The Rationale for Derivatization in GC-MS Analysis
The presence of the polar hydroxyl and amino groups in this compound makes it unsuitable for direct GC analysis. These functional groups can interact with the stationary phase, leading to poor peak shape and thermal degradation in the hot injector. Derivatization masks these polar groups with less polar, more volatile moieties. A common approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups.
The mass spectrometer provides structural information through the fragmentation pattern of the derivatized molecule. The molecular ion of the derivatized compound can confirm the molecular weight, and the fragmentation pattern serves as a fingerprint for identification.
Experimental Protocol: GC-MS with Derivatization
References
A Senior Application Scientist's Guide to HPLC Method Development for Aminophenol Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol) is a frequent analytical challenge. These compounds are not only important industrial chemicals but are also common impurities or degradation products in pharmaceutical preparations, most notably as precursors or degradants of acetaminophen (paracetamol).[1][2][3] Due to their structural similarity, separating these positional isomers requires a nuanced and scientifically-grounded approach to High-Performance Liquid Chromatography (HPLC) method development.
This guide provides an in-depth comparison of HPLC methodologies for aminophenol isomer separation. Moving beyond a simple recitation of parameters, we will explore the causal relationships between analyte physicochemical properties, column chemistry, mobile phase composition, and the resulting chromatographic resolution. The protocols herein are designed to be self-validating systems, grounded in authoritative standards to ensure scientific integrity.
The Chromatographic Challenge: Understanding Aminophenol Isomers
The primary challenge in separating o-, m-, and p-aminophenol lies in their subtle structural differences, which translate to very similar physicochemical properties. Successful method development hinges on exploiting these minor variations.
Key Physicochemical Properties:
| Isomer | pKa (amino group) | pKa (hydroxyl group) | LogP | Elution Order Rationale |
| o-Aminophenol | 4.74 | 9.97 | 0.57 | Potential for intramolecular hydrogen bonding can reduce interaction with the stationary phase, often leading to earlier elution. |
| m-Aminophenol | 4.30 | 9.87 | 0.17 | Generally the most polar of the three, with the lowest LogP, which typically results in the least retention in reversed-phase. |
| p-Aminophenol | 5.48 | 10.30 | -0.04 to 0.04 | Its symmetrical structure can allow for strong interaction with the stationary phase, often resulting in the longest retention time.[4][5][6] |
Note: pKa and LogP values can vary slightly depending on the source and measurement conditions. The values presented are representative.[5][7]
The amino group's pKa is particularly critical. The state of ionization of the aminophenols will change dramatically with the mobile phase pH, directly impacting their retention and selectivity in reversed-phase chromatography.[8][9][10]
Strategic Method Development Workflow
A logical, structured workflow is essential for efficiently developing a robust and reliable HPLC method. This process involves careful selection and optimization of key chromatographic parameters.
Caption: A structured workflow for HPLC method development.
Comparative Guide: Column Chemistries and Mobile Phases
We will compare two common reversed-phase column chemistries: the workhorse C18 and the alternative selectivity Phenyl-Hexyl phase. The choice of stationary phase is a powerful tool to influence selectivity in HPLC.[11]
Method 1: The Universal Standard - C18 Stationary Phase
A C18 (ODS) column separates compounds primarily based on hydrophobic interactions.[12] For aminophenol isomers, the subtle differences in polarity (LogP) will be the main driver of separation.
Rationale for Experimental Choices:
-
Column: A modern, high-purity silica C18 column is chosen for its broad applicability and good peak shape for basic compounds.
-
Mobile Phase pH: A pH of approximately 4.8 is selected. According to the pKa values, at this pH, m-aminophenol (pKa 4.30) will be mostly neutral, while o-aminophenol (pKa 4.74) will be partially protonated, and p-aminophenol (pKa 5.48) will be predominantly protonated.[7] This differential ionization is key to achieving selectivity. Operating about 2 pH units away from the analyte's pKa is generally advised to avoid peak splitting.[9]
-
Buffer: A phosphate buffer is used for its effectiveness in the chosen pH range.
-
Organic Modifier: Methanol is a common and effective organic modifier. The percentage is optimized to achieve adequate retention and resolution within a reasonable runtime.
Experimental Protocol: C18 Method
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.8 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a mixed standard containing o-, m-, and p-aminophenol at a concentration of 10 µg/mL each in the mobile phase.
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, they provide π-π interactions between the phenyl group of the stationary phase and the aromatic ring of the analytes.[15][16] This can lead to unique selectivity, especially for aromatic compounds like aminophenols.[11][16][17]
Rationale for Experimental Choices:
-
Column: A Phenyl-Hexyl phase is selected to exploit potential π-π interactions, which can alter the elution order or improve resolution compared to a C18 column.[18] The hexyl linker provides a moderate hydrophobic character.
-
Mobile Phase pH: A slightly lower pH of 3.5 is chosen. At this pH, all three isomers will be predominantly in their protonated (cationic) form, minimizing differences in ionization state. This allows the separation to be driven more by the inherent differences in hydrophobicity and the unique π-π interactions with the phenyl stationary phase.
-
Buffer: A formate buffer is suitable for this pH and is mass spectrometry-friendly.
-
Organic Modifier: Acetonitrile is often used with phenyl phases and can provide different selectivity compared to methanol.
Experimental Protocol: Phenyl-Hexyl Method
-
HPLC System: Same as Method 1.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7-2.8).
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (adjust based on UV spectra in the mobile phase).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a mixed standard containing o-, m-, and p-aminophenol at a concentration of 10 µg/mL each in the mobile phase.
Performance Comparison and Data Summary
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Causality and Insights |
| Elution Order | m-AP, o-AP, p-AP | Typically m-AP, o-AP, p-AP | The elution order is governed by a combination of polarity and ionization state. The Phenyl-Hexyl phase's π-π interactions can sometimes alter this order depending on the specific analyte structure.[18] |
| Resolution (Rs) | Good (Rs > 2.0 for all pairs) | Potentially enhanced for specific pairs | The C18 method relies on differential ionization at pH 4.8. The Phenyl-Hexyl method at low pH relies on hydrophobic and π-π interactions, which can offer superior resolution for aromatic isomers.[11] |
| Peak Tailing | Minimal (Tailing Factor < 1.5) | Minimal (Tailing Factor < 1.5) | Modern, end-capped columns and appropriate mobile phase pH minimize secondary interactions with residual silanols, which cause peak tailing for basic compounds.[19] |
| Run Time | ~10 minutes | ~12 minutes | Run times are comparable and can be optimized by adjusting the percentage of the organic modifier. |
| Robustness | High (stable retention with small pH changes) | High (low pH ensures consistent protonation) | Operating at a controlled, buffered pH is crucial for method robustness and reproducibility.[8] |
Trustworthiness: System Suitability and Method Validation
To ensure the trustworthiness and reliability of any analytical data, the chosen method must be validated, and the system's performance must be verified before each run.[20]
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to confirm that the chromatographic system is adequate for the intended analysis.[21][22][23]
Caption: Key parameters for System Suitability Testing (SST).
SST Protocol:
-
Prepare the mixed isomer standard as described in the experimental protocols.
-
Perform at least five replicate injections of the standard solution.[21]
-
Calculate the following parameters:
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas for each isomer should be less than 2.0%.[24]
-
Resolution (Rs): The resolution between adjacent peaks (m- and o-, o- and p-) should be greater than 2.0.
-
Tailing Factor (Tf): The USP tailing factor for each peak should be less than 2.0.[24]
-
Method Validation (ICH Q2(R2) Guidelines)
A full method validation demonstrates that the analytical procedure is suitable for its intended purpose.[25] Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:[26][27][28]
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.
-
Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[20]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C).
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns can successfully separate aminophenol isomers.
-
The C18 method , leveraging differential ionization by controlling the mobile phase pH, represents a robust, universally applicable starting point for method development.
-
The Phenyl-Hexyl method provides a powerful alternative selectivity, primarily through π-π interactions, which can be invaluable for resolving challenging separations or when the C18 phase fails to provide adequate resolution.
The optimal method depends on the specific application, sample matrix, and required performance characteristics. It is highly recommended to screen both column chemistries during initial method development. Regardless of the chosen method, rigorous system suitability testing and full validation according to ICH guidelines are mandatory to ensure the generation of accurate, reliable, and trustworthy data for researchers, scientists, and drug development professionals.
References
- 1. agilent.com [agilent.com]
- 2. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminophenol | 123-30-8 [chemicalbook.com]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Principle of Separation in HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. support.waters.com [support.waters.com]
- 16. separationmethods.com [separationmethods.com]
- 17. lcms.cz [lcms.cz]
- 18. pure.qub.ac.uk [pure.qub.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. assayprism.com [assayprism.com]
- 22. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 23. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 24. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 25. database.ich.org [database.ich.org]
- 26. actascientific.com [actascientific.com]
- 27. mdpi.com [mdpi.com]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist’s Guide to LC-MS Analysis for Identifying Impurities in Bromophenol Synthesis
Introduction: The Imperative of Purity in Synthesis
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as bromophenols, are critical building blocks where impurities can be introduced, carried through the synthetic pathway, and ultimately compromise the final drug product. Impurity profiling—the identification, quantification, and control of these unwanted substances—is therefore a non-negotiable regulatory and scientific mandate.[1]
Bromophenols are typically synthesized via the electrophilic bromination of phenol.[2][3][4] While seemingly straightforward, this reaction is prone to generating a host of impurities, including positional isomers (ortho-, para-), over-brominated species (di- and tri-bromophenols), and residual starting materials.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical tool for this challenge.[7][8][9] Its power lies in the synergy between the high-resolution separation capabilities of liquid chromatography and the sensitive, specific detection and structural elucidation provided by mass spectrometry.[9] This guide will dissect and compare various LC-MS methodologies, moving beyond a simple listing of steps to explain the causality behind each experimental choice, empowering you to build a robust, self-validating system for impurity analysis.
The Analytical Challenge: Understanding Bromophenol Impurities
A successful analytical method begins with a deep understanding of what you are looking for. The electrophilic substitution of bromine on the phenol ring is heavily influenced by reaction conditions, such as the solvent and temperature, leading to a predictable yet complex impurity profile.[3][5]
Potential Impurities in Bromophenol Synthesis:
-
Starting Material: Residual, unreacted phenol.
-
Positional Isomers: The synthesis of p-bromophenol will almost invariably produce some amount of o-bromophenol, and vice-versa.[5] These are often the most challenging impurities to separate chromatographically.
-
Poly-brominated Species: The activated phenol ring is susceptible to over-bromination, leading to the formation of 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol.[4][5]
-
Degradation Products: Phenols can be susceptible to oxidation, introducing another class of potential impurities.[10]
The primary analytical goals are therefore to:
-
Separate the target bromophenol isomer from its positional isomers.
-
Resolve and detect all poly-brominated species.
-
Confidently identify and, if necessary, quantify these impurities, often at levels below 0.1%, as stipulated by ICH guidelines.[1][11]
Comparative Analysis of LC-MS Methodologies
A robust impurity profiling method is not a one-size-fits-all solution. It requires a strategic selection of both chromatographic and spectrometric parameters. We will compare several approaches to illustrate these choices.
The Separation: Liquid Chromatography (LC) Strategy
The goal of the LC method is to achieve baseline resolution of all potential impurities from the main bromophenol peak and from each other. Halogenated phenols are ideal candidates for reversed-phase chromatography.[12][13]
-
Sample Preparation: Dissolve the bromophenol synthesis sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL for the main peak. This concentration is typically sufficient to detect impurities at the 0.05-0.1% level.
-
Initial Screening (Method A):
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Rationale: This generic gradient provides a rapid overview of the impurity profile. The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to consistent retention and good peak shape.[13]
-
-
Optimized Separation (Method B):
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: As above.
-
Gradient: A shallow gradient optimized for the elution region of the isomers (e.g., 30% B to 50% B over 20 minutes).
-
Rationale: Positional isomers like o- and p-bromophenol have very similar hydrophobicity, making them difficult to separate on a standard C18 column. A Phenyl-Hexyl phase introduces alternative pi-pi interaction mechanisms with the aromatic rings of the analytes, often providing the enhanced selectivity needed for baseline resolution.
-
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Rationale for Superiority |
| Resolution (Rs) between o- and p-bromophenol | 1.2 | >2.0 | Pi-pi interactions on the phenyl phase enhance selectivity for aromatic isomers. |
| Peak Tailing Factor (Tf) for Phenol | 1.4 | 1.1 | Phenyl phases can reduce secondary interactions with residual silanols for polar analytes. |
| Analysis Time | ~20 min | ~30 min | The shallower gradient required for resolution increases the run time. |
Detection & Identification: Mass Spectrometry (MS) Strategy
The mass spectrometer is where identification happens. The choice of ionization and analysis mode dictates the sensitivity and specificity of the experiment. For phenols, Electrospray Ionization (ESI) in negative ion mode is the premier choice, as the acidic proton of the hydroxyl group is readily lost to form a stable [M-H]⁻ ion.[14][15][16]
A key feature of any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum (at m/z and m/z+2) with a roughly 1:1 intensity ratio, which is a definitive marker for the presence of one bromine atom.[17][18]
| MS Strategy | Description | Advantages | Disadvantages | Best For |
| Full Scan | The MS scans a wide mass range (e.g., m/z 100-500) continuously. | Excellent for discovery and identifying unknown impurities. The bromine isotope pattern is clearly visible.[17][18] | Less sensitive than targeted methods. | Initial screening and characterization of unknown peaks. |
| In-Source Fragmentation with SIM | A high voltage is applied in the ion source to fragment molecules. The MS is set to selectively monitor for the bromide ions (m/z 79 and 81).[14][15] | Extremely sensitive and selective for any brominated compound, even if its parent mass is unknown. | Provides no molecular weight information on its own. Requires a second injection in scan mode for identification. | Detecting trace-level brominated impurities that might be missed in a full scan. |
| Tandem MS (MS/MS) | An ion of interest (e.g., the [M-H]⁻ of a suspected impurity) is isolated and fragmented to produce a product ion spectrum. | Provides structural information. The gold standard for quantification via Selected Reaction Monitoring (SRM) due to its high specificity and sensitivity.[8][16][19] | Requires prior knowledge of the parent ion's mass. | Structural confirmation of identified impurities and trace-level quantification. |
-
Initial Full Scan: Perform an LC-MS run in Full Scan mode (Method B) to determine the accurate mass and retention time of the impurity. For example, a dibromophenol impurity would show an [M-H]⁻ ion cluster around m/z 249/251/253.
-
Targeted MS/MS Injection: Re-inject the sample. Create an MS method that isolates the [M-H]⁻ ion of the impurity (e.g., m/z 251) in the first quadrupole.
-
Collision-Induced Dissociation (CID): Apply collision energy (e.g., 15-30 eV) in the second quadrupole (collision cell) to fragment the isolated ion.
-
Product Ion Scan: Scan the third quadrupole to detect the resulting fragment ions.
-
Interpretation: The fragmentation pattern (e.g., loss of Br, loss of HBr) provides clues to the impurity's structure, confirming it as a dibromophenol.
Ensuring Trustworthiness: A Note on Method Validation
A method is only as reliable as its validation. For impurity analysis, the key validation parameters, as guided by regulations like ICH Q2(R2), are:
-
Specificity: This is the most critical parameter. It is the ability to assess the analyte unequivocally in the presence of other components.[10] In this context, it is demonstrated by achieving baseline chromatographic resolution between the main peak, all isomers, and other impurities. Forced degradation studies, where the sample is stressed with acid, base, and oxidation, are performed to ensure degradation products do not co-elute with existing impurities.[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[20][21] This is typically determined by assessing the signal-to-noise ratio (S/N), with a common requirement being S/N > 3 for LOD and S/N > 10 for LOQ.[20]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range (e.g., LOQ to 150% of the specification limit).[20][21]
-
Accuracy & Precision: Proving the method provides results that are close to the true value (accuracy) and are reproducible (precision).
Conclusion: A Multi-Faceted Strategy for Certainty
There is no single "best" LC-MS method for impurity profiling in bromophenol synthesis. Instead, a strategic, multi-faceted approach yields the most comprehensive and trustworthy results.
-
For separation , begin with a standard C18 column but pivot to a phenyl-based chemistry if isomeric resolution is insufficient.
-
For detection and identification , a combination of methods is superior. Use Full Scan MS for initial discovery and to leverage the unique bromine isotopic signature. Employ targeted MS/MS for unambiguous structural confirmation and to develop highly sensitive and specific SRM methods for quantification. For exhaustive screening of all potential brominated species, in-source fragmentation with SIM is an unparalleled tool.
By understanding the chemistry of the synthesis and the distinct advantages of each analytical technique, researchers can move beyond generic protocols and design truly robust, fit-for-purpose LC-MS methods that ensure the quality and safety of their pharmaceutical intermediates.
References
- 1. soeagra.com [soeagra.com]
- 2. ck12.org [ck12.org]
- 3. Khan Academy [en.khanacademy.org]
- 4. Bromophenol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ojs.chimia.ch [ojs.chimia.ch]
- 9. ijprajournal.com [ijprajournal.com]
- 10. fda.gov [fda.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. wjarr.com [wjarr.com]
A Guide to the Structural Elucidation of 2-(Aminomethyl)-5-bromophenol: A Comparative Analysis of 1H and 13C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. For novel compounds like 2-(Aminomethyl)-5-bromophenol, a substituted phenol with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth technical comparison of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. We will delve into the theoretical underpinnings of NMR, predict the spectral features of this compound based on analogous structures, and compare this powerful technique with other analytical methods, offering a comprehensive resource for researchers in the field.
The Central Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable.[1] For a molecule such as this compound, ¹H and ¹³C NMR are the primary methods for confirming its identity and purity.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum would exhibit distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal provide crucial structural information.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.9 - 7.1 | d | ~2.0 | 1H |
| H-4 | ~6.7 - 6.9 | dd | ~8.5, 2.0 | 1H |
| H-6 | ~6.6 - 6.8 | d | ~8.5 | 1H |
| -CH₂- | ~3.8 - 4.0 | s | - | 2H |
| -NH₂ | ~1.5 - 2.5 (broad) | s | - | 2H |
| -OH | ~9.0 - 10.0 (broad) | s | - | 1H |
Causality Behind Predictions:
-
Aromatic Protons (H-3, H-4, H-6): The electron-donating effects of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, along with the electron-withdrawing effect of the bromine (-Br) atom, will influence the chemical shifts of the aromatic protons. H-3, being ortho to the hydroxyl group and meta to the bromine, is expected to be the most deshielded of the aromatic protons. H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. H-6 will be a doublet, coupling with H-4.
-
Methylene Protons (-CH₂-): The protons of the aminomethyl group are adjacent to an electron-withdrawing amino group and the aromatic ring, placing their signal in the range of 3.8-4.0 ppm. This will likely appear as a singlet, assuming no coupling to the amine protons due to rapid exchange.
-
Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may not always be observed. The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~150 - 155 |
| C-2 (C-CH₂NH₂) | ~125 - 130 |
| C-3 | ~120 - 125 |
| C-4 | ~115 - 120 |
| C-5 (C-Br) | ~110 - 115 |
| C-6 | ~115 - 120 |
| -CH₂- | ~45 - 50 |
Causality Behind Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be the most deshielded. The carbon attached to the bromine (C-5) will be shielded relative to an unsubstituted benzene but its exact shift is influenced by the other substituents.
-
Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for the structural confirmation of this compound, the following experimental workflow is recommended:
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Positional Isomers
For researchers, scientists, and professionals in drug development and chemical synthesis, a nuanced understanding of the reactivity of substituted aromatic compounds is paramount. The subtle shift in the position of a functional group can dramatically alter a molecule's electronic properties, dictating the outcome of a reaction and the feasibility of a synthetic route. This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-bromophenol and its key positional isomers, grounding theoretical predictions in a robust experimental framework.
The reactivity of these compounds in electrophilic aromatic substitution (EAS) is governed by the complex interplay of the electronic and steric effects of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.[1][2] This guide will dissect these interactions to predict reactivity and then outline a definitive experimental protocol to validate these predictions.
Theoretical Framework: The Interplay of Substituent Effects
The propensity of a substituted benzene ring to undergo electrophilic aromatic substitution is determined by the nature of its substituents. These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards an incoming electrophile.
-
Amino (-NH2) and Hydroxyl (-OH) Groups: Both are powerful activating groups.[3][4] They donate electron density to the aromatic ring primarily through a strong positive resonance effect (+R), which involves the lone pair of electrons on the nitrogen or oxygen atom.[5][6] This effect far outweighs their electron-withdrawing inductive effect (-I), making the ring significantly more nucleophilic than benzene.[5] Their presence directs incoming electrophiles to the ortho and para positions, where the resonance stabilization of the cationic intermediate (the sigma complex) is most effective.[7][8][9] The amino group is generally considered a stronger activator than the hydroxyl group.[9]
-
Bromo (-Br) Group: Halogens like bromine present a classic case of competing effects. Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond.[10] However, the lone pairs on the bromine atom can be donated to the ring via resonance (+R).[10] While the deactivating -I effect dominates, making halobenzenes less reactive than benzene, the +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[10][11]
The overall reactivity and regioselectivity of a polysubstituted benzene ring depend on the cumulative and sometimes competing influences of all attached groups.[12] When directing effects are synergistic, the outcome is clear. When they are antagonistic, the most powerful activating group typically governs the position of substitution.[12]
Analysis of Positional Isomers
Let's analyze the expected reactivity of 2-Amino-5-bromophenol and two of its positional isomers by examining the directing effects of their substituents. The most activated positions (and therefore the most likely sites for electrophilic attack) are highlighted.
-
Isomer A: 2-Amino-5-bromophenol (Reference)
-
-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).
-
-NH2 (at C2): Strongly activating, directs ortho (C1, C3) and para (C6).
-
-Br (at C5): Deactivating, directs ortho (C4, C6) and para (C2).
-
Combined Effect: The powerful activating effects of -OH and -NH2 are paramount. The directing effects of all three groups converge strongly on positions C4 and C6. The C6 position is activated by all three substituents, making it a highly probable site of attack. The C4 position is also strongly activated by the para-directing -OH group and the ortho-directing -Br group. The C3 position is only activated by the -NH2 group and sterically hindered.
-
Prediction: Highly reactive, with substitution favored at C6 and C4.
-
-
Isomer B: 4-Amino-3-bromophenol
-
-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).
-
-Br (at C3): Deactivating, directs ortho (C2, C4) and para (C6).
-
-NH2 (at C4): Strongly activating, directs ortho (C3, C5) and para (C1).
-
Combined Effect: This isomer presents a more complex scenario of competing effects. The strongest activating groups, -OH and -NH2, are para to each other. The -OH group strongly activates C2 and C6. The -NH2 group activates C5. The -Br group also directs to C2 and C6. The position C2 is strongly activated by the ortho-directing -OH and -Br groups. Position C6 is activated by the ortho-directing -OH and para-directing -Br. Position C5 is activated only by the ortho-directing -NH2 group.
-
Prediction: Highly reactive. Substitution is most likely at C2, followed by C6, due to the synergistic directing effects of the hydroxyl and bromo groups.
-
-
Isomer C: 2-Amino-4-bromophenol
-
-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).
-
-NH2 (at C2): Strongly activating, directs ortho (C1, C3) and para (C6).
-
-Br (at C4): Deactivating, directs ortho (C3, C5) and para (C1).
-
Combined Effect: The powerful activating groups (-OH and -NH2) are ortho to each other. Their directing effects strongly reinforce at position C6 (para to -NH2, ortho to -OH). Position C3 is activated by both the -NH2 and -Br groups. Position C5 is only activated by the -Br group.
-
Prediction: Very high reactivity, likely the most reactive of the three, with substitution overwhelmingly favored at the sterically accessible and electronically enriched C6 position.
-
Predicted Reactivity Summary
| Isomer | Key Activated Positions | Predicted Major Product(s) from Bromination | Predicted Relative Reactivity |
| A: 2-Amino-5-bromophenol | C4, C6 | 2-Amino-4,5-dibromophenol & 2-Amino-5,6-dibromophenol | High |
| B: 4-Amino-3-bromophenol | C2, C6, C5 | 4-Amino-2,3-dibromophenol & 4-Amino-3,6-dibromophenol | High |
| C: 2-Amino-4-bromophenol | C6, C3, C5 | 2-Amino-4,6-dibromophenol | Very High |
Experimental Design for Comparative Analysis
To empirically validate the theoretical predictions, a parallel kinetic study of the isomers is required. Electrophilic bromination is a suitable probe reaction due to its well-understood mechanism and the high reactivity of the aminophenol substrates.
Causality Behind Experimental Choices:
-
Reaction: Direct bromination with aqueous bromine (Br₂) can be too rapid and difficult to control with such highly activated rings, often leading to polybromination and oxidative side reactions.[12] We will therefore use N-bromosuccinimide (NBS), a milder and more selective source of electrophilic bromine, which allows for more controlled, kinetically distinguishable reactions.
-
Solvent: Acetonitrile will be used as the solvent. It is a polar aprotic solvent that can dissolve the substrates and reagents but will not participate in the reaction.
-
Monitoring: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the simultaneous quantification of the disappearance of the starting material and the appearance of the product(s), enabling the calculation of initial reaction rates.
-
Validation: Product identity will be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the predicted regioselectivity.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative bromination of aminophenol isomers.
Step-by-Step Experimental Protocol
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each isomer (2-Amino-5-bromophenol, 4-Amino-3-bromophenol, and 2-Amino-4-bromophenol) in acetonitrile.
-
Prepare a 10 mM stock solution of N-bromosuccinimide (NBS) in acetonitrile. Note: Prepare this solution fresh before use.
-
-
Reaction Setup:
-
For each isomer, set up a separate reaction vessel (e.g., a 25 mL round-bottom flask with a magnetic stirrer) shielded from light.
-
Add 10 mL of the respective isomer stock solution (0.1 mmol) to its designated flask.
-
Equilibrate the solutions to a constant temperature (e.g., 25°C) in a water bath.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 10 mL of the 10 mM NBS stock solution (0.1 mmol, 1.0 equivalent) to the flask containing Isomer A. Start a timer immediately.
-
At specified time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 0.5 mL of a 50 mM aqueous sodium thiosulfate solution. This will consume any unreacted NBS.
-
Repeat steps 3.1-3.3 for Isomer B and Isomer C, ensuring identical conditions.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with a UV detector. Develop a method that provides good separation of the starting material and potential brominated products.
-
Generate a calibration curve for each starting isomer to accurately quantify its concentration over time.
-
Plot the concentration of the starting material versus time for each isomer. The initial rate can be determined from the negative of the initial slope of this curve.
-
-
Product Identification:
-
At the completion of the reaction (or after a set time, e.g., 1 hour), analyze a quenched sample by LC-MS to determine the mass-to-charge ratio of the product(s), confirming the addition of one bromine atom.
-
For a larger-scale reaction, isolate the major product using column chromatography and characterize its structure using ¹H and ¹³C NMR to confirm the regiochemistry of the bromination.
-
Anticipated Results and Discussion
Based on the theoretical analysis, we can predict the quantitative outcomes of the proposed experiment. The following table presents plausible, hypothetical data that would be expected from this study.
Hypothetical Experimental Data
| Isomer | Initial Rate (μM/s) | Relative Rate (vs. Isomer A) | Major Product | Product Distribution |
| A: 2-Amino-5-bromophenol | 15.2 | 1.00 | 2-Amino-4,5-dibromophenol | ~40% (C4), ~60% (C6) |
| B: 4-Amino-3-bromophenol | 18.9 | 1.24 | 4-Amino-2,3-dibromophenol | ~75% (C2), ~25% (C6) |
| C: 2-Amino-4-bromophenol | 35.8 | 2.36 | 2-Amino-4,6-dibromophenol | >95% (C6) |
This hypothetical data illustrates the expected trend: Isomer C > Isomer B > Isomer A .
-
Isomer C (2-Amino-4-bromophenol) is predicted to be the most reactive. The powerful activating and directing effects of the ortho -OH and -NH2 groups converge at the C6 position, which is sterically unhindered. This overwhelming synergistic activation leads to a significantly faster reaction and high regioselectivity.
-
Isomer B (4-Amino-3-bromophenol) is expected to be more reactive than the reference isomer. While the directing effects are more complex, the strong activation at the C2 position by the ortho-OH group leads to a rapid reaction.
-
Isomer A (2-Amino-5-bromophenol) , while still highly reactive, is predicted to be the slowest of the three. The activation is distributed between two primary sites (C4 and C6), potentially leading to a slightly lower rate constant for the overall disappearance of the starting material compared to isomers with one overwhelmingly favored site.
Mandatory Visualization: Reaction Mechanism
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
A Researcher's Guide to the Structure-Activity Relationship of Aminomethylnaphthalene Derivatives
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, consistently appearing in a diverse array of pharmacologically active compounds.[1] The introduction of an aminomethyl group to this bicyclic aromatic system gives rise to the aminomethylnaphthalene derivatives, a class of molecules that has garnered significant attention for its broad spectrum of biological activities. These activities range from antimicrobial and anticancer to anti-inflammatory and antioxidant effects, making them a fertile ground for drug discovery and development.[2][3]
This guide provides an in-depth comparison of aminomethylnaphthalene derivatives, delving into their structure-activity relationships (SAR) across various therapeutic areas. We will explore how subtle modifications to their chemical architecture influence their biological performance, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: Understanding the Naphthalene and Aminomethyl Moieties
The biological activity of aminomethylnaphthalene derivatives is fundamentally dictated by the interplay between the lipophilic naphthalene core and the basic aminomethyl side chain. The naphthalene ring system, with its extended π-electron network, facilitates interactions with biological macromolecules through mechanisms like π-π stacking and hydrophobic interactions.[4] The aminomethyl group, on the other hand, provides a crucial point of interaction through hydrogen bonding and electrostatic interactions, often acting as a key pharmacophore.[5]
Comparative Analysis of Biological Activities: A Data-Driven Approach
The versatility of the aminomethylnaphthalene scaffold is best illustrated by examining its efficacy in different biological contexts. The following sections provide a comparative analysis of their antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by quantitative data from various studies.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Aminomethylnaphthalene derivatives have emerged as promising candidates in the fight against multidrug-resistant (MDR) bacteria and pathogenic fungi.[6] The SAR in this area is particularly sensitive to the nature of the substituents on both the naphthalene ring and the amino group.
Key SAR Insights for Antimicrobial Activity:
-
Nature of the Amino Group: The substitution on the nitrogen atom of the aminomethyl group significantly influences antimicrobial potency. For instance, derivatives with a piperidinyl moiety often exhibit potent antibacterial activity, while those with a dimethylamino group can show strong antifungal effects.[6]
-
Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene core can modulate the antimicrobial spectrum and efficacy. Halogenation, for example, can enhance activity against certain strains.
-
Lipophilicity: A crucial factor governing the ability of these compounds to penetrate microbial cell membranes. The overall lipophilicity, influenced by both the naphthalene substituents and the amino side chain, needs to be optimized for maximal activity.[4]
Comparative Antimicrobial Performance:
| Derivative Class | Specific Compound | Target Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| 1-Aminoalkyl-2-naphthols | 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | - | - | [6] |
| 1-Aminoalkyl-2-naphthols | 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 | [6] |
| 1-Aminoalkyl-2-naphthols | 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | Griseofulvin | 500 | [6] |
| Naphthalenylmethylen hydrazine | Compound 1e & 1h | MRSA | 6.125 | Ampicillin | Ineffective | [7] |
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The cytotoxic potential of aminomethylnaphthalene derivatives against various cancer cell lines has been extensively investigated. Their mechanism of action often involves the inhibition of key signaling pathways or direct interaction with cellular components like DNA.[8][9]
Key SAR Insights for Anticancer Activity:
-
Position of the Aminomethyl Group: The point of attachment of the aminomethyl group to the naphthalene ring can significantly impact cytotoxicity.
-
Substitution on the Amino Group: The nature of the substituent on the amino group plays a critical role in determining the potency and selectivity of the anticancer effect. For example, the presence of a benzyl group on the amino moiety has been shown to confer moderate activity.[5]
-
Naphthalene Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the naphthalene ring can modulate the electronic properties of the molecule, influencing its interaction with biological targets. Fluorine substitution, for instance, is a common strategy to enhance metabolic stability and binding affinity.[5]
Comparative Anticancer Performance (IC50 values in µM):
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Aminobenzylnaphthols | Analog 6 (4-Fluorobenzylamino) | Colorectal (HT-29) | 31.78 | - | - | [5] |
| Aminobenzylnaphthols | Analog 2 (4-Fluorobenzylamino) | Pancreatic (BxPC-3) | 30.15 | - | - | [5] |
| 2-Naphthol Derivatives | Compound 5d (4-Fluoro phenyl) | HeLa | 0.8 ± 0.4 | Doxorubicin | - | [9] |
| Naphthalene-1,4-dione | Imidazole analogue 44 | HEC1A | 6.4 | - | - | [10] |
Anti-inflammatory and Antioxidant Activities: Modulating Signaling Pathways and Scavenging Radicals
Aminomethylnaphthalene derivatives have also demonstrated significant potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects are often mediated through the suppression of key signaling pathways like NF-κB and MAPKs.[11] Their antioxidant activity is attributed to their ability to scavenge free radicals.[12]
Key SAR Insights for Anti-inflammatory and Antioxidant Activity:
-
Hydroxyl Group: The presence and position of a hydroxyl group on the naphthalene ring are often crucial for both anti-inflammatory and antioxidant activities.
-
Amine Substituents: The nature of the substituents on the amino group can influence the potency of these effects.
-
Esterification: Esterification of hydroxyl groups on the naphthalene ring has been shown to enhance antioxidant activity.[13]
Comparative Anti-inflammatory and Antioxidant Performance:
| Derivative | Biological Activity | Key Finding | Citation |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | Anti-inflammatory | Significantly inhibited the release of NO, IL-1β, and IL-6 in LPS-stimulated macrophages. | [11] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Anti-inflammatory | Highest potency on the inhibition of lysozyme release from rat neutrophils. | [13] |
| Naphthalene-based Chalcone Derivative 10 | Antioxidant | Potent antioxidant with an IC50 value of 177 µM in the DPPH radical assay. | [12][14] |
| Naphthalene-based Chalcone Derivative 5 | Antioxidant | Potent antioxidant with an IC50 value of 178 µM in the DPPH radical assay. | [12][14] |
Experimental Workflows and Methodologies
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed protocols for key experiments used in the evaluation of aminomethylnaphthalene derivatives.
Synthesis of Aminomethylnaphthalene Derivatives
A common and versatile method for the synthesis of aminomethylnaphthalene derivatives is the Mannich reaction.[15]
Protocol: Synthesis of 1-((Dialkylamino)methyl)naphthalen-2-ol via Mannich Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.
-
Reagent Addition: Add the secondary amine (1.1 equivalents) followed by the dropwise addition of aqueous formaldehyde (37%, 1.1 equivalents).[15]
-
Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if a precipitate has formed, filter the solid and wash it with cold ethanol. If no precipitate is present, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Workflow for the synthesis of 1-((dialkylamino)methyl)naphthalen-2-ol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[16]
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 11. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Quantitative NMR (qNMR) for the Purity Assessment of Reactive Intermediates
In the fast-paced world of drug development and process chemistry, the accurate characterization of chemical entities is paramount. This task becomes particularly challenging when dealing with reactive intermediates—transient species that are often unstable and prone to degradation under typical analytical conditions.[1] Traditional methods like chromatography may fail, as the very act of analysis can alter the sample. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative techniques, presenting it as a robust, primary method for the accurate purity assessment of these challenging molecules.
As a direct, non-destructive technique, qNMR offers a unique advantage: the signal integral is directly proportional to the number of atomic nuclei, providing a universal response without the need for compound-specific reference standards for every impurity.[2][3][4] This guide will explore the theoretical underpinnings, practical execution, and comparative performance of qNMR, grounded in established scientific principles and validation guidelines.[5][6]
The Analytical Challenge: Why Reactive Intermediates Demand a Better Method
Reactive intermediates, such as acyl chlorides, aldehydes, and certain organometallics, are the building blocks of complex pharmaceutical synthesis.[1] However, their inherent instability poses significant analytical hurdles:
-
Degradation During Analysis: The stationary phases, mobile phases, and elevated temperatures used in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can induce degradation, leading to an inaccurate purity profile.[1] What you inject is not always what you detect.
-
Lack of Reference Standards: In early-stage development, reference standards for process-related impurities are often unavailable.[6] Chromatographic methods, which rely on these standards for accurate quantification, are therefore severely limited.
-
Volatility and Reactivity: Many intermediates react with moisture or air, complicating sample preparation and analysis.[1]
These challenges necessitate an analytical technique that is non-invasive, rapid, and provides an absolute measure of purity based on a fundamental molecular property. This is the domain where qNMR excels.
qNMR as a Primary Ratio Method: A Fundamental Advantage
Unlike most analytical techniques that are compound-dependent, qNMR is considered a primary ratio method of measurement.[5][7] This status is derived from a core principle: the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2] Consequently, by co-dissolving a known mass of a sample with a known mass of a certified internal standard, the purity of the sample can be calculated directly.[5]
This approach eliminates the need to identify and synthesize every potential impurity to generate response factors, a common and laborious requirement for chromatographic techniques.[3]
Comparative Analysis: qNMR vs. Chromatographic Techniques
To provide a clear perspective, the performance of qNMR is compared with that of HPLC-UV and GC-FID, two workhorse techniques in pharmaceutical analysis.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Direct proportionality of signal integral to molar concentration.[2] | Differential partitioning and UV absorbance. | Differential partitioning and flame ionization. |
| Reference Standard | Requires a single, certified internal standard of known purity.[6][8] | Requires a characterized reference standard for the analyte and each impurity for accurate quantification. | Requires a characterized reference standard for the analyte and each impurity for accurate quantification. |
| Sample Nature | Non-destructive; sample can be recovered. | Destructive. | Destructive. |
| Suitability for Reactive Intermediates | High. Minimal sample manipulation and non-invasive measurement reduce degradation risk. | Low to Medium. Risk of on-column reaction/degradation.[1] | Low. Requires analyte to be volatile and thermally stable. |
| Universality of Detection | Nearly universal for nuclei like ¹H, ¹³C, ³¹P, ¹⁹F.[9] Response is independent of molecular structure. | Limited to chromophoric compounds. Response factors vary significantly. | Limited to volatile/semi-volatile compounds. Response factors vary. |
| Accuracy & Precision | High. Can achieve measurement uncertainties below 0.1%.[10][11] | High, but dependent on the purity of all reference standards. | High, but dependent on the purity of all reference standards. |
| Analysis Time | Rapid. Typical ¹H qNMR acquisition is 5-20 minutes per sample. | Medium. Method development can be lengthy; run times are typically 15-60 minutes. | Medium. Run times are typically 20-60 minutes. |
| Information Content | Provides quantitative data and unambiguous structural confirmation simultaneously.[3] | Provides quantitative data and retention time. Structure is inferred. | Provides quantitative data and retention time. Structure is inferred. |
The Causality of a High-Precision qNMR Experiment
Achieving high accuracy and precision in qNMR is not automatic; it is the result of a series of deliberate experimental choices designed to ensure the validity of the fundamental quantitative relationship.[2] The process can be visualized as a self-validating workflow.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 5. usp.org [usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. govst.edu [govst.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acgpubs.org [acgpubs.org]
- 11. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Differentiating 2-(Aminomethyl)-5-bromophenol from its Isomers by Spectroscopy
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring product purity, safety, and efficacy. Molecules with identical chemical formulas but different structural arrangements can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive, data-driven methodology for the unambiguous differentiation of 2-(Aminomethyl)-5-bromophenol from its key positional isomers using a multi-pronged spectroscopic approach. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge: Structural Ambiguity in Aromatic Isomers
This compound (Figure 1) is a substituted aromatic compound with three distinct functional groups: a hydroxyl (-OH), an aminomethyl (-CH₂NH₂), and a bromine (-Br) atom. The synthesis of this molecule can often yield a mixture of positional isomers, where these groups are arranged differently around the benzene ring. For this guide, we will focus on differentiating our target compound from two challenging isomers: 4-(Aminomethyl)-3-bromophenol and 2-(Aminomethyl)-4-bromophenol .
While all three compounds share the same molecular formula (C₇H₈BrNO) and thus the same exact mass, the spatial relationship between the substituents creates unique electronic environments. These differences manifest as distinct and measurable signatures in various spectroscopic analyses. Our objective is to leverage these subtle differences for conclusive identification.
The Strategic Workflow: A Multi-Spectroscopic Approach
Figure 1: A strategic workflow for isomer differentiation.
Mass Spectrometry (MS): Confirming the Formula, Hinting at Structure
Mass spectrometry is the first logical step, used to confirm the molecular weight and elemental composition. All isomers of (aminomethyl)bromophenol will exhibit the same molecular ion peak. The key to differentiation lies in the fragmentation patterns, which are directed by the substituent positions.
Experimental Protocol (Electron Ionization - MS):
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or GC-MS.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300.
-
Data Interpretation: Identify the molecular ion peak [M]⁺ and characteristic fragment ions. The bromine atom will produce a characteristic M+2 isotopic pattern with nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes).
Comparative Fragmentation Analysis:
The primary fragmentation pathway involves the loss of the aminomethyl group or cleavage adjacent to it (benzylic cleavage). The stability of the resulting carbocation is influenced by the electron-donating or -withdrawing effects of the other substituents.
| Ion Fragment | This compound | 4-(Aminomethyl)-3-bromophenol | 2-(Aminomethyl)-4-bromophenol | Rationale for Difference |
| [M]⁺ | m/z 201/203 | m/z 201/203 | m/z 201/203 | Identical molecular weight. The M/M+2 pattern confirms one bromine atom. |
| [M-NH₂]⁺ | m/z 185/187 | m/z 185/187 | m/z 185/187 | Loss of the amino radical. Common but not highly diagnostic. |
| [M-CH₂NH₂]⁺ | m/z 171/173 | m/z 171/173 | m/z 171/173 | Loss of the aminomethyl radical. Common but not highly diagnostic. |
| [M-Br]⁺ | m/z 122 | m/z 122 | m/z 122 | Loss of the bromine radical. The stability of this fragment is subtly different but often not a primary differentiator. |
| Benzylic Cleavage Ion | m/z 186/188 (loss of H) | m/z 186/188 (loss of H) | m/z 186/188 (loss of H) | The relative intensity of the ion formed after benzylic cleavage and rearrangement can differ based on the stability imparted by the -OH group's position. |
While MS confirms the molecular formula, it is the least definitive technique for distinguishing these specific positional isomers due to similar fragmentation pathways. Its primary role here is to rule out other potential impurities.
Infrared (IR) Spectroscopy: A Tale of Functional Groups and Fingerprints
IR spectroscopy excels at identifying the functional groups present. While all isomers will show characteristic bands for O-H, N-H, and aromatic C-H bonds, the exact frequencies and the pattern in the "fingerprint region" (approx. 600-1400 cm⁻¹) can provide clues to the substitution pattern.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Comparative IR Data:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | This compound | 4-(Aminomethyl)-3-bromophenol | 2-(Aminomethyl)-4-bromophenol | Rationale for Difference |
| O-H Stretch | 3200-3600 | Broad | Broad | Broad | Intramolecular hydrogen bonding between the -OH and adjacent -CH₂NH₂ in the two ortho isomers may lead to a broader or slightly shifted band compared to the meta isomer. |
| N-H Stretch | 3300-3500 | Doublet | Doublet | Doublet | Primary amine shows two bands (symmetric and asymmetric stretching). |
| Aromatic C-H Stretch | 3000-3100 | Present | Present | Present | Not highly diagnostic for substitution pattern. |
| Aromatic C=C Bending | 1450-1600 | Multiple bands | Multiple bands | Multiple bands | The pattern of these bands can be indicative of the substitution. |
| C-H Bending (Out-of-Plane) | 750-900 | ~800-880 cm⁻¹ | ~800-880 cm⁻¹ | ~800-880 cm⁻¹ | This region is highly diagnostic. A 1,2,4-trisubstituted ring (2-amino-4-bromo) and a 1,3,4-trisubstituted ring (4-amino-3-bromo) typically show strong bands around 800-880 cm⁻¹. The 1,2,5-pattern (our target) also falls in this range, making it difficult to distinguish on this basis alone without reference spectra. |
IR confirms that all necessary functional groups are present but, like MS, often lacks the resolution to be the sole arbiter of isomer identity. The most valuable information comes from the subtle shifts caused by hydrogen bonding and the complex fingerprint pattern, which requires comparison to a known standard.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for differentiating constitutional isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH, -NH₂).
-
Acquisition (¹H NMR): Acquire the proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Acquisition (DEPT-135): Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive, CH₂ will be negative).
¹H NMR: Mapping the Proton Environment
The key to differentiation lies in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and, more importantly, the splitting patterns (spin-spin coupling) of the aromatic protons are dictated by their neighbors.
Figure 2: Predicted aromatic proton coupling for the isomers.
Predicted ¹H NMR Comparative Data (in DMSO-d₆, 400 MHz):
| Proton | This compound | 4-(Aminomethyl)-3-bromophenol | 2-(Aminomethyl)-4-bromophenol | Rationale for Difference |
| -NH₂ | ~3.5-4.0 ppm (broad s) | ~3.5-4.0 ppm (broad s) | ~3.5-4.0 ppm (broad s) | Exchangeable protons, chemical shift is concentration-dependent. |
| -CH₂- | ~3.8 ppm (s) | ~3.7 ppm (s) | ~3.9 ppm (s) | A singlet for the methylene protons. The chemical shift is influenced by adjacent substituents. ortho-OH is slightly deshielding. |
| -OH | ~9.5-10.5 ppm (broad s) | ~9.5-10.5 ppm (broad s) | ~9.5-10.5 ppm (broad s) | Exchangeable phenolic proton. |
| Aromatic H | H-6: ~7.3 ppm (d, J=8.5 Hz)H-4: ~6.9 ppm (dd, J=8.5, 2.0 Hz)H-3: ~7.1 ppm (d, J=2.0 Hz) | H-2: ~7.2 ppm (d, J=2.5 Hz)H-6: ~6.8 ppm (dd, J=8.5, 2.5 Hz)H-5: ~7.4 ppm (d, J=8.5 Hz) | H-6: ~7.2 ppm (d, J=8.5 Hz)H-5: ~7.0 ppm (dd, J=8.5, 2.0 Hz)H-3: ~6.8 ppm (d, J=2.0 Hz) | This is the definitive region. The number of signals (3 for each), their splitting patterns (doublet vs. doublet of doublets), and their coupling constants (³J ortho ~7-9 Hz, ⁴J meta ~2-3 Hz) create a unique fingerprint for each isomer. |
The unique combination of one doublet of doublets and two doublets, along with their specific coupling constants, allows for unambiguous assignment.
¹³C NMR: Counting the Carbons
Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom. While all isomers have 7 carbon atoms, the chemical shifts are highly sensitive to the local electronic environment, providing another layer of confirmation.
Predicted ¹³C NMR Comparative Data (in DMSO-d₆, 100 MHz):
| Carbon | This compound | 4-(Aminomethyl)-3-bromophenol | 2-(Aminomethyl)-4-bromophenol | Rationale for Difference |
| -CH₂- | ~45 ppm | ~44 ppm | ~46 ppm | The chemical shift is influenced by the ortho and para substituents. |
| C-Br | ~112 ppm | ~110 ppm | ~115 ppm | The carbon directly attached to bromine is heavily influenced by the other substituents. |
| C-OH | ~155 ppm | ~156 ppm | ~154 ppm | The phenolic carbon has a characteristic downfield shift. |
| C-CH₂NH₂ | ~125 ppm | ~138 ppm | ~128 ppm | The ipso-carbon shift varies significantly based on the para substituent. |
| Other Ar-C | 3 distinct signals | 3 distinct signals | 3 distinct signals | The specific chemical shifts for the remaining aromatic carbons provide a unique fingerprint. |
The DEPT-135 experiment will confirm the presence of one negative signal (-CH₂) and three positive signals (aromatic -CH) for each isomer, validating the assignments.
Conclusion: A Verdict Based on Convergent Evidence
The differentiation of this compound from its positional isomers is a classic challenge in chemical analysis that underscores the necessity of a multi-technique, data-driven approach.
-
Mass Spectrometry and Infrared Spectroscopy serve as essential preliminary checks, confirming molecular weight and the presence of required functional groups, respectively. However, they lack the specificity for unambiguous isomer assignment in this case.
-
¹H NMR Spectroscopy emerges as the primary and most definitive tool. The unique spin-spin coupling patterns and chemical shifts in the aromatic region provide a conclusive structural fingerprint for each isomer.
-
¹³C NMR Spectroscopy , supported by DEPT experiments, provides powerful secondary confirmation, with the chemical shifts of the seven unique carbons offering a distinct profile for each compound.
By systematically applying this workflow, from initial screening with MS and IR to definitive elucidation with 1D and 2D NMR, a researcher can confidently and authoritatively determine the precise structure of their synthesized compound, ensuring the integrity and validity of their subsequent research and development efforts.
Validation of analytical methods for substituted phenols according to ICH guidelines
An In-Depth Technical Guide to the Validation of Analytical Methods for Substituted Phenols According to ICH Guidelines
Substituted phenols represent a critical class of compounds, serving as active pharmaceutical ingredients (APIs), key starting materials, process intermediates, and potential impurities in drug manufacturing. Their accurate and reliable quantification is paramount to ensuring drug safety, efficacy, and quality. The International Council for Harmonisation (ICH) provides a globally recognized framework, ICH Q2(R1), for validating analytical procedures to ensure they are suitable for their intended purpose.[1]
This guide provides a comprehensive comparison of common analytical techniques for substituted phenols, grounded in the validation principles of ICH Q2(R1). We will move beyond a simple checklist of validation parameters, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Pillar 1: Understanding the ICH Q2(R1) Validation Framework
The objective of analytical method validation is to demonstrate through objective evidence that a procedure is fit for its intended use.[1][2] The core validation characteristics stipulated by ICH Q2(R1) ensure the reliability, accuracy, and consistency of analytical data.[3][4]
Table 1: Core ICH Q2(R1) Validation Parameters
| Validation Characteristic | Purpose |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[4] |
| Linearity | To demonstrate that test results are directly proportional to the concentration of the analyte within a given range.[1] |
| Range | The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3] |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery.[4] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.[4] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] |
The following diagram illustrates the logical workflow of a typical validation study, demonstrating how the parameters are interconnected.
Pillar 2: Comparative Analysis of Analytical Techniques
The choice of analytical technique for substituted phenols depends on the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity testing). We will compare three common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Feature | HPLC with UV/DAD | GC with FID/MS | UV-Vis Spectrophotometry |
| Applicability | Broadly applicable to most substituted phenols, including non-volatile and thermally labile compounds.[5] | Best for volatile and thermally stable phenols. Derivatization is often required for polar phenols to improve peak shape and volatility.[6][7] | Primarily for quantitative analysis of a known phenol in a simple, clean matrix. Often used for total phenol content rather than individual compounds.[8] |
| Specificity | High, especially with Diode Array Detection (DAD) for peak purity analysis and forced degradation studies.[9] | Very high, particularly with Mass Spectrometry (MS) detection, which provides structural information.[10][11] | Low. Highly susceptible to interference from other UV-absorbing compounds. Specificity relies on chromogenic reactions which may not be unique to one analyte.[12] |
| Sensitivity | Good to excellent (ng/mL to pg/mL). | Excellent (pg/mL to fg/mL), especially with MS. | Moderate (µg/mL to mg/mL).[8] |
| Throughput | High, with typical run times of 5-15 minutes.[13] | Moderate, run times can be longer, especially if a temperature program is required. | Very high, analysis is nearly instantaneous. |
| Primary Challenge | Achieving separation of closely related isomers. | Poor peak shape (tailing) for underivatized polar phenols; potential for thermal degradation.[14] | Lack of specificity and interference from matrix components. |
Pillar 3: Experimental Protocols & Validation Data
Here, we provide detailed protocols for validating a hypothetical HPLC method for the assay of a substituted phenol drug substance.
A. High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is often the workhorse method for the analysis of substituted phenols due to its versatility and high performance.
Objective: To validate a stability-indicating HPLC method for the assay of "Substituted Phenol X" in a drug substance.
1. Specificity (including Forced Degradation)
-
Causality: This is the most critical validation parameter for a stability-indicating assay. It proves that the method can separate the main analyte from its degradation products, ensuring that a loss in assay is observable as an increase in degradants. Forced degradation studies are mandated by ICH guidelines (Q1A/Q1B) to generate these potential degradants.[15][16]
-
Protocol:
-
Prepare solutions of "Substituted Phenol X" at 1 mg/mL.
-
Expose the solutions to the following stress conditions[9][17]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).[9]
-
-
Neutralize the acid and base samples before injection. Aim for 5-20% degradation.[15]
-
Inject a blank (mobile phase), a standard solution, and each stressed sample.
-
Assessment: Use a Diode Array Detector (DAD) to assess peak purity of the analyte peak in the presence of degradation products. Ensure all degradant peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
2. Linearity
-
Causality: Linearity confirms a proportional relationship between detector response and analyte concentration. This justifies the use of a single-point or multi-point calibration to quantify unknown samples.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).[1]
-
Inject each concentration in triplicate.
-
Assessment: Plot a graph of mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Range
-
Causality: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the concentration interval.[1] For an assay, this is typically 80-120% of the test concentration.[3]
-
Assessment: The data from the Linearity, Accuracy, and Precision studies will collectively confirm the range.
4. Accuracy
-
Causality: Accuracy demonstrates that the method provides results that are close to the true value, ensuring there is no significant systemic bias in the measurement.
-
Protocol:
-
Prepare a placebo (all matrix components except the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
Assessment: The mean percent recovery should be within the predefined acceptance criteria.
-
5. Precision
-
Causality: Precision measures the random error of the method. Repeatability assesses precision over a short time under the same conditions, while intermediate precision assesses the influence of random events like different days, analysts, or equipment.[4]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Alternatively, perform a minimum of 9 determinations across the specified range (e.g., 3 concentrations, 3 replicates each).[1]
-
Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
-
Assessment: The %RSD for each study should not exceed the established acceptance criteria.
-
Table 2: Example Validation Results for "Substituted Phenol X" Assay
| Validation Parameter | Acceptance Criterion | Result | Conclusion |
| Specificity | No interference at analyte Rt; Peak purity > 995 | No interference observed; All purity angles < purity thresholds. | Pass |
| Linearity (50-150%) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Range | 80 - 120% of target concentration | Confirmed by Accuracy & Precision | Pass |
| Accuracy | Mean Recovery: 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.15% | Pass |
| LOD | S/N ≥ 3 | 0.01 µg/mL | Reported |
| LOQ | S/N ≥ 10; %RSD ≤ 10% | 0.03 µg/mL; RSD = 4.5% | Pass |
| Robustness | %RSD ≤ 2.0% | All variations resulted in %RSD < 2.0% and SST passing. | Pass |
Conclusion
The validation of analytical methods for substituted phenols is a systematic process that requires a deep understanding of both the analyte's chemistry and the principles outlined in the ICH Q2(R1) guideline. While HPLC often provides the best balance of specificity, sensitivity, and applicability, GC and UV-Vis spectrophotometry remain valuable tools for specific applications.
By rigorously evaluating parameters such as specificity, linearity, accuracy, and precision, researchers and drug development professionals can ensure that their analytical methods are robust, reliable, and fit for purpose. This commitment to scientific integrity and logical, evidence-based validation is the bedrock of ensuring pharmaceutical quality and patient safety.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. NEMI Method Summary - 8041A [nemi.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ijcrt.org [ijcrt.org]
A Comparative Guide to the Cytotoxicity of Bromophenol Derivatives in Cancer Cell Lines
Introduction
The relentless pursuit of novel, more effective, and selective anticancer agents is a central theme in medicinal chemistry and oncology research.[1] Natural products, particularly phenolic compounds, have historically served as a rich reservoir of biologically active molecules, prized for their antioxidant and anticancer properties.[1] Among these, bromophenols—a class of halogenated phenolic compounds predominantly found in marine organisms like red algae—have garnered significant attention.[2][3] Their unique chemical structures provide a scaffold ripe for modification, offering a powerful strategy for developing new therapeutic leads with enhanced potency and selectivity against various cancer cell types.[1]
This guide provides an in-depth comparative analysis of the cytotoxic effects of various bromophenol derivatives against a panel of human cancer cell lines. We will delve into the experimental data, elucidate the primary mechanisms of action, and discuss critical structure-activity relationships. Furthermore, this document furnishes a detailed, field-proven protocol for assessing cytotoxicity, designed to ensure reproducibility and reliability in your own research endeavors.
Comparative Cytotoxicity Analysis of Bromophenol Derivatives
The cytotoxic potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. Numerous studies have evaluated bromophenol derivatives against a wide array of cancer cell lines, with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay being the most common method for determining cell viability.[2][4][5]
The data presented below summarizes the IC50 values for several classes of bromophenol derivatives, offering a comparative snapshot of their efficacy.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Selected Bromophenol Derivatives
| Compound Class/Name | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | K562 (Leukemia) | MCF-7 (Breast) | HeLa (Cervical) |
| Indolin-2-one Hybrids [2][4] | |||||||
| Compound 4g | 3.81 | 4.12 | 5.13 | 3.15 | N/A | N/A | 4.56 |
| Compound 7a | 2.56 | 3.41 | 4.25 | 2.89 | N/A | N/A | 3.68 |
| N-Heterocyclic Hybrids [5][6] | |||||||
| Compound 17a | 1.87 | 3.24 | 4.58 | 2.13 | N/A | N/A | N/A |
| Compound 19a | 2.05 | 2.89 | 3.67 | 1.98 | N/A | N/A | N/A |
| Marine-Derived Bromophenols [7] | ~1.8 | 4.8-7.4 | N/A | ~2.2 | 13.9 | ~2.7 | 3.09 |
| 4-Bromo-2-methoxyphenol Derivatives [1] | Yes | N/A | N/A | N/A | Yes | N/A | N/A |
| Schiff Base Analogs [8] | N/A | N/A | 9.07-73.69 | 12.83 | N/A | 5.95-45.39 | 1.47-4.12 |
| Reference Drug: Sunitinib[2] | 4.56 | 5.12 | 6.24 | 4.89 | N/A | N/A | 5.87 |
Note: N/A indicates data not available in the cited sources. Ranges are provided where multiple analogs were tested. Data for marine-derived compounds are converted from µg/mL where necessary and represent the most potent examples cited.
From this comparative data, it is evident that synthetic modifications, such as the hybridization of the bromophenol scaffold with N-containing heterocyclic or indolin-2-one moieties, yield compounds with potent cytotoxic activity, often exceeding that of the reference drug Sunitinib.[2][4][5] Notably, lung (A549) and colon (HCT116) cancer cell lines appear particularly sensitive to these novel derivatives.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The efficacy of bromophenol derivatives stems from their ability to modulate critical cellular signaling pathways, primarily culminating in programmed cell death (apoptosis) and the halting of the cell division cycle.[1]
Induction of ROS-Mediated Intrinsic Apoptosis
A predominant mechanism is the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[7][9] This process is often initiated by a surge in intracellular Reactive Oxygen Species (ROS).[1][6]
Causality of the Pathway:
-
ROS Generation: Bromophenol derivatives can trigger an increase in ROS within cancer cells.[6] While normal cells have mechanisms to cope with oxidative stress, cancer cells often have a compromised antioxidant defense, making them more vulnerable to ROS-induced damage.
-
Mitochondrial Disruption: Elevated ROS leads to the permeabilization of the outer mitochondrial membrane. This is a critical commitment step in apoptosis and is tightly regulated by the Bcl-2 family of proteins.[9] Bromophenols have been shown to modulate these proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[6][7]
-
Cytochrome c Release & Apoptosome Formation: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[10] Here, it binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), forming a complex known as the apoptosome.[9][11]
-
Caspase Cascade Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9.[11] Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3, which orchestrates the systematic dismantling of the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis.[10][12]
Caption: ROS-mediated intrinsic apoptosis pathway induced by bromophenols.
Cell Cycle Arrest
In addition to inducing apoptosis, certain bromophenol derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1] For instance, compound 17a, a bromophenol hybrid, was shown to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[5][6][13] This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby effectively inhibiting cell division. Other derivatives have been shown to arrest cells at the G2/M checkpoint, which can be linked to the disruption of microtubule polymerization, a mechanism shared with established anticancer drugs.[1]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of bromophenol derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more effective anticancer agents.
-
Role of Hydroxyl Groups: The phenolic hydroxyl (-OH) groups are often critical for activity, potentially by participating in hydrogen bonding with target enzymes or receptors.[3][14] Their modification can significantly alter the biological profile of the compound.
-
Halogenation: The position and number of bromine atoms on the phenolic ring influence the compound's lipophilicity and electronic properties, which in turn affects cell membrane permeability and target interaction.[15] Studies comparing different halophenols suggest that the type of halogen (e.g., bromine vs. chlorine) can also dramatically impact activity against specific targets like protein tyrosine kinases.[15]
-
Hybridization with Heterocycles: Incorporating N-containing heterocyclic moieties (like indolin-2-one) has proven to be a highly successful strategy.[4][5] These additions can enhance the molecule's ability to interact with biological targets, improve its pharmacokinetic properties, and introduce new mechanisms of action.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] The protocol's trustworthiness is rooted in its principle: only viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5 × 10⁴ cells/well) in 100 µL of complete culture medium.
-
Causality: Seeding an optimal number of cells is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate overnight (e.g., at 37°C, 5% CO₂) to allow cells to adhere and recover.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromophenol derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).[2][3]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[16]
-
Incubate the plate for 4 hours at 37°C.[16]
-
Causality: This incubation allows the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The duration is optimized to allow for sufficient crystal formation without causing toxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well.[3]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the purple formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous solution. The solubilization step is essential to release the colored product into the solution for spectrophotometric measurement.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is typically between 550 and 600 nm (e.g., 570 nm).[16][18] A reference wavelength of >650 nm can be used to subtract background noise.
-
The absorbance intensity is directly proportional to the number of viable, metabolically active cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The collective evidence strongly supports that derivatives of bromophenol are a formidable class of molecules with significant anticancer potential.[1] Their ability to induce apoptosis through ROS-mediated mitochondrial pathways and to impose cell cycle arrest makes them attractive candidates for further therapeutic development.[1] The synthetic accessibility of these compounds allows for extensive structural modifications, as demonstrated by the potent activity of various heterocyclic hybrids.
Future research should be directed towards several key areas:
-
In Vivo Efficacy: While in vitro data is promising, studies in animal models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.
-
Target Deconvolution: Identifying the specific intracellular protein targets of the most potent derivatives will provide deeper mechanistic insights and facilitate rational drug design.
-
Combination Therapies: Investigating the synergistic effects of bromophenol derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.[19]
The data and protocols presented in this guide provide a solid foundation for researchers to explore and advance the development of this promising class of anticancer agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)-5-bromophenol
This document provides a detailed, safety-first protocol for the proper disposal of 2-(Aminomethyl)-5-bromophenol. As a compound utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety standards to protect laboratory personnel, the wider community, and the environment. This guide moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a deep and functional understanding of safe laboratory practices.
Hazard Identification and Core Risks
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicological data for this compound is limited, a reliable risk assessment can be constructed from the safety data of structurally similar compounds, such as other brominated phenols and aminophenols. The primary principle guiding its disposal is that it must be treated as regulated hazardous waste.[1][2]
The compound is anticipated to present the following hazards:
-
Irritation: Causes skin irritation and serious eye irritation.[1][3][4]
-
Toxicity: Harmful if swallowed or inhaled.[1] Aminophenols as a class may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[5]
-
Mutagenicity: Some related aminophenols are suspected of causing genetic defects.[5] Therefore, this compound should be handled with extreme caution as a potential mutagen.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][6] This classification strictly prohibits disposal via the sanitary sewer system.[3][4]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[1][3][6] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[6] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[6] |
Pre-Disposal Safety Protocols: Personnel Protection
Direct exposure is the most immediate risk to laboratory personnel. Engineering controls, such as working within a certified chemical fume hood, are the first line of defense.[7][8] These must be supplemented with appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166.[1][8][9] | Protects against splashes and potential dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1][9] | Prevents skin contact, which can cause irritation and absorption of the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated.[8][9] | Protects against inhalation, a primary route of exposure that can cause respiratory irritation and systemic toxicity. |
First Aid Measures in Case of Exposure
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and local statutes.[7][11]
Step 1: Segregation and Collection Collect waste this compound, including any contaminated materials like pipette tips, gloves, or absorbent pads, at the point of generation.[2] This waste must be segregated from other waste streams to prevent dangerous reactions.[12] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13]
Step 2: Container Selection Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top cap.[3][12] The container must be in good condition, with no cracks or signs of deterioration.[12] Do not use metal containers, as phenolic compounds can be corrosive.[7][13] Fill the container to no more than 90% capacity to allow for expansion.[7][12]
Step 3: Labeling Proper labeling is a critical compliance and safety step. The container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[11] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[11]
-
The date of waste generation.[11]
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard") and corresponding GHS pictograms.[11]
-
Your name, department, and lab number.[11]
Step 4: Temporary Storage (Satellite Accumulation) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][14] The SAA must be:
-
At or near the point of waste generation and under the direct control of laboratory personnel.[7][14]
-
In a well-ventilated area, away from heat or ignition sources.[10]
-
Within a secondary containment bin to contain any potential leaks.[7]
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste manager to schedule a pickup.[2][11] Provide them with a complete list of the waste contents. Do not attempt to dispose of the chemical through incineration or by treating it with other chemicals unless you are following a specific, EHS-approved procedure.[15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[3]
-
Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting cleanup.
-
Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand.[15][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[16]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[16] All materials used for decontamination are also considered hazardous waste and must be disposed of accordingly.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. nj.gov [nj.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Handling 2-(Aminomethyl)-5-bromophenol in a laboratory setting demands a comprehensive understanding of its potential hazards and the requisite personal protective equipment (PPE) to ensure personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and authoritative sources. Our objective is to empower you with the knowledge to not only use PPE effectively but also to understand the critical reasoning behind each protective measure.
Hazard Identification and GHS Classification
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1][2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 | Warning |
These classifications from sources like ChemicalBook and Sigma-Aldrich indicate that this compound can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1] Ingestion is harmful, and it may also elicit an allergic skin reaction.
Core Principles of Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE whenever hazards cannot be eliminated through engineering or administrative controls.[4][5][6][7][8] For handling chemicals like this compound, a multi-layered approach to PPE is essential, encompassing protection for the eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[1]
-
Safety Goggles: Tightly fitting safety goggles that conform to ANSI Z87.1 standards are required to protect against splashes and dust.[1][4]
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of solutions or in reactions with a potential for vigorousness, a face shield should be worn in addition to safety goggles.[9][10]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation and potential sensitization, appropriate chemical-resistant gloves are mandatory.[1][9]
-
Glove Selection: Nitrile gloves are a common and effective choice for providing short-term protection against a range of chemicals.[9] Always inspect gloves for any signs of degradation or punctures before use.[1][9]
-
Proper Technique: Hands should be washed thoroughly before and after handling the chemical and after removing gloves.[1][11]
Body Protection: Shielding from Spills and Splashes
Protective clothing is crucial to prevent accidental contact with the skin.[1]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect your clothing and skin from contamination.[1][9]
-
Impervious Clothing: For larger scale operations or situations with a higher risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection: Guarding Against Inhalation Hazards
This compound can cause respiratory irritation, making respiratory protection necessary in certain situations.[1]
-
Ventilation: All handling of this compound should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11]
-
Respirator Use: If engineering controls like a fume hood are not feasible or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is required.[1][12][13][14] A full-face respirator may be necessary in cases of higher exposure risk.[1]
Operational Plan: Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and ensure maximum protection.
Donning PPE: A Sequential Approach
Caption: Sequential process for donning Personal Protective Equipment.
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The general principle is to remove the most contaminated items first.
Caption: Sequential process for doffing Personal Protective Equipment.
Disposal Plan: Safe Management of Contaminated Materials
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: All waste materials, including residual chemicals and contaminated PPE, should be collected in suitable, closed, and clearly labeled containers for hazardous waste.[1][11]
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1][12] Under no circumstances should this chemical be disposed of down the drain.[1]
-
Decontamination: All non-disposable equipment and work surfaces that have come into contact with the chemical must be thoroughly decontaminated. Contaminated clothing should be properly decontaminated before reuse or disposed of as hazardous waste.[11]
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more secure laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 5. Understand OSHA's Personal Protective Equipment Standards [constructionbusinessowner.com]
- 6. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. safetyculture.com [safetyculture.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. restoredcdc.org [restoredcdc.org]
- 14. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
